1,4-Cubanedicarboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 679808. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
cubane-1,4-dicarboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O4/c11-7(12)9-1-2-4(9)6-5(9)3(1)10(2,6)8(13)14/h1-6H,(H,11,12)(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKXMJUMOJJTCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C3C4C1(C5C2C3(C45)C(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30298539 | |
| Record name | 1,4-Cubanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298539 | |
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Molecular Weight |
192.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32846-66-5 | |
| Record name | 32846-66-5 | |
| Source | DTP/NCI | |
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| Record name | 1,4-Cubanedicarboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30298539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-Cubanedicarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
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Foundational & Exploratory
The Genesis of a Cage: A Historical and Technical Guide to the Synthesis of 1,4-Cubanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cubane (B1203433) (C₈H₈), a synthetic hydrocarbon, is a molecule of immense theoretical and practical interest.[1][2] Its unique cubic structure, with carbon atoms situated at the eight corners, results in highly strained 90-degree bond angles, a significant deviation from the ideal 109.5 degrees for sp³ hybridized carbon.[3] This inherent strain, once thought to render the molecule impossible to synthesize, is the very source of its remarkable properties, including high density and a large amount of stored energy.[2][3] The journey to synthesize cubane and its derivatives has been a landmark in organic chemistry, showcasing ingenuity and perseverance. This technical guide provides an in-depth exploration of the historical syntheses of a key derivative, 1,4-cubanedicarboxylic acid, a versatile precursor for a wide range of functionalized cubanes.[1] We will delve into the pioneering work of Eaton and Cole, the subsequent refinements by Chapman and others, and an alternative approach by Barborak, Watts, and Pettit, presenting detailed experimental protocols, quantitative data, and visual representations of the synthetic pathways.
The Dawn of the Cube: Eaton and Cole's Landmark Synthesis (1964)
The first successful synthesis of a cubane derivative, and subsequently cubane itself, was a monumental achievement reported by Philip E. Eaton and Thomas W. Cole in 1964.[4][5] This multi-step synthesis, while groundbreaking, was arduous and produced low overall yields. The key intermediate, cubane-1,4-dicarboxylic acid, was obtained through a sequence of reactions that have become classic examples in organic synthesis textbooks.
A pivotal step in Eaton's synthesis involves the photochemical [2+2] cycloaddition of a cage-like diketone, which forms the fundamental cubic framework.[1] This is followed by a Favorskii rearrangement, a base-catalyzed rearrangement of a ketone with an alpha-halogen, to contract the five-membered rings of the intermediate into the four-membered rings of the cubane cage.[6][7]
Experimental Workflow for Eaton and Cole's Synthesis
Caption: A simplified workflow of the original Eaton and Cole synthesis of cubane.
Refining the Path: The Chapman Improvement
A few years after Eaton and Cole's initial report, N.B. Chapman and his colleagues developed an improved synthesis of cubane-1,4-dicarboxylic acid.[5] This modified route offered a more practical and efficient pathway, ultimately achieving an overall yield of approximately 25%.[5] A key modification was the use of a ketal-protected starting material, which streamlined the early steps of the synthesis. This improved method remains a foundational approach for the laboratory-scale production of this important building block.[8]
Quantitative Data for the Improved Chapman Synthesis
| Step | Reaction | Reagents and Conditions | Yield (%) |
| 1 | Ketalization | Ethylene glycol, p-toluenesulfonic acid, benzene (B151609), reflux | High |
| 2 | Bromination/Dehydrohalogenation | N-Bromosuccinimide, carbon tetrachloride | ~40% (over 3 steps from cyclopentanone) |
| 3 | Diels-Alder Dimerization | Spontaneous in situ | High |
| 4 | Photochemical [2+2] Cycloaddition | UV light (mercury lamp), benzene | 89 |
| 5 | Favorskii Rearrangement | Potassium hydroxide, water, reflux | ~10 |
Detailed Experimental Protocols for the Chapman Synthesis
Step 4: Photochemical [2+2] Cycloaddition
A solution of the endo-dicyclopentadiene (B155271) derivative (17 g) in deoxygenated benzene is irradiated with a 450-W Hanovia medium-pressure mercury vapor lamp for 24 hours.[9] The solvent is then removed under reduced pressure to yield the caged ketal.
Step 5: Double Favorskii Ring Contraction
The caged dione (B5365651) intermediate is subjected to a double Favorskii rearrangement in the presence of a hot aqueous alkali solution to produce the disodium (B8443419) salt of this compound.[10] Careful acidification of the basic solution with concentrated HCl precipitates the diacid.[10]
Logical Relationship of the Chapman Synthesis
Caption: The logical flow of the improved Chapman synthesis of this compound.
An Alternative Route: The Barborak, Watts, and Pettit Synthesis (1966)
In 1966, an alternative and convenient synthesis of the cubane system was reported by James C. Barborak, L. Watts, and R. Pettit.[5] This approach utilized an organometallic complex, cyclobutadiene-iron tricarbonyl, as a source for the unstable cyclobutadiene (B73232).[5] The in-situ generation of cyclobutadiene and its subsequent Diels-Alder reaction with 2,5-dibromo-1,4-benzoquinone (B160935) provided a rapid entry to the cubane framework. The resulting dibromodiketone was then converted to cubane-1,4-dicarboxylic acid via a Favorskii rearrangement.[5]
Key Steps in the Barborak, Watts, and Pettit Synthesis
-
Oxidative Decomposition and Diels-Alder Reaction: The cyclobutadiene-iron tricarbonyl complex is treated with an oxidizing agent (ceric ion) in the presence of 2,5-dibromo-1,4-benzoquinone. This generates cyclobutadiene in situ, which immediately undergoes a [4+2] cycloaddition to form the endo adduct.[5]
-
Photochemical [2+2] Cycloaddition: The endo adduct is irradiated to induce an intramolecular [2+2] cycloaddition, forming the caged dibromodiketone.
-
Favorskii Rearrangement: The dibromodiketone is treated with a base to effect a double Favorskii rearrangement, yielding cubane-1,4-dicarboxylic acid.[5]
Signaling Pathway for the Barborak, Watts, and Pettit Synthesis
Caption: The reaction pathway of the Barborak, Watts, and Pettit synthesis.
Conclusion and Future Outlook
The synthesis of this compound has evolved significantly from its challenging inception to more refined and scalable methods. The pioneering work of Eaton and Cole laid the foundation, which was subsequently built upon by Chapman and others to provide a practical route to this valuable compound. The innovative use of organometallic reagents by Barborak, Watts, and Pettit demonstrated an alternative and elegant approach.
Today, cubane-1,4-dicarboxylic acid is a commercially available starting material, albeit still at a high cost, and serves as a crucial building block for the synthesis of a wide array of cubane derivatives with potential applications in pharmaceuticals, materials science, and energetic materials.[5][6] The historical journey of its synthesis is a testament to the power of organic chemistry to create complex and previously unimaginable molecular architectures. As synthetic methodologies continue to advance, the accessibility and utility of cubane-based compounds are poised to expand, opening new frontiers in chemical research and development.
References
- 1. Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis | Semantic Scholar [semanticscholar.org]
- 2. vapourtec.com [vapourtec.com]
- 3. Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00231D [pubs.rsc.org]
- 4. petrolpark.co.uk [petrolpark.co.uk]
- 5. Synthesis [ch.ic.ac.uk]
- 6. adichemistry.com [adichemistry.com]
- 7. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 8. High energy derivatives of Cubane [ch.ic.ac.uk]
- 9. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 10. researchgate.net [researchgate.net]
The Eaton and Cole Synthesis of Cubane: An In-depth Technical Guide
Introduction
Cubane (B1203433) (C₈H₈), a synthetic hydrocarbon, is a molecule of immense theoretical and practical interest due to its unique cubic geometry and highly strained framework. First synthesized in 1964 by Philip E. Eaton and Thomas W. Cole at the University of Chicago, this landmark achievement in organic chemistry defied predictions that such a strained molecule would be too unstable to exist. The successful synthesis of cubane not only opened up a new chapter in the study of strained organic molecules but also provided a novel scaffold for applications in areas ranging from high-energy materials to medicinal chemistry, where it is explored as a bioisostere for the benzene (B151609) ring.
This technical guide provides a comprehensive overview of the seminal Eaton and Cole synthesis of cubane and its derivatives. It details the experimental protocols for the key synthetic steps, presents quantitative data for the intermediates and final products, and illustrates the logical flow of the synthesis through diagrams. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of this classic and enduring synthetic route.
The Core Synthetic Pathway
The original synthesis of cubane by Eaton and Cole is a multi-step process that ingeniously constructs the cage-like structure through a series of key reactions, including a Diels-Alder dimerization, a photochemical [2+2] cycloaddition, and two successive Favorskii rearrangements. The overall synthetic scheme has since been refined, but the core principles established by Eaton and Cole remain fundamental.
An In-depth Technical Guide to 1,4-Cubanedicarboxylic Acid: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
1,4-Cubanedicarboxylic acid, a unique, non-aromatic, rigid molecule, is a cornerstone in the field of medicinal chemistry and materials science. Its distinctive three-dimensional structure serves as a bioisostere for the para-substituted phenyl group, offering improved pharmacokinetic and pharmacodynamic properties in drug candidates. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis and characterization, and a discussion of its applications, particularly in drug development.
Physicochemical Properties
This compound is a white, powdered solid with a high degree of thermal stability. Its rigid, strained cubane (B1203433) core imparts unique properties that distinguish it from more conventional dicarboxylic acids.
Physical Properties
The key physical properties of this compound are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₈O₄ | [1] |
| Molecular Weight | 192.17 g/mol | [1] |
| Melting Point | 224 °C | |
| Boiling Point | 457.4 ± 45.0 °C (Predicted) | [2] |
| Density | 2.401 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa₁ | 3.97 ± 0.40 (Predicted) | [2] |
| pKa₂ | Data not available | |
| Solubility | Soluble in methanol (B129727). | [3] |
| Appearance | Powder |
Chemical Properties and Reactivity
The carboxylic acid functional groups of this compound exhibit conventional reactivity, making it a versatile building block.[4] The cubane cage itself is remarkably stable.
-
Esterification: The carboxylic acid groups readily undergo esterification with alcohols in the presence of an acid catalyst or with reagents like thionyl chloride followed by an alcohol.[3]
-
Amide Formation: The diacid can be converted to amides through standard coupling procedures.
-
Halogenation: Radical chlorination of the cubane cage is possible, leading to mono- and di-chlorinated derivatives.[4]
-
Thermal Stability: The compound exhibits high thermal stability, with decomposition occurring above 250 °C.[4]
Synthesis of this compound
The synthesis of this compound has been significantly improved from the original multi-step route developed by Eaton and Cole. An improved five-step process provides the diacid in an overall yield of about 25%.[4] A scalable process for its dimethyl ester derivative has also been reported.
Caption: Simplified workflow for the synthesis of this compound.
Experimental Protocol: Synthesis of Dimethyl Cubane-1,4-dicarboxylate
This protocol outlines a reliable method for the synthesis of the dimethyl ester, which can be readily hydrolyzed to the diacid.
Step 1: Esterification of crude this compound [3]
-
Suspend crude this compound (192 g, 1.0 mol) in methanol (1 L) in a suitable reaction vessel equipped with a reflux condenser and a magnetic stirrer.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (100 mL, 1.38 mol) to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.
-
After reflux, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (B109758) (1 L).
-
Wash the organic layer with saturated sodium bicarbonate solution (2 x 500 mL) and then with brine (500 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield dimethyl cubane-1,4-dicarboxylate as a white solid.
Yield: Approximately 200 g (90% from the dicarboxylic acid).[3]
Experimental Protocol: Hydrolysis to this compound
-
Dissolve dimethyl cubane-1,4-dicarboxylate in a mixture of THF and water.
-
Add an excess of a base, such as lithium hydroxide (B78521) or sodium hydroxide.
-
Stir the mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).
-
Remove the organic solvent under reduced pressure.
-
Acidify the aqueous solution with a strong acid (e.g., HCl) to precipitate the diacid.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
Spectral Data and Characterization
Comprehensive spectroscopic analysis confirms the unique structure of this compound.
| Technique | Key Features | Reference |
| ¹H NMR | (400 MHz, DMSO-d₆): δ 12.35 (s, 2H, COOH), 4.11 (s, 6H, cubane CH) | [4] |
| ¹³C NMR | (100 MHz, DMSO-d₆): δ 172.4 (C=O), 55.5 (quaternary cubane C), 46.0 (cubane CH) | [4] |
| IR (KBr) | 3436 (O-H), 3002 (C-H), 1691 (C=O) cm⁻¹ | [4] |
| Mass Spec (ESI-) | m/z: 191.0 (M-H)⁻ | [4] |
Experimental Protocols for Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy [5]
-
Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean, dry NMR tube. Ensure the sample is fully dissolved.
-
Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
Infrared (IR) Spectroscopy [6]
-
Sample Preparation (KBr pellet): Grind a small amount of the sample with anhydrous potassium bromide (KBr) to a fine powder. Press the powder into a thin, transparent pellet using a hydraulic press.
-
Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer and acquire the spectrum.
Mass Spectrometry (MS) [4]
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol).
-
Acquisition: Analyze the sample using an electrospray ionization (ESI) mass spectrometer in negative ion mode.
Differential Scanning Calorimetry (DSC) [4]
-
Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum DSC pan.
-
Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere and record the heat flow as a function of temperature.
Crystal Structure
Dimethyl Cubane-1,4-dicarboxylate Crystal Data: [7]
-
Crystal System: Monoclinic
-
Space Group: C 1 2/m 1
-
Unit Cell Dimensions: a = 13.580 Å, b = 6.4370 Å, c = 5.8950 Å, β = 92.120°
The cubane cage is highly symmetrical, with C-C bond lengths and angles consistent with a strained cubic geometry.
Applications in Drug Development
The primary application of this compound in drug development stems from its role as a bioisostere for a para-substituted benzene (B151609) ring.[8] This substitution can lead to improved pharmacological properties.
References
- 1. This compound | C10H8O4 | CID 276350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cubane-1,3-dicarboxylic acid | 5604-95-5 | Benchchem [benchchem.com]
- 3. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. sites.uclouvain.be [sites.uclouvain.be]
- 6. youtube.com [youtube.com]
- 7. Cubane-1,4-dicarboylic acid dimethyl ester | C12H12O4 | CID 141480 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. biosynth.com [biosynth.com]
An In-depth Technical Guide to the Molecular Structure and Bond Angles of 1,4-Cubanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Cubanedicarboxylic acid is a unique, non-aromatic, rigid molecule characterized by a highly strained cubic carbon skeleton. This structure imparts unusual physical and chemical properties, making it a molecule of significant interest in medicinal chemistry as a bioisostere for phenyl rings, as well as in materials science for the development of novel polymers and energetic materials. This technical guide provides a comprehensive overview of the molecular structure, bond angles, and experimental protocols related to this compound.
Molecular Structure and Geometry
The defining feature of this compound is its pentacyclo[4.2.0.02,5.03,8.04,7]octane core. The cubic arrangement of the eight carbon atoms forces the C-C-C bond angles within the cage to be approximately 90°, a significant deviation from the ideal 109.5° for sp3-hybridized carbon. This deviation results in considerable ring strain, which is a key determinant of its reactivity and potential energy applications. The two carboxylic acid groups are positioned at opposite corners of the cube (the 1 and 4 positions), providing a rigid, linear scaffold.
Table 1: Calculated Molecular Geometry of this compound
| Parameter | Bond/Angle | Calculated Value |
| Bond Lengths (Å) | ||
| C-C (cubane cage) | ~1.57 | |
| C-C (to carboxyl) | ~1.50 | |
| C=O | ~1.21 | |
| C-O (hydroxyl) | ~1.35 | |
| O-H | ~0.97 | |
| **Bond Angles (°) ** | ||
| C-C-C (in cage) | ~90.0 | |
| H-C-C (in cage) | ~125.0 | |
| C-C-COOH | ~135.0 | |
| O=C-O | ~123.0 | |
| C-O-H | ~106.0 |
Note: These values are approximations derived from DFT calculations on related structures and may vary slightly depending on the computational method and basis set used.
Spectroscopic Characterization
The structure of this compound is routinely confirmed by a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
Table 2: Spectroscopic Data for this compound
| Technique | Solvent | **Observed Peaks (δ in ppm or ν in cm⁻¹) ** |
| ¹H NMR | DMSO-d₆ | 12.35 (s, 2H, -COOH), 4.11 (s, 6H, cubane-H)[1] |
| ¹³C NMR | DMSO-d₆ | 172.4 (-COOH), 55.5 (quaternary cubane-C), 46.0 (methine cubane-CH)[1] |
| IR (KBr) | - | 3436, 3002, 2828, 2675, 2564, 2532 (O-H stretch), 1691 (C=O stretch), 1628, 1435, 1367, 1296, 1254, 1242, 1207, 1107, 1100, 1014, 934, 883, 855, 756, 732, 608, 467, 436 (fingerprint region)[1] |
Experimental Protocols
The synthesis of this compound is a multi-step process that has been refined over the years to improve yields and scalability. The most common route is based on the original synthesis developed by Eaton and Cole.[2][3]
Synthesis of this compound
The synthesis of this compound is a well-documented multi-step process. An improved and scalable synthesis of its dimethyl ester has been reported, which can then be hydrolyzed to the diacid.[4] The overall synthetic pathway can be visualized as a logical progression from a simple starting material to the complex cubane (B1203433) core.
A detailed, step-by-step laboratory-scale synthesis for the precursor, dimethyl 1,4-cubanedicarboxylate, is outlined below.[4]
Step 1: Synthesis of 1,4-Dioxaspiro[4.4]nonane
-
A solution of cyclopentanone and ethylene (B1197577) glycol in anhydrous benzene (B151609) containing a cation exchange resin is heated at reflux under a Dean-Stark apparatus for 30 hours.[4]
-
After cooling, the mixture is washed with aqueous NaOH and brine, dried over MgSO₄, and distilled to yield the product.[4]
Step 2: Synthesis of endo-2,4-Dibromodicyclopentadiene-1,8-dione bis(ethylene ketal)
-
The product from Step 1 is dissolved in anhydrous 1,4-dioxane (B91453) and cooled.[4]
-
Molecular bromine is added dropwise while maintaining a low temperature, followed by stirring at room temperature.[4]
-
An aqueous solution of NaOH is then added, and the mixture is stirred. The product is extracted with dichloromethane, washed, dried, and the solvent is evaporated.[4]
Step 3: Synthesis of Dimethyl 1,4-Cubanedicarboxylate
-
The crude product from the previous step undergoes a [2+2] photocycloaddition followed by a double Favorskii rearrangement and acidification to yield crude this compound.[4]
-
The crude diacid is then refluxed in anhydrous methanol (B129727) with a catalytic amount of concentrated HCl for 16 hours.[4]
-
The solvent is removed under vacuum, and the resulting solid is dissolved in dichloromethane, washed, dried, and concentrated to yield dimethyl 1,4-cubanedicarboxylate, which can be purified by recrystallization.[4]
Step 4: Hydrolysis to this compound
-
Dimethyl 1,4-cubanedicarboxylate is hydrolyzed by refluxing with a strong base such as NaOH in a water/methanol mixture.
-
The reaction mixture is then cooled and acidified with a strong acid like HCl to precipitate the this compound.
-
The solid product is collected by filtration, washed with cold water, and dried.
Characterization Workflow
The identity and purity of the synthesized this compound are confirmed through a standard analytical workflow.
Conclusion
This compound remains a molecule of high interest due to its unique structural properties. The strained cubane core provides a rigid and well-defined scaffold that has found applications in diverse areas of chemical science. The synthetic routes, although multi-stepped, are well-established, and the structural and spectroscopic properties are well-characterized, providing a solid foundation for further research and development. This guide serves as a comprehensive technical resource for professionals working with or interested in this fascinating molecule.
References
A Technical Guide to the Computational Analysis of Strain Energy in Cubane Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cubane (B1203433) (C₈H₈), a synthetic polycyclic hydrocarbon, is distinguished by its unique cube-shaped structure. This geometry forces the carbon-carbon bonds into highly strained 90° angles, a significant deviation from the ideal 109.5° tetrahedral angle. This immense bond-angle distortion results in one of the highest strain energies of any isolated molecule, estimated to be around 166 kcal/mol.[1] Despite this inherent instability, cubane is remarkably kinetically stable.[1] The stored energy within its cage-like framework and the potential for functionalization at its eight vertices make cubane and its derivatives highly attractive scaffolds in medicinal chemistry, materials science, and as high-energy-density materials.
A precise understanding and calculation of the strain energy (SE) are critical for predicting the stability, reactivity, and thermodynamic properties of novel cubane derivatives. This guide provides an in-depth overview of the computational methodologies used to quantify the strain energy in these complex molecules, presents comparative data for various derivatives, and outlines the standard computational workflow.
Core Concept: Strain Energy
In organic chemistry, ring strain arises from a combination of factors:
-
Angle Strain (Baeyer Strain): Deviation of bond angles from their ideal values.[2]
-
Torsional Strain (Pitzer Strain): Eclipsing interactions between bonds on adjacent atoms.[2]
-
Transannular Strain (Prelog Strain): Steric hindrance between atoms across a ring.[2]
For cubane, the dominant contributor is angle strain. The total strain energy is the excess energy a cyclic molecule possesses compared to a hypothetical, strain-free acyclic analogue.[3][4] This value cannot be measured directly but is calculated computationally by comparing the molecule's energy to that of strain-free reference compounds.
Computational Protocols for Strain Energy Calculation
The most reliable methods for calculating strain energy involve the use of isodesmic and homodesmotic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides.[3][5] This conservation allows for the cancellation of systematic errors in quantum chemical calculations, leading to more accurate strain energy values.
Methodology: Density Functional Theory (DFT)
A common and robust approach for these calculations is Density Functional Theory (DFT). A typical protocol involves:
-
Structure Optimization: The 3D geometries of all molecules in the chosen reaction (the cubane derivative and the reference compounds) are optimized to find their lowest energy conformation. A widely used functional for this is B3LYP, paired with a basis set like 6-31G*.[6][7]
-
Energy Calculation: The total electronic energies of the optimized structures are calculated at the same level of theory.
-
Strain Energy Derivation: The strain energy (SE) is calculated as the enthalpy change (ΔH) of the hypothetical reaction.
Key Experimental Protocol: The Homodesmotic Reaction
A homodesmotic reaction is a specific type of isodesmic reaction that provides a more rigorous conservation of the chemical environment around the atoms.[8] Not only is the number of each bond type conserved, but the number of carbon atoms with a specific number of attached hydrogens (CH₃, CH₂, CH, C) is also conserved.
Example: Homodesmotic Reaction for Unsubstituted Cubane
C₈H₈ (Cubane) + 8 CH₄ → 4 C₂H₆ + 4 C₂H₄ (Incorrect representation, better example below)
A more appropriate reaction balances the tertiary (CH) carbons of cubane with a strain-free equivalent like isobutane. The strain energy is the calculated enthalpy of this reaction.[8]
A better-defined homodesmotic reaction for cubane is:
C₈H₈ (Cubane) + 6 C₂H₆ (Ethane) → 6 HC(CH₃)₃ (Isobutane, simplified representation)
This type of reaction effectively isolates the strain energy of the cage structure by ensuring that the reference molecules on the product side are universally recognized as strain-free.
Quantitative Data: Strain Energies of Cubane Derivatives
The substitution of hydrogen atoms on the cubane cage with various functional groups can significantly alter the molecule's strain energy. The effect depends on the electronic properties and steric bulk of the substituent. Below is a summary of calculated strain energies for several cubane derivatives.
| Derivative | Substituent(s) | Calculated Strain Energy (kcal/mol) | Computational Method |
| Cubane | -H | 169.13[7] | Homodesmotic, DFT-B3LYP/6-31G |
| 166[1] | Experimental Value | ||
| 157.5[3] | CBS-QB3 | ||
| Octanitrocubane | 8 x -NO₂ | 257.20[6][7] | Isodesmotic, DFT-B3LYP/6-31G |
| Octaazidocubane | 8 x -N₃ | 166.48[6][7] | Isodesmotic, DFT-B3LYP/6-31G* |
Observations:
-
Electron-withdrawing groups like nitro (-NO₂) tend to withdraw electrons from the cubane framework, which can reduce repulsion between C-C bonds in less substituted isomers but leads to a dramatic increase in strain with higher substitution.[6][7]
-
The strain energy of polynitrocubanes and polydifluoroaminocubanes increases significantly when more than four substituent groups are added.[6][7]
-
In contrast, the azido (B1232118) (-N₃) group has a very small effect on the overall strain energy of the cubane cage.[6][7]
-
Ethynyl expansion of the cubane cage has been shown computationally to reduce the ring strain energy.[9]
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for calculating the strain energy of a cubane derivative using a homodesmotic reaction scheme.
Caption: Logical workflow for calculating cubane derivative strain energy.
Conclusion
The computational calculation of strain energy is an indispensable tool for the rational design and evaluation of cubane derivatives. By employing methods like Density Functional Theory in conjunction with well-designed homodesmotic reactions, researchers can obtain accurate and predictive insights into the stability and energetic properties of these unique molecules. This understanding is paramount for their application in diverse fields, from developing next-generation pharmaceuticals to pioneering new high-energy materials. The continued refinement of computational techniques will further enhance the ability to explore the vast chemical space of functionalized cubanes.
References
- 1. Properties [ch.ic.ac.uk]
- 2. Ring strain - Wikipedia [en.wikipedia.org]
- 3. mdpi.com [mdpi.com]
- 4. pubs.aip.org [pubs.aip.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. researchgate.net [researchgate.net]
- 7. Strain energies of cubane derivatives with different substituent groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. openresearch-repository.anu.edu.au [openresearch-repository.anu.edu.au]
- 9. Computational studies of ethynyl- and diethynyl-expanded tetrahedranes, prismanes, cubanes, and adamantanes - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 1,4-Cubanedicarboxylic Acid
This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for 1,4-cubanedicarboxylic acid, a unique cage compound with a highly symmetrical and strained structure. The information is tailored for researchers, scientists, and professionals in drug development who may utilize this molecule or its derivatives in their work.
Introduction to this compound
This compound is a derivative of cubane (B1203433), a synthetic hydrocarbon with a cubic arrangement of eight carbon atoms. The high degree of symmetry and rigidity of the cubane cage imparts distinct spectroscopic properties. Understanding the ¹H and ¹³C NMR spectra is fundamental for the structural confirmation and purity assessment of this compound and its derivatives.
¹H and ¹³C NMR Spectral Data
The NMR spectra of this compound are remarkably simple due to the molecule's high symmetry. All six methine (C-H) protons on the cubane cage are chemically equivalent, as are the six methine carbons. The two quaternary carbons bonded to the carboxyl groups are also equivalent, as are the carbons of the two carboxyl groups.
Table 1: ¹H NMR Spectral Data for this compound
| Protons | Multiplicity | Chemical Shift (δ) in ppm | Solvent |
| Carboxylic acid (-COOH) | Singlet | 12.35 | DMSO-d₆ |
| Cubane cage (-CH) | Singlet | 4.11 | DMSO-d₆ |
Table 2: ¹³C NMR Spectral Data for this compound
| Carbon | Chemical Shift (δ) in ppm | Solvent |
| Carboxylic acid (-C OOH) | 172.4 | DMSO-d₆ |
| Quaternary cubane (C -COOH) | 55.5 | DMSO-d₆ |
| Methine cubane (-C H) | 46.0 | DMSO-d₆ |
For comparison, the spectral data for the dimethyl ester derivative, dimethyl 1,4-cubanedicarboxylate, is also presented.
Table 3: ¹H NMR Spectral Data for Dimethyl 1,4-Cubanedicarboxylate
| Protons | Multiplicity | Chemical Shift (δ) in ppm | Solvent |
| Cubane cage (-CH) | Singlet | 4.22 | CDCl₃ |
| Methyl ester (-OCH₃) | Singlet | 3.70 | CDCl₃ |
Table 4: ¹³C NMR Spectral Data for Dimethyl 1,4-Cubanedicarboxylate
| Carbon | Chemical Shift (δ) in ppm | Solvent |
| Ester carbonyl (-C OOCH₃) | 172.1 | CDCl₃ |
| Quaternary cubane (C -COOCH₃) | 55.9 | CDCl₃ |
| Methyl ester (-OC H₃) | 51.7 | CDCl₃ |
| Methine cubane (-C H) | 47.2 | CDCl₃ |
Experimental Protocols
The following is a representative methodology for obtaining the ¹H and ¹³C NMR spectra of this compound.[1][2]
3.1. Sample Preparation
-
Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).
-
The solution is transferred to a standard 5 mm NMR tube.
-
The sample is vortexed to ensure homogeneity.
3.2. NMR Data Acquisition
-
For ¹H NMR, the spectral width is typically set to encompass the expected chemical shift range (e.g., 0-15 ppm).
-
For ¹³C NMR, a wider spectral width is used (e.g., 0-200 ppm).
-
The sample temperature is maintained at 25 °C during acquisition.[3]
-
Chemical shifts for ¹H and ¹³C spectra are referenced to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.5 ppm for ¹³C).[1]
3.3. Data Processing
-
The acquired Free Induction Decay (FID) is processed using appropriate NMR software (e.g., TopSpin).[3]
-
Fourier transformation is applied to the FID to obtain the frequency-domain spectrum.
-
Phase and baseline corrections are applied to the spectrum to ensure accurate peak integration and chemical shift determination.
Visualizing the NMR Analysis Workflow
The logical flow from sample preparation to final spectral analysis can be visualized as follows:
Caption: Workflow for NMR analysis of this compound.
This comprehensive guide provides the essential ¹H and ¹³C NMR spectral data for this compound, a detailed experimental protocol, and a clear visualization of the analytical workflow. This information is crucial for the unambiguous identification and characterization of this important molecule in various research and development settings.
References
An In-depth Technical Guide to the Infrared (IR) Spectroscopy of 1,4-Cubanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the infrared (IR) spectroscopy of 1,4-cubanedicarboxylic acid, a unique and rigid molecule with significant potential in medicinal chemistry and materials science. This document details the characteristic vibrational modes of the molecule, presents quantitative data in a structured format, and outlines the experimental protocols for obtaining high-quality IR spectra.
Introduction to the Infrared Spectroscopy of this compound
Infrared (IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the structure of molecules based on their interaction with infrared radiation. For this compound, IR spectroscopy is instrumental in confirming its synthesis and purity, as well as in studying its interactions with other molecules. The rigid cubane (B1203433) cage and the two carboxylic acid groups give rise to a unique and interpretable IR spectrum.
The key vibrational modes observed in the IR spectrum of this compound are associated with the O-H and C=O stretching of the carboxylic acid groups, the C-H stretching and bending of the cubane cage, and the C-O stretching of the carboxylic acid. The positions of these absorption bands provide a molecular fingerprint, allowing for unambiguous identification.
Tabulated Infrared Absorption Data
The following table summarizes the key infrared absorption bands for this compound, as determined by the Potassium Bromide (KBr) pellet method.[1][2]
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3436 | Strong, Broad | O-H stretch (hydrogen-bonded) |
| 3002 | Medium | C-H stretch (cubane cage) |
| 2828 | Medium | C-H stretch (cubane cage) |
| 2675 | Medium, Broad | O-H stretch (carboxylic acid dimer) |
| 2564 | Medium, Broad | O-H stretch (carboxylic acid dimer) |
| 2532 | Medium, Broad | O-H stretch (carboxylic acid dimer) |
| 1691 | Strong, Sharp | C=O stretch (carboxylic acid dimer) |
| 1628 | Medium | O-H bend |
| 1435 | Medium | CH₂ scissoring |
| 1367 | Medium | C-H wagging |
| 1296 | Strong | C-O stretch coupled with O-H in-plane bend |
| 1254 | Strong | C-O stretch coupled with O-H in-plane bend |
| 1242 | Strong | C-O stretch coupled with O-H in-plane bend |
| 1207 | Strong | C-O stretch coupled with O-H in-plane bend |
| 1107 | Medium | Cubane skeleton vibration |
| 1100 | Medium | Cubane skeleton vibration |
| 1014 | Medium | Cubane skeleton vibration |
| 934 | Medium, Broad | O-H out-of-plane bend (dimer) |
| 883 | Medium | C-H wagging |
| 855 | Medium | C-H wagging |
| 756 | Medium | CH₂ rocking |
| 732 | Medium | CH₂ rocking |
| 608 | Weak | Cubane skeleton deformation |
| 467 | Weak | Cubane skeleton deformation |
| 436 | Weak | Cubane skeleton deformation |
Experimental Protocols
The acquisition of a high-quality IR spectrum of solid this compound requires careful sample preparation. The two most common methods are the Potassium Bromide (KBr) pellet technique and the Nujol mull technique.
Potassium Bromide (KBr) Pellet Method
This is the most common method for obtaining the IR spectrum of a solid sample and was used to generate the data in the table above.
Materials:
-
This compound (1-2 mg)
-
Spectroscopic grade Potassium Bromide (KBr), dried (100-200 mg)
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure:
-
Grinding: Add 1-2 mg of this compound and 100-200 mg of dry KBr to an agate mortar.[3][4] Grind the mixture thoroughly with the pestle for several minutes until a fine, homogeneous powder is obtained.[4][5] The particle size should be reduced to minimize light scattering.[6]
-
Pellet Formation: Transfer a portion of the powdered mixture into the die of a pellet press.[4]
-
Pressing: Place the die in a hydraulic press and apply pressure (typically 8-10 tons) for a few minutes.[4][7] This will cause the KBr to flow and form a transparent or translucent pellet.[3]
-
Sample Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the infrared spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet should be recorded separately and subtracted from the sample spectrum.[3]
Nujol Mull Method
This method is an alternative to the KBr pellet technique and is particularly useful if the sample is sensitive to the high pressure of pelletizing or if there is a possibility of ion exchange with the KBr matrix.
Materials:
-
This compound (2-5 mg)
-
Nujol (high-purity mineral oil)
-
Agate mortar and pestle
-
Salt plates (e.g., NaCl or KBr)
-
Spatula
-
FTIR spectrometer
Procedure:
-
Grinding: Place 2-5 mg of this compound in an agate mortar and grind it to a fine powder.[8]
-
Mull Preparation: Add one to two drops of Nujol to the powdered sample in the mortar.[8] Continue to grind the mixture until a uniform, thick paste (mull) is formed.[8]
-
Sample Mounting: Apply a small amount of the mull onto the surface of one salt plate using a spatula. Place the second salt plate on top and gently rotate to spread the mull into a thin, even film between the plates.[8]
-
Sample Analysis: Place the salt plate "sandwich" into the sample holder of the FTIR spectrometer.
-
Data Acquisition: Record the infrared spectrum. It is important to note that the spectrum will show absorption bands from the Nujol itself (primarily C-H stretching and bending vibrations around 2924, 2853, 1462, and 1377 cm⁻¹). A reference spectrum of Nujol should be consulted to distinguish the sample peaks from those of the mulling agent.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for obtaining an IR spectrum of this compound using the KBr pellet method.
Caption: Workflow for IR Spectroscopy of this compound via the KBr Pellet Method.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shimadzu.com [shimadzu.com]
- 4. KBr Pellet Preparation for IR Spectroscopy using Hydraulic Pellet Press - AntsLAB [antslab.in]
- 5. Preparation of Samples for IR Spectroscopy as KBr Disks | The Infrared and Raman Discussion Group [irdg.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. How Do You Prepare Kbr Pellets For Observation? Master The Definitive Method For Clear Ftir Spectra - Kintek Solution [kindle-tech.com]
- 8. What Is The Nujol Method? A Quick Guide To Solid Sample Ir Spectroscopy - Kintek Solution [kindle-tech.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Guide to the Mass Spectrometry Analysis of 1,4-Cubanedicarboxylic Acid
Introduction
This compound (C₁₀H₈O₄) is a unique, non-aromatic, rigid molecule characterized by a cubane (B1203433) cage with carboxylic acid functional groups at opposing corners.[1] Its distinct three-dimensional structure makes it a valuable building block in medicinal chemistry and materials science, where it can serve as a rigid spacer or a bioisostere for phenyl rings.[2] The unique strained cage structure of cubane derivatives imparts specific chemical and physical properties, including high density and thermal stability.[3][4] Accurate characterization of this molecule and its derivatives is crucial for its application. Mass spectrometry is a primary analytical technique for determining its molecular weight and structural features through fragmentation analysis.
This technical guide provides a comprehensive overview of the mass spectrometric analysis of this compound, detailing experimental protocols, data interpretation, and key fragmentation patterns.
Experimental Protocols
The analysis of this compound can be performed using various mass spectrometry techniques, depending on the desired information (e.g., accurate mass determination, fragmentation analysis). Below are generalized protocols for common ionization methods.
Sample Preparation
For analysis, this compound, which is a powder at room temperature, must be dissolved in a suitable solvent.
-
For Electrospray Ionization (ESI): A dilute solution is prepared in a polar solvent compatible with ESI, such as methanol, acetonitrile, or a mixture with water. The concentration is typically in the range of 1-10 µg/mL.
-
For Electron Ionization (EI): The sample must be volatile. Given that this compound decomposes at temperatures above 250 °C, direct analysis by GC-MS may be challenging without derivatization.[4] Derivatization to its more volatile methyl ester, dimethyl cubane-1,4-dicarboxylate, is a common strategy.[3][4]
High-Resolution Mass Spectrometry (HRMS) via ESI
This method is ideal for accurate mass determination, confirming the elemental composition.
-
Instrumentation: A mass spectrometer combining a linear ion trap and an Orbitrap analyzer or a similar high-resolution instrument is typically used.[3]
-
Ionization Mode: Electrospray Ionization (ESI) is used, typically in negative ion mode ([M-H]⁻) to deprotonate the carboxylic acid groups.[3]
-
Sample Introduction: The sample solution is introduced via direct infusion or through a liquid chromatography (LC) system.
-
Mass Analyzer Settings:
-
Mass Range: m/z 50 - 500
-
Resolution: >60,000 FWHM (Full Width at Half Maximum)
-
Polarity: Negative
-
Capillary Voltage: 3-4 kV
-
Sheath and Auxiliary Gas (N₂): Optimized for stable spray
-
Capillary Temperature: 250-300 °C
-
Fragmentation Analysis via Tandem MS (MS/MS)
To elucidate the structure, fragmentation of the molecular ion is induced.
-
Precursor Ion Selection: The [M-H]⁻ ion (m/z 191.03) is isolated in the ion trap or quadrupole.
-
Collision-Induced Dissociation (CID): The isolated ion is fragmented by collision with an inert gas (e.g., Argon or Nitrogen).
-
Collision Energy: The energy is ramped to observe a range of fragment ions. For dicarboxylic acids, energies are typically optimized to induce decarboxylation.[5]
-
Data Acquisition: The resulting fragment ions are analyzed in the second stage of the mass spectrometer.
Analysis of Volatile Derivatives via GC-MS (EI)
For analysis of the dimethyl ester derivative.
-
Instrumentation: A Gas Chromatograph (GC) coupled to a mass spectrometer with an Electron Ionization (EI) source.
-
GC Column: A standard non-polar or medium-polarity column (e.g., DB-5ms).
-
Oven Program: A temperature gradient is used, for example, starting at 50°C and ramping to 250°C to ensure elution.
-
EI Source Settings:
-
Electron Energy: 70 eV (standard for library matching).[6]
-
Source Temperature: 200-230 °C
-
Mass Range: m/z 30 - 400
-
Data Presentation
The following tables summarize the key quantitative data for this compound and its common derivatives as identified by mass spectrometry.
Table 1: High-Resolution Mass Spectrometry Data
| Compound | Formula | Ionization Mode | Calculated m/z | Observed m/z | Ion Species |
|---|---|---|---|---|---|
| This compound | C₁₀H₈O₄ | ESI (-) | 191.0401 | Not Reported | [M-H]⁻ |
| Dimethyl cubane-1,4-dicarboxylate | C₁₂H₁₂O₄ | APCI (+) | 221.0808 | 221.0809 | [M+H]⁺ |
| 2-Chlorocubane-1,4-dicarboxylic acid | C₁₀H₇ClO₄ | ESI (-) | 224.9960 | 224.9960 | [M-H]⁻ |
| Dimethyl 2-chlorocubane-1,4-dicarboxylate | C₁₂H₁₁ClO₄ | APCI (+) | 255.0419 | 255.0417 | [M+H]⁺ |
Data sourced from The Journal of Organic Chemistry and PubChem.[3][7]
Table 2: Key Mass Fragments and Relative Abundance
| Compound | Ionization Mode | Parent Ion (m/z) | Key Fragment Ions (m/z) | Interpretation |
|---|---|---|---|---|
| Dimethyl cubane-1,4-dicarboxylate | APCI (+) | 221.1 | 189.1 (100%) | Loss of a methoxy (B1213986) group (-OCH₃) or ester group fragment |
| 2-Chlorocubane-1,4-dicarboxylic acid | ESI (-) | 225.0 (100%) | 145.0 (10%) | Loss of COOH and Cl |
| Dimethyl 2-chlorocubane-1,4-dicarboxylate | APCI (+) | 255.0 (100%) | 219.1 (20%), 195.0 (70%) | Loss of Cl, Loss of COOCH₃ |
Data represents the most intense peak of the isotope cluster where applicable. Sourced from The Journal of Organic Chemistry.[3][4]
Visualizations
Experimental and Logical Workflows
The following diagrams illustrate the general workflow for mass spectrometry analysis and the logical fragmentation pathways for dicarboxylic acids.
Caption: General experimental workflow for the MS analysis of this compound.
Caption: Postulated fragmentation pathways for the [M-H]⁻ ion of this compound.
Interpretation of Mass Spectra
Molecular Ion
The molecular formula of this compound is C₁₀H₈O₄, with a monoisotopic mass of 192.0423 Da.[7] In negative mode ESI, it will primarily be observed as the deprotonated molecule [M-H]⁻ at an m/z of approximately 191.035. In positive mode ESI or APCI, particularly with a protic solvent, the protonated molecule [M+H]⁺ may be seen at m/z 193.049. High-resolution analysis allows for the confirmation of the elemental formula to within a few parts per million (ppm).
Fragmentation Patterns
The fragmentation of dicarboxylic acids is well-characterized and provides structural information. Upon collision-induced dissociation (CID), several fragmentation pathways are common:
-
Loss of Water ([M-H-H₂O]⁻): A common initial loss from the deprotonated molecule, especially in negative ion mode.[8]
-
Decarboxylation (Loss of CO₂): The loss of a neutral CO₂ molecule (44 Da) is a hallmark of carboxylic acid fragmentation.[5] This would result in a fragment at m/z 147. A subsequent loss of a second CO₂ molecule can also occur.
-
Loss of Formic Acid (HCOOH): The elimination of a formic acid molecule (46 Da) is another possible pathway.[8]
-
Cleavage of the Cubane Core: The high strain energy of the cubane cage (approx. 161 kcal/mol) means that under higher energy conditions, fragmentation of the C-C bonds of the cage itself can occur, leading to a complex pattern of smaller fragment ions.[9] However, the initial, lower-energy fragmentations typically involve the carboxylic acid groups.
For the dimethyl ester derivative, fragmentation under EI or APCI would likely involve the loss of a methoxy radical (•OCH₃, 31 Da) or a methoxycarbonyl radical (•COOCH₃, 59 Da), which are common fragmentation patterns for methyl esters.[3]
References
- 1. Cas 32846-66-5,this compound | lookchem [lookchem.com]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Fragmentation of Dicarboxylic and Tricarboxylic Acids in the Krebs Cycle Using GC-EI-MS and GC-EI-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. This compound | C10H8O4 | CID 276350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
A Technical Guide to the Thermal Decomposition of 1,4-Cubanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,4-Cubanedicarboxylic acid is a unique, non-aromatic, rigid molecule characterized by a strained cubic carbon scaffold. First synthesized in 1964 by Philip E. Eaton and Thomas W. Cole, its derivatives have garnered significant interest in diverse fields, including materials science, medicinal chemistry as a bioisostere for phenyl groups, and as high-energy density materials.[1][2] The thermal stability of this compound is a critical parameter for its application, particularly in drug development, where thermal processing is common, and in the synthesis of advanced materials. This guide provides an in-depth analysis of the thermal decomposition temperature of this compound, detailing the experimental protocols used for its determination and presenting key quantitative data.
The synthesis of this compound has evolved from its initial complex route to more streamlined processes.[1][3][4] Modern methods have enabled its production on a larger scale, making it more accessible for research and development.[3]
Thermal Decomposition Data
The thermal decomposition of this compound is characterized by an exothermic event, indicating that the molecule releases heat as it breaks down. Unlike many organic compounds, it does not exhibit a distinct melting point before decomposition. The reported decomposition temperatures vary slightly across different studies, which can be attributed to variations in experimental conditions such as heating rate and sample purity.
| Parameter | Reported Value (°C) | Analytical Method | Reference |
| Decomposition Temperature Range | 248–257 | Differential Scanning Calorimetry (DSC) | [2] |
| Decomposition Temperature | >250 (decomposes) | Not specified | Not specified |
| Melting Point (Decomposition) | 224 | Not specified | Not specified |
Experimental Protocols
The determination of the thermal decomposition temperature of this compound is primarily achieved through thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[2][5][6]
Differential Scanning Calorimetry (DSC)
DSC is a technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[7] It is a powerful tool for studying thermal transitions like melting, crystallization, and decomposition.[5][8]
Methodology:
-
Sample Preparation: A small, precisely weighed sample of this compound (typically 1-10 mg) is placed in a sample pan, commonly made of aluminum.[6][9] An empty pan is used as a reference.
-
Instrument Setup: The DSC instrument is calibrated using standard materials with known melting points (e.g., indium).[9] The sample and reference pans are placed in the DSC cell.
-
Atmosphere: The experiment is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.[10] A constant purge gas flow rate (e.g., 20-50 mL/min) is maintained.[10]
-
Temperature Program: The sample is heated at a constant rate, for example, 10 K/min.[6] The temperature program is designed to cover a range that includes the expected decomposition temperature.
-
Data Analysis: The DSC thermogram plots heat flow against temperature. An exothermic peak indicates the decomposition of the sample. The onset temperature of this peak is typically reported as the decomposition temperature.[6] The area under the peak can be integrated to determine the enthalpy of decomposition.[11]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[12] It is used to determine the thermal stability and composition of materials.[5][8]
Methodology:
-
Sample Preparation: A small amount of the this compound sample is placed in a tared TGA sample pan.
-
Instrument Setup: The TGA instrument, which contains a highly sensitive balance, is programmed with the desired temperature profile.
-
Atmosphere: Similar to DSC, an inert atmosphere is typically used to study thermal decomposition without oxidation.
-
Temperature Program: The sample is heated at a controlled rate (e.g., 10 °C/min) over a specified temperature range.[12]
-
Data Analysis: The TGA curve plots the percentage of mass loss versus temperature. The onset temperature of mass loss is an indicator of the beginning of decomposition. The derivative of the TGA curve (DTG) can be used to identify the temperature at which the rate of mass loss is at its maximum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for determining the thermal decomposition temperature of this compound using DSC and TGA.
Caption: Experimental workflow for thermal analysis.
References
- 1. High energy derivatives of Cubane [ch.ic.ac.uk]
- 2. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis [ch.ic.ac.uk]
- 4. sciencemadness.org [sciencemadness.org]
- 5. azom.com [azom.com]
- 6. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
- 7. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 8. mt.com [mt.com]
- 9. sfu.ca [sfu.ca]
- 10. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 11. Differential scanning calorimetry: An invaluable tool for a detailed thermodynamic characterization of macromolecules and their interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]
The Cubane Cage: A Rising Star as a Phenyl Bioisostere in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of medicinal chemistry, the phenyl ring is a ubiquitous scaffold, present in a vast number of therapeutic agents. However, its aromatic nature can contribute to metabolic instability and poor solubility, posing significant challenges in drug development. The quest for bioisosteres—substituents or groups with similar physical or chemical properties that impart desirable changes in biological activity—has led to the exploration of novel three-dimensional structures. Among these, the cubane (B1203433) cage has emerged as a compelling non-aromatic, rigid bioisostere of the phenyl group. This guide provides a comprehensive technical overview of the use of cubane as a phenyl bioisostere, covering its physicochemical properties, synthesis, and impact on the biological activity of drug candidates, supplemented with detailed experimental protocols and illustrative diagrams.
The rationale for employing cubane as a phenyl bioisostere lies in its striking geometric resemblance to benzene (B151609). The distance between the para-positions of a benzene ring is closely mimicked by the body diagonal of the cubane cage.[1][2] However, the electronic and metabolic profiles of cubane are distinctly different. As a saturated, strained hydrocarbon, the cubane core is generally more resistant to oxidative metabolism compared to the electron-rich phenyl ring.[3] This increased metabolic stability can lead to improved pharmacokinetic profiles, such as reduced clearance.[4][5] Furthermore, the replacement of a planar phenyl ring with a three-dimensional cubane scaffold can disrupt crystal packing and π-π stacking interactions, often leading to enhanced solubility.[5][6][7]
Physicochemical and Pharmacokinetic Properties: A Comparative Analysis
The substitution of a phenyl ring with a cubane moiety can significantly alter the physicochemical and pharmacokinetic properties of a drug molecule. These changes are often beneficial, leading to improved drug-like characteristics. The following tables summarize key quantitative data comparing phenyl-containing compounds with their cubane analogues.
| Compound Pair | Property | Phenyl Analogue | Cubane Analogue | Reference |
| Lumacaftor vs. Cuba-Lumacaftor | Intrinsic Clearance (CLint) in human liver microsomes (μL/min/10⁶ cells) | 11.96 | 6.98 | [4] |
| Aqueous Solubility | pH-dependent | pH-independent, high solubility | [4] | |
| Antimalarial Series Compound | Aqueous Solubility at pH 6.5 (μg/mL) | 6.3–12.5 | <1.6 | [8] |
| Clearance in human liver microsomes (HLM) | Low | High | [8] | |
| Half-life in HLM (mins) | Long | Short | [8] | |
| Benzyl Benzoate Analogue | logP (HPLC) | 3.86 | 4.22 | [2] |
Table 1: Comparative Physicochemical and Pharmacokinetic Data of Phenyl vs. Cubane Analogues.
Experimental Protocols
Synthesis of Dimethyl 1,4-Cubanedicarboxylate
A common starting material for many cubane derivatives is dimethyl 1,4-cubanedicarboxylate. The following is a summarized protocol based on established methods.[9][10]
Materials:
-
2-Bromocyclopentadienone dimer
-
Sulfuric acid
-
Sodium hydroxide (B78521)
-
Hydrochloric acid
-
Dimethyl sulfate (B86663)
Procedure:
-
Photocyclization: A solution of 2-bromocyclopentadienone dimer in methanol/water with a catalytic amount of sulfuric acid is irradiated with a medium-pressure mercury lamp in a flow photolysis apparatus to yield the cage dione (B5365651).[10]
-
Favorskii Rearrangement: The resulting cage dione is treated with a hot aqueous solution of sodium hydroxide to induce a double Favorskii ring contraction, forming the disodium (B8443419) salt of 1,4-cubanedicarboxylic acid.[10]
-
Acidification: The reaction mixture is carefully acidified with concentrated hydrochloric acid to precipitate this compound.
-
Esterification: The diacid is then esterified using dimethyl sulfate in the presence of a base, or by refluxing in methanol with a catalytic amount of sulfuric acid, to yield dimethyl 1,4-cubanedicarboxylate.
Copper-Photoredox Catalyzed Cross-Coupling of Cubane Carboxylic Acids
Recent advancements have enabled the functionalization of cubane carboxylic acids via copper-photoredox catalysis, allowing for the synthesis of a wider range of analogues.[4][5]
General Procedure for Decarboxylative Amination:
-
Reaction Setup: In a nitrogen-filled glovebox, a vial is charged with the cubane carboxylic acid, the amine coupling partner, a copper catalyst (e.g., CuI), a photocatalyst (e.g., an iridium or organic photocatalyst), a ligand, and a base in a suitable solvent (e.g., dioxane/water).
-
Reaction Execution: The reaction mixture is stirred and irradiated with a blue LED light source at room temperature for the specified time.
-
Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product is then purified by column chromatography to yield the aminated cubane derivative.
Visualizing Key Concepts
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for accessing key cubane building blocks.
Caption: Bioisosteric replacement of a phenyl ring with a cubane cage.
Conclusion
The cubane cage represents a valuable tool in the medicinal chemist's arsenal (B13267) for overcoming common drug development hurdles associated with the phenyl ring. Its unique combination of geometric similarity to benzene and distinct electronic and metabolic properties offers a promising strategy for enhancing the solubility and metabolic stability of drug candidates. While the synthesis of cubane derivatives has historically been a challenge, recent advancements in synthetic methodology are making this versatile scaffold more accessible. The continued exploration of cubane as a phenyl bioisostere is expected to lead to the development of novel therapeutics with improved pharmacokinetic and pharmacodynamic profiles. This guide has provided a foundational understanding for researchers looking to incorporate this "impossible molecule" into their drug discovery programs.
References
- 1. UQ eSpace [espace.library.uq.edu.au]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The Analysis of the Physicochemical Properties of Benzocaine Polymorphs [mdpi.com]
- 4. macmillan.princeton.edu [macmillan.princeton.edu]
- 5. youtube.com [youtube.com]
- 6. Three-dimensional saturated C(sp3)-rich bioisosteres for benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cubanes help drugs take the strain | Feature | Chemistry World [chemistryworld.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Discovering Novel Properties of Functionalized Cubanes: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The unique, highly strained, and aesthetically pleasing structure of cubane (B1203433) (C₈H₈) has transitioned it from a synthetic curiosity to a molecule of significant interest across various scientific disciplines. Initially explored for its potential in energetic materials, the cubane cage is now increasingly recognized for its valuable role in medicinal chemistry and materials science. Its rigid, three-dimensional framework and the ability to be functionalized at its eight vertices offer a powerful platform for the design of novel molecules with unique spatial arrangements and physicochemical properties.
This technical guide provides an in-depth exploration of the synthesis, functionalization, and novel properties of cubane derivatives. It is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of the cubane scaffold in their work. The guide covers key synthetic methodologies, presents quantitative data on the properties of various functionalized cubanes, and details experimental protocols for their characterization. Furthermore, it visualizes key experimental workflows and biological pathways to provide a comprehensive understanding of the current state of cubane chemistry and its applications.
The Cubane Scaffold: A Bioisostere for Benzene (B151609) and Beyond
A primary driver for the adoption of cubane in drug discovery is its role as a bioisostere for the benzene ring.[1] Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological responses to a parent compound. The substitution of a benzene ring with a non-aromatic, sp³-rich scaffold like cubane can lead to significant improvements in a drug candidate's pharmacokinetic profile, including enhanced solubility, metabolic stability, and a more defined three-dimensional shape.[1][2]
The diagonal distance across the cubane cage (2.72 Å) closely matches the para-disubstituted distance of a benzene ring (2.79 Å), allowing it to mimic the spatial presentation of substituents.[3] Unlike benzene, cubane is not susceptible to metabolic oxidation via the cytochrome P450 pathway, which can often lead to the formation of toxic metabolites.[4] This inherent metabolic stability makes cubane an attractive replacement for aromatic rings in drug design.[2][5]
Quantitative Properties of Functionalized Cubanes
The functionalization of the cubane core allows for the fine-tuning of its physicochemical properties. The following tables summarize key quantitative data for the parent cubane molecule and several of its derivatives, highlighting the impact of substitution on properties relevant to drug development and materials science.
Table 1: Physicochemical Properties of Cubane and Derivatives
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Density (g/cm³) |
| Cubane | C₈H₈ | 104.15 | 130-131 | 1.29[6] |
| Cubane-1,4-dicarboxylic acid | C₁₀H₈O₄ | 192.17 | >300 | - |
| Cuba-Lumacaftor | C₂₄H₂₂F₂N₂O₅ | 456.44 | - | - |
| Lumacaftor (B1684366) | C₂₄H₁₈F₂N₂O₅ | 452.41 | - | - |
| Octanitrocubane | C₈N₈O₁₆ | 464.13 | 200 (sublimes) | 1.979[2] |
Table 2: Comparative Pharmacokinetic and Biological Data
| Compound | LogP (HPLC) | Aqueous Solubility (pH 7.4) | Metabolic Stability (CLint, μL/min/10⁶ cells) | Biological Activity (IC₅₀ or EC₅₀) |
| Phenyl-containing drug lead | 0.99 | - | 11.96[5] | Submicromolar |
| Cubane-containing analog | 1.52 | - | - | Comparative to phenyl analog |
| Lumacaftor | - | pH-dependent | 11.96[7] | - |
| Cuba-Lumacaftor | - | pH-independent, improved | <7[7] | High activity (RC₅₀)[7] |
Table 3: Energetic Properties of Cubane Derivatives
| Compound | Heat of Formation (kcal/mol) | Detonation Velocity (km/s) |
| Cubane | +144[6] | - |
| Octanitrocubane | - | ~10[8] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of key cubane building blocks and subsequent functionalization reactions.
Synthesis of Cubane-1,4-dicarboxylic Acid
The synthesis of cubane-1,4-dicarboxylic acid is a foundational procedure that provides a versatile starting material for a wide range of functionalized cubanes. The following protocol is an improved version of the original Eaton synthesis.[9]
Workflow for the Synthesis of Cubane-1,4-dicarboxylic Acid
Materials:
-
2-Bromocyclopentadienone dimer
-
Aqueous hydrochloric acid
-
Potassium hydroxide
-
Organic solvents (e.g., ether, methanol)
Procedure:
-
Diels-Alder Dimerization: 2-Bromocyclopentadienone undergoes a spontaneous Diels-Alder dimerization to form the endo-isomer.
-
Photochemical [2+2] Cycloaddition: The endo-dimer is irradiated with a mercury lamp in a suitable solvent (e.g., benzene) to induce an intramolecular [2+2] cycloaddition, forming the caged dione.
-
Favorskii Rearrangement: The resulting cage-like bromoketone is treated with a strong base, such as potassium hydroxide, to facilitate a Favorskii rearrangement. This step leads to ring contraction and the formation of the cubane-1,3-dicarboxylate.
-
Hydrolysis: The dicarboxylate is then hydrolyzed using acidic or basic conditions to yield cubane-1,4-dicarboxylic acid. The product can be purified by recrystallization.
Copper-Catalyzed Amination of Cubane Carboxylic Acid
This protocol describes a copper-photoredox-catalyzed decarboxylative amination, which is a versatile method for introducing amine functionalities onto the cubane core.
Workflow for Copper-Catalyzed Amination
Materials:
-
Cubane carboxylic acid derivative
-
Desired amine
-
Copper(I) catalyst (e.g., CuI)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Base (e.g., diisopropylamine)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
To a solution of the cubane carboxylic acid (1.0 eq) in anhydrous THF under an inert atmosphere, add the palladium catalyst (0.05 eq) and copper(I) iodide (0.025 eq).
-
Sequentially add the amine base (e.g., diisopropylamine, 7.0 eq) and the desired amine (1.1 eq).
-
Stir the reaction mixture at room temperature for 3 hours.
-
Upon completion, dilute the reaction with diethyl ether and filter through a pad of Celite®.
-
Wash the filtrate with saturated aqueous NH₄Cl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the aminated cubane derivative.
Sonogashira Coupling of Iodocubane (B12285268)
The Sonogashira coupling is a powerful reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This protocol is adapted for the coupling of an iodocubane derivative.[9][10]
Materials:
-
Iodocubane derivative
-
Terminal alkyne
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Amine base (e.g., diisopropylamine)
-
Anhydrous solvent (e.g., THF)
Procedure:
-
In an oven-dried flask under an inert atmosphere, dissolve the iodocubane (1.0 eq) in anhydrous THF.
-
Add the palladium catalyst (0.05 eq), copper(I) iodide (0.025 eq), the amine base (7.0 eq), and the terminal alkyne (1.1 eq).
-
Stir the reaction mixture at room temperature for 3 hours.
-
After the reaction is complete, dilute with diethyl ether and filter through Celite®.
-
Wash the filtrate with saturated aqueous ammonium (B1175870) chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer with anhydrous sodium sulfate (B86663) and concentrate under reduced pressure.
-
Purify the product by flash column chromatography.
Mandatory Visualizations
CFTR Protein Folding and Trafficking Pathway
The following diagram illustrates the cellular processing of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein. This pathway is relevant to understanding the mechanism of action of "cuba-lumacaftor," a cubane-containing analog of a CFTR corrector. The F508del mutation in the CFTR gene leads to protein misfolding and subsequent degradation. Corrector molecules like lumacaftor and its cubane analog aim to rescue the misfolded protein, allowing it to traffic to the cell membrane and function as a chloride channel.[11][12][13][14]
Conclusion
Functionalized cubanes represent a burgeoning field with immense potential. Their unique structural and electronic properties, coupled with increasing synthetic accessibility, are paving the way for novel applications in medicinal chemistry, materials science, and beyond. The ability of the cubane scaffold to serve as a metabolically robust bioisostere for benzene has already demonstrated significant promise in improving the pharmacokinetic profiles of drug candidates. Furthermore, the exploration of cubane's electronic and energetic properties is opening new avenues for the development of advanced materials.
This technical guide has provided a comprehensive overview of the current landscape of functionalized cubanes, from their synthesis and characterization to their emerging applications. The presented data, experimental protocols, and visualizations are intended to serve as a valuable resource for researchers and professionals seeking to harness the unique potential of this remarkable molecule. As synthetic methodologies continue to evolve and our understanding of cubane's properties deepens, the "impossible molecule" is poised to become an indispensable tool in the chemist's arsenal.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. Octanitrocubane - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Cubanes help drugs take the strain | Feature | Chemistry World [chemistryworld.com]
- 5. hopkinscf.org [hopkinscf.org]
- 6. Properties [ch.ic.ac.uk]
- 7. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 8. taylorandfrancis.com [taylorandfrancis.com]
- 9. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
The Electronic Structure of Cubane: A Theoretical Deep Dive
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Published: December 22, 2025
Abstract
Cubane (B1203433) (C₈H₈), a synthetic hydrocarbon with its eight carbon atoms arranged at the vertices of a cube, represents a landmark in strained organic chemistry.[1][2][3] First synthesized in 1964 by Philip Eaton and Thomas Cole, its existence challenged the then-prevailing understanding of chemical bonding due to its highly strained 90° bond angles, a significant deviation from the ideal tetrahedral angle of 109.45°.[1] Despite this immense strain, cubane is remarkably kinetically stable.[1][4] This unique combination of high strain energy and kinetic stability, along with its rigid framework, has made cubane and its derivatives subjects of intense theoretical and practical interest, with applications spanning from high-energy materials to pharmaceuticals.[5][6] This whitepaper provides a comprehensive overview of the theoretical studies on the electronic structure of cubane, presenting key quantitative data, detailing computational methodologies, and visualizing the workflow of such theoretical investigations.
Introduction: The Enigma of a Cubic Hydrocarbon
The cubical structure of cubane dictates a unique electronic configuration. The carbon atoms are forced into a state of rehybridization, differing significantly from the typical sp³ hybridization of alkanes.[7] This rehybridization leads to carbon-carbon bonds with increased p-character and exocyclic carbon-hydrogen bonds with increased s-character.[7] This electronic arrangement is the source of many of cubane's unusual properties, including its surprisingly high kinetic stability, its acidity relative to other saturated hydrocarbons, and its potential as a rigid scaffold in medicinal chemistry.[2][7][8]
Theoretical chemistry has been an indispensable tool in unraveling the electronic intricacies of cubane. Computational methods, ranging from Density Functional Theory (DFT) to high-level ab initio calculations, have provided profound insights into its geometry, orbital energies, and thermodynamic properties. These studies are crucial for understanding its reactivity and for the rational design of novel cubane-based molecules with tailored properties for various applications.
Theoretical Methodologies for Probing Cubane's Electronic Structure
The theoretical investigation of cubane's electronic structure predominantly relies on quantum chemical calculations. These methods can be broadly categorized into ab initio and Density Functional Theory (DFT) approaches.
Ab initio Methods
Ab initio methods are based on first principles and do not rely on empirical parameters. For a molecule like cubane, methods like the Coupled-Cluster with Singles, Doubles, and perturbative Triples (CCSD(T)) are employed to achieve high accuracy, particularly for calculating thermochemical data.[9]
Protocol for a Typical CCSD(T) Calculation:
-
Geometry Optimization: The molecular geometry of cubane is optimized to find the lowest energy structure. This is often performed with a less computationally expensive method, like DFT or a lower-level ab initio method, before the final high-level calculation.
-
Basis Set Selection: A sufficiently large and flexible basis set is chosen to accurately describe the electronic wavefunction. For high-accuracy calculations on cubane, a quadruple-zeta basis set like QZVP is often used.[9]
-
Single-Point Energy Calculation: A single-point energy calculation is performed at the optimized geometry using the CCSD(T) method with the chosen basis set.
-
Frequency Analysis: To confirm that the optimized geometry corresponds to a true minimum on the potential energy surface, vibrational frequencies are calculated. The absence of imaginary frequencies indicates a stable structure.[9]
Density Functional Theory (DFT)
DFT is a widely used computational method that balances accuracy and computational cost. It calculates the electronic structure based on the electron density rather than the complex many-electron wavefunction.
Protocol for a Typical DFT Calculation:
-
Functional and Basis Set Selection: A combination of an exchange-correlation functional and a basis set is chosen. For cubane and its derivatives, hybrid functionals like B3LYP and B3PW91 are commonly used in conjunction with basis sets such as aug-cc-pVDZ or QZVP.[9][10][11] Grimme's dispersion corrections (e.g., D2) are sometimes included to account for van der Waals interactions, especially in solid-state calculations.[10][11]
-
Geometry Optimization: The molecular geometry is optimized to a minimum energy conformation using the selected DFT functional and basis set.
-
Electronic Property Calculation: Once the geometry is optimized, various electronic properties are calculated. These include molecular orbital energies (HOMO, LUMO), Mulliken charges, and the molecular electrostatic potential.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis is often performed to gain insights into the hybridization of atomic orbitals and the nature of chemical bonds within the cubane cage.
Quantitative Electronic and Structural Data
Theoretical studies have yielded precise quantitative data on the electronic and geometric structure of cubane. The following tables summarize key findings from various computational methods.
Table 1: Calculated and Experimental Geometric Parameters of Cubane
| Parameter | C-C Bond Length (Å) | C-H Bond Length (Å) | C-C-C Bond Angle (°) | C-C-H Bond Angle (°) | Computational Method | Reference |
| Calculated | 1.561 | 1.087 | 90.0 | 125.2 | DFT B3PW91/QZVP | [9] |
| Experimental | 1.571 | 1.082 | 90.0 | 125.0 | X-ray Diffraction | [9] |
| Experimental | 1.5727 ± 0.0019 | 1.118 ± 0.008 | - | - | Not Specified | [7] |
Table 2: Calculated Thermochemical Properties of Cubane
| Property | Value (kJ/mol) | Computational Method | Reference |
| Gas-phase Enthalpy of Formation (ΔfH⁰(298K)) | 603.4 ± 4 | W1-F12 (explicitly correlated composite method) | [12] |
| Strain Energy | 667.2 | Quasihomodesmotic reactions | [12] |
| C-H Bond Dissociation Enthalpy (BDE) | 438.4 ± 4 | W1-F12 | [12] |
| Gas-phase Acidity | 1704.6 ± 4 | W1-F12 | [12] |
| Ionization Energy | 1435.1 ± 4 | W1-F12 | [12] |
Visualizing the Theoretical Workflow
The process of theoretically studying the electronic structure of cubane follows a logical progression of steps, from initial structural input to the final analysis of its electronic properties.
Caption: Workflow for the theoretical study of cubane's electronic structure.
Molecular Orbitals and Electronic Transitions
The molecular orbitals (MOs) of cubane are of significant interest. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are key to understanding its reactivity and electronic transitions. Quantum-chemical calculations have been used to visualize and determine the energies of these frontier orbitals.
Caption: Simplified representation of electronic excitation in cubane.
Conclusion and Future Outlook
Theoretical studies have been instrumental in elucidating the complex electronic structure of cubane, providing data that is in excellent agreement with experimental findings.[9] These computational models not only rationalize the stability and reactivity of this highly strained molecule but also guide the synthesis of new derivatives with desired properties. For drug development professionals, the rigid cubane scaffold offers a unique platform for designing molecules with precise three-dimensional arrangements of functional groups, potentially leading to novel therapeutics with enhanced efficacy and selectivity.[2][6]
Future theoretical work is likely to focus on more complex cubane derivatives, including those with applications in materials science and medicine. The continued development of computational methods will enable even more accurate predictions of their electronic properties, further accelerating the exploration of the chemical space around this fascinating cubic molecule.
References
- 1. Cubane - Wikipedia [en.wikipedia.org]
- 2. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]
- 3. Cubane [chemeurope.com]
- 4. High energy derivatives of Cubane [ch.ic.ac.uk]
- 5. Start [ch.ic.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Properties [ch.ic.ac.uk]
- 8. Cubanes help drugs take the strain | Feature | Chemistry World [chemistryworld.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Computational insight into the crystal structures of cubane and azacubanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1,4-Cubanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed, step-by-step protocol for the synthesis of 1,4-cubanedicarboxylic acid, a key building block in medicinal chemistry and materials science. The described method is an improved five-step sequence starting from cyclopentanone (B42830), which has been established as a practical and scalable route.[1][2][3]
Introduction
Cubane (B1203433) and its derivatives are of significant interest due to their unique rigid, strained cage structure. This compound, in particular, serves as a versatile precursor for the synthesis of various functionalized cubanes, which are explored as bioisosteres for benzene (B151609) rings in drug discovery and as components in advanced materials. The following protocol is a compilation of established procedures for the laboratory-scale synthesis of this important compound.
Experimental Protocols
The synthesis of this compound is achieved through the following five key steps, starting from cyclopentanone:
-
Step 1: Ketalization of Cyclopentanone
-
Step 2: Tribromination of Cyclopentanone Ethylene (B1197577) Ketal
-
Step 3: Dimerization and Dehydrobromination to form the Bisketal Dimer
-
Step 4: Photochemical [2+2] Cycloaddition
-
Step 5: Double Favorskii Rearrangement
Step 1: Synthesis of Cyclopentanone Ethylene Ketal
This step protects the ketone functionality of cyclopentanone for the subsequent bromination reaction.
Materials:
-
Cyclopentanone
-
Ethylene glycol
-
Toluene (B28343) (or Benzene)
-
p-Toluenesulfonic acid (p-TsOH) or a strongly acidic cation exchange resin
-
Dean-Stark apparatus
-
Standard glassware for reflux and distillation
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add cyclopentanone (e.g., 0.34 mol), ethylene glycol (1.05 eq.), toluene (or benzene) as the solvent, and a catalytic amount of p-toluenesulfonic acid.[4]
-
Heat the mixture to reflux. Water generated during the reaction is removed azeotropically and collected in the Dean-Stark trap.
-
Continue the reflux until the theoretical amount of water is collected (e.g., approximately 6 mL for a 0.34 mol scale reaction), which typically takes about one hour.[4]
-
After cooling, the reaction mixture is washed with a saturated sodium bicarbonate solution and then with brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by vacuum distillation to yield cyclopentanone ethylene ketal as a colorless liquid.
Step 2: Synthesis of 2,2,5-Tribromocyclopentanone Ethylene Ketal
This step introduces the bromine atoms necessary for the subsequent dimerization and rearrangement reactions.
Materials:
-
Cyclopentanone ethylene ketal
-
Molecular bromine (Br₂)
-
Standard reaction glassware with provisions for cooling and dropwise addition
Procedure:
-
Dissolve cyclopentanone ethylene ketal (e.g., 1.25 mol) in dry 1,4-dioxane under a nitrogen atmosphere and protect from light.[5]
-
Cool the solution in an ice bath to maintain a temperature between 10 and 20 °C.[5]
-
Slowly add molecular bromine (3 eq.) dropwise to the stirred solution over approximately one hour.[5]
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional period.
-
The reaction mixture is then worked up by pouring it into water and extracting the product with a suitable organic solvent (e.g., dichloromethane).
-
The organic extracts are washed, dried, and the solvent is evaporated to yield the crude tribrominated product, which can be used in the next step without further purification.
Step 3: Synthesis of the Bisketal Dimer
This step involves a dehydrobromination followed by a Diels-Alder dimerization.
Materials:
-
Crude 2,2,5-tribromocyclopentanone ethylene ketal
-
Sodium methoxide (B1231860) (NaOMe) in methanol
-
Standard reaction glassware for reflux
Procedure:
-
The crude tribromoketal is treated with sodium methoxide in methanol.[3] This step facilitates dehydrobromination to form a reactive bromocyclopentadiene ketal intermediate, which then undergoes a spontaneous endo-selective [4π+2π] Diels-Alder dimerization.[3]
-
The reaction mixture is typically heated under reflux.
-
Upon completion, the reaction is cooled, and the product is isolated by precipitation upon addition to water.
-
The solid product is collected by filtration, washed with water, and dried to afford the bisketal dimer.
Step 4: Photochemical [2+2] Cycloaddition to form the Cage Ketal
This key step forms the cubane cage structure through an intramolecular photocycloaddition.
Materials:
-
Bisketal dimer
-
Benzene (as solvent and photosensitizer) or Methanol/Water with a sensitizer
-
High-pressure mercury lamp (e.g., Hanovia 450W)
-
Quartz reaction vessel or a flow photolysis apparatus
Procedure:
-
A dilute solution of the bisketal dimer is prepared in a suitable solvent (e.g., deoxygenated benzene or a methanol/water mixture).[3]
-
The solution is irradiated with UV light using a high-pressure mercury lamp in a quartz vessel. For larger scales, a flow photolysis apparatus can be employed to improve efficiency.[3]
-
The progress of the reaction is monitored by a suitable method (e.g., ¹H NMR) for the disappearance of the olefinic signals of the starting material.
-
Upon completion, the solvent is removed under reduced pressure. The resulting crude cage ketal is then deketalized using concentrated sulfuric acid to yield the cage dione (B5365651).[3]
Step 5: Double Favorskii Rearrangement to this compound
The final step involves a double ring contraction of the cage dione to form the desired dicarboxylic acid.
Materials:
-
Crude cage dione
-
Concentrated aqueous sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH)
-
Concentrated hydrochloric acid (HCl)
-
Standard reaction glassware for heating and filtration
Procedure:
-
The crude cage dione is heated with a concentrated aqueous solution of NaOH or KOH (e.g., 30% w/v NaOH). This induces a double Favorskii rearrangement.[3]
-
The reaction mixture is heated for several hours (e.g., 3 hours).[3]
-
After cooling the strongly basic solution in an ice bath, it is carefully acidified with concentrated HCl to a low pH.[3]
-
The precipitated this compound is collected by filtration, washed with cold water, and dried. The crude product is obtained as a tan-brown solid.[3]
Data Presentation
| Step | Starting Material | Product | Reagents | Typical Yield | Reference(s) |
| 1. Ketalization | Cyclopentanone | Cyclopentanone ethylene ketal | Ethylene glycol, p-TsOH, Toluene | ~87.5% | [1] |
| 2. Tribromination | Cyclopentanone ethylene ketal | 2,2,5-Tribromocyclopentanone ketal | Br₂, 1,4-Dioxane | High | [3][5] |
| 3. Dimerization | 2,2,5-Tribromocyclopentanone ketal | Bisketal dimer | NaOMe, Methanol | ~80% | [3] |
| 4. Photocycloaddition & Deketalization | Bisketal dimer | Cage dione | UV light, H₂SO₄ | Moderate | [3] |
| 5. Double Favorskii Rearrangement | Cage dione | This compound | NaOH (or KOH), HCl | Good | [1][3] |
| Overall | Cyclopentanone | This compound | ~25% | [2] |
Visualization of the Synthetic Workflow
The overall synthetic pathway for this compound is depicted in the following workflow diagram.
Caption: Synthetic workflow for this compound.
This protocol provides a comprehensive guide for the synthesis of this compound. Researchers should consult the primary literature for further details and safety precautions associated with each step. The synthesis involves hazardous reagents and procedures that should only be performed by trained chemists in a well-equipped laboratory.
References
- 1. Sciencemadness Discussion Board - Synthesis of cubane and cubane related compounds / derivatives - Powered by XMB 1.9.11 [sciencemadness.org]
- 2. Synthesis [ch.ic.ac.uk]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Sciencemadness Discussion Board - Cubane; Dimethyl Cubane-1,4-dicarboxylate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Favorskii Rearrangement in Cubane Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Favorskii rearrangement is a powerful ring contraction method that has been instrumental in the synthesis of strained polycyclic molecules, most notably cubane (B1203433). This base-catalyzed rearrangement of α-halo ketones provides a key step in transforming bicyclic precursors into the iconic caged hydrocarbon skeleton. Understanding the nuances of this reaction, particularly the operative "quasi-Favorskii" mechanism in sterically hindered systems, is crucial for its successful application in synthetic chemistry.
These application notes provide a detailed overview of the Favorskii rearrangement in the context of cubane synthesis, including experimental protocols derived from seminal works in the field and quantitative data to guide synthetic efforts.
The Quasi-Favorskii Rearrangement in Strained Systems
In the synthesis of cubane and its derivatives, the α-halo ketone precursors are typically part of a rigid, bicyclic system. Due to significant ring strain and the principles of Bredt's rule, the formation of an enolate, which is a key intermediate in the standard Favorskii rearrangement, is often not feasible.[1]
Instead, the reaction proceeds through a "quasi-Favorskii" or "semibenzilic acid" type mechanism.[1][2] This pathway involves the direct nucleophilic attack of a hydroxide (B78521) or alkoxide ion on the carbonyl carbon, forming a tetrahedral intermediate. This is followed by a concerted 1,2-carbon migration with the simultaneous expulsion of the halide leaving group, resulting in the desired ring contraction.
References
Application Notes: Photochemical [2+2] Cycloaddition in Cubane Synthesis
Introduction
The cubane (B1203433) cage, a unique polycyclic hydrocarbon with a C8 cubic framework, has garnered significant interest in medicinal chemistry, materials science, and energetic materials research.[1] Its rigid structure and three-dimensional arrangement of substituents make it an attractive scaffold for the development of novel therapeutics and advanced materials. A key step in the synthesis of the cubane core is an intramolecular photochemical [2+2] cycloaddition reaction. This application note provides a detailed overview and experimental protocols for the synthesis of a key cubane precursor, dimethyl cubane-1,4-dicarboxylate, highlighting the critical photochemical cage formation step.
Reaction Principle
The synthesis of the cubane cage typically begins with the formation of a dicyclopentadiene (B1670491) derivative. The crucial step involves an intramolecular [2+2] photocycloaddition of a cis-locked diene system.[2] Upon irradiation with ultraviolet (UV) light, the two double bonds within the same molecule undergo a cycloaddition to form two new carbon-carbon single bonds, thereby constructing the strained cyclobutane (B1203170) rings that define the cage structure.[3] This reaction is often followed by a Favorskii rearrangement to contract the rings and form the desired cubane-1,4-dicarboxylic acid, which can then be esterified.[4]
Applications
The resulting cubane-1,4-dicarboxylic acid and its derivatives are versatile building blocks for more complex cubane structures.[5] In the pharmaceutical industry, the cubane moiety is explored as a bioisostere for phenyl groups, offering a non-aromatic, rigid scaffold that can improve metabolic stability and pharmacokinetic properties of drug candidates.[1] In materials science, the high density and strain energy of cubanes are exploited in the development of high-performance explosives and propellants.[6]
Experimental Workflow for Cubane Cage Formation
Figure 1: Overall workflow for the synthesis of dimethyl cubane-1,4-dicarboxylate.
Quantitative Data Summary
The following table summarizes the quantitative data for the key steps in the synthesis of dimethyl cubane-1,4-dicarboxylate.
| Step | Starting Material | Key Reagents | Solvent(s) | Temperature (°C) | Time (h) | Yield (%) | Reference(s) |
| Ketalization | Cyclopentanone | Ethylene glycol, TsOH | Toluene | Reflux | 1 | 69 | [7] |
| Bromination/Elimination/Dimerization | Cyclopentanone ethylene ketal | NBS, Br₂, Et₂NH | CCl₄, CH₂Cl₂, Pentane, Et₂O | -20 to RT | - | 40 (3 steps) | [8] |
| Deprotection | Diels-Alder Dimer | Aqueous HCl | - | - | - | 85 (2 steps) | [8] |
| Photochemical [2+2] Cycloaddition | endo-Diketone | - | Methanol (B129727) | RT | - | 95 | [8] |
| Favorskii Rearrangement | Cage Photoproduct | KOH | Water | Reflux | - | 95 | [8] |
| Esterification | Cubane-1,4-dicarboxylic acid | Methanol, Concentrated HCl | Methanol | Reflux | - | 54 | [6] |
Experimental Protocols
Protocol 1: Synthesis of endo-2,4-Dibromodicyclopentadiene-1,8-dione
This protocol describes the preparation of the precursor for the photochemical reaction.
Materials:
-
Cyclopentanone ethylene ketal
-
N-Bromosuccinimide (NBS)
-
Bromine (Br₂)
-
Diethylamine (B46881) (Et₂NH)
-
Carbon tetrachloride (CCl₄)
-
Dichloromethane (CH₂Cl₂)
-
Pentane
-
Diethyl ether (Et₂O)
-
Aqueous Hydrochloric acid (HCl)
Procedure:
-
Bromination: To a solution of cyclopentanone ethylene ketal in CCl₄, add NBS and initiate the reaction with a radical initiator (e.g., AIBN or light). After the initial reaction, add a solution of Br₂ in CH₂Cl₂/pentane at 0-10 °C.[8]
-
Elimination and Dimerization: Cool the reaction mixture to -20 °C and add diethylamine in diethyl ether. This will induce elimination to form the reactive 2-bromocyclopentadienone, which will spontaneously dimerize via a Diels-Alder reaction.[8] The overall yield for these three steps is approximately 40%.[8]
-
Deprotection: The resulting endo-isomer of the Diels-Alder adduct is selectively deprotected by treatment with aqueous hydrochloric acid to yield endo-2,4-dibromodicyclopentadiene-1,8-dione.[2] This two-step protection-deprotection sequence can yield up to 85%.[8]
Protocol 2: Photochemical [2+2] Cycloaddition
This protocol details the key cage-forming reaction.
Materials:
-
endo-2,4-Dibromodicyclopentadiene-1,8-dione
-
Methanol (MeOH)
-
Photoreactor (e.g., equipped with a medium-pressure mercury lamp)
-
Quartz reaction vessel
Procedure:
-
Dissolve the endo-2,4-dibromodicyclopentadiene-1,8-dione in methanol in a quartz reaction vessel.
-
Deoxygenate the solution by bubbling with nitrogen or argon for at least 30 minutes to prevent quenching of the excited state.[9]
-
Irradiate the solution in the photoreactor. The reaction progress can be monitored by thin-layer chromatography (TLC). In a reported synthesis, this step proceeds with a 95% yield.[8]
-
Upon completion, remove the solvent under reduced pressure to obtain the crude cage photoproduct.
Protocol 3: Favorskii Rearrangement and Esterification
This protocol describes the ring contraction and final esterification to yield the target molecule.
Materials:
-
Crude cage photoproduct
-
Potassium hydroxide (B78521) (KOH)
-
Water
-
Concentrated Hydrochloric acid (HCl)
-
Methanol (MeOH)
Procedure:
-
Favorskii Rearrangement: Reflux the crude photoproduct with a concentrated aqueous solution of potassium hydroxide.[2] This will effect a double Favorskii rearrangement, leading to the formation of cubane-1,4-dicarboxylic acid. This step has been reported to proceed with a 95% yield.[8]
-
Acidification: After cooling, carefully acidify the reaction mixture with concentrated HCl to precipitate the cubane-1,4-dicarboxylic acid.
-
Esterification: Collect the dicarboxylic acid by filtration and dry it. Suspend the acid in anhydrous methanol and add a catalytic amount of concentrated HCl. Reflux the mixture to form dimethyl cubane-1,4-dicarboxylate. The product can be purified by flash column chromatography to yield a white solid (54% yield for this step).[6]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]
- 3. researchgate.net [researchgate.net]
- 4. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 5. Synthesis [ch.ic.ac.uk]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. Sciencemadness Discussion Board - Cubane; Dimethyl Cubane-1,4-dicarboxylate synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 8. synarchive.com [synarchive.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for the Esterification of 1,4-Cubanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the esterification of 1,4-cubanedicarboxylic acid, a key intermediate in the synthesis of various cubane (B1203433) derivatives used in medicinal chemistry and materials science. The cubane scaffold is a unique, rigid, three-dimensional bioisostere for the phenyl ring, offering novel structural possibilities for drug design. The following protocols have been compiled from established literature to ensure reliability and scalability.
Data Presentation: Comparison of Esterification Protocols
The following table summarizes the quantitative data for different methods of synthesizing dimethyl 1,4-cubanedicarboxylate.
| Parameter | Thionyl Chloride Method | Fischer Esterification (General) | Steglich Esterification (General) |
| Reagents | This compound, Thionyl chloride (SOCl₂), Methanol (B129727) (MeOH) | This compound, Methanol (MeOH), Acid catalyst (e.g., H₂SO₄, TsOH) | This compound, Methanol (MeOH), Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) |
| Yield | ~90-100%[1][2][3] | Typically lower due to equilibrium, can be improved with excess alcohol or water removal[4][5][6] | Generally high, suitable for acid-sensitive substrates[7][8] |
| Reaction Conditions | 0 °C to reflux, 4 hours[1] | Reflux, 1-10 hours[5] | Room temperature, 3 hours[7] |
| Melting Point (°C) of Dimethyl Ester | 160.3 - 164.3[2][3] | Not specifically reported for this substrate, but expected to be similar. | Not specifically reported for this substrate, but expected to be similar. |
| ¹H NMR (CDCl₃, δ ppm) of Dimethyl Ester | 4.22 (s, 6H), 3.70 (s, 6H)[2][3] | Not specifically reported for this substrate, but expected to be similar. | Not specifically reported for this substrate, but expected to be similar. |
| ¹³C NMR (CDCl₃, δ ppm) of Dimethyl Ester | 172.1, 55.9, 51.7, 47.2[2][3] | Not specifically reported for this substrate, but expected to be similar. | Not specifically reported for this substrate, but expected to be similar. |
Experimental Protocols
Protocol 1: Esterification using Thionyl Chloride
This is a high-yielding and reliable method for the synthesis of dimethyl 1,4-cubanedicarboxylate.[1][2][3] The reaction proceeds through the formation of an acid chloride intermediate.[9][10]
Materials:
-
This compound
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl₂)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
-
Suspend this compound (e.g., 10.41 mmol, 2.00 g) in anhydrous methanol (50 mL) in a round-bottom flask equipped with a magnetic stir bar.[2][3]
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (e.g., 5 mL) dropwise to the stirred suspension over 5 minutes.[2][3] Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4 hours.[1]
-
After reflux, cool the mixture to room temperature.
-
Remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
The resulting product is typically a white crystalline solid of high purity (yields approaching 100%) and often does not require further purification.[2][3]
Protocol 2: Fischer-Speier Esterification
This is a classic acid-catalyzed esterification method.[4][5][11] To drive the equilibrium towards the product, an excess of the alcohol is typically used.[6]
Materials:
-
This compound
-
Methanol (large excess, can be used as solvent)
-
Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (TsOH)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve this compound in a large excess of methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid (a few drops) to the solution.
-
Attach a reflux condenser and heat the mixture to reflux for 4-8 hours with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the organic layer with saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude ester.
-
If necessary, purify the product by recrystallization or column chromatography.
Protocol 3: Steglich Esterification using DCC and DMAP
This method is particularly useful for substrates that are sensitive to acidic conditions.[8] It proceeds under mild, neutral conditions.[7]
Materials:
-
This compound
-
Methanol
-
Dicyclohexylcarbodiimide (DCC)
-
4-Dimethylaminopyridine (DMAP) (catalytic amount)
-
Dichloromethane (B109758) (DCM, anhydrous)
-
Round-bottom flask
-
Magnetic stirrer
-
0.5 N Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve this compound in anhydrous dichloromethane in a round-bottom flask.
-
Add methanol (2.2 equivalents) and a catalytic amount of DMAP to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of DCC (2.2 equivalents) in DCM to the reaction mixture.
-
Stir the reaction at 0 °C for 30 minutes and then at room temperature for 3-4 hours. A white precipitate of dicyclohexylurea (DCU) will form.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, filter off the DCU precipitate.
-
Wash the filtrate with 0.5 N HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution under reduced pressure to yield the crude product.
-
Purify the ester by column chromatography or recrystallization if necessary.
Visualizations of Experimental Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. youtube.com [youtube.com]
- 11. Fischer Esterification [organic-chemistry.org]
Application Notes and Protocols: Radical Chlorination of Dimethyl Cubane-1,4-dicarboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocol for the radical chlorination of dimethyl cubane-1,4-dicarboxylate. This process yields valuable chlorinated cubane (B1203433) derivatives that serve as important building blocks in medicinal chemistry and materials science. The rigid cubane core is a recognized bioisostere for the phenyl group, and the introduction of chlorine atoms allows for the fine-tuning of its steric and electronic properties, making these compounds of significant interest for drug development.[1][2][3]
Introduction
The cubane cage is a unique, strained polycyclic hydrocarbon that has garnered considerable attention as a scaffold in various scientific fields.[3][4] In medicinal chemistry, the cubane unit is considered a three-dimensional bioisostere of a benzene (B151609) ring, offering a non-aromatic, rigid framework that can improve the pharmacokinetic properties of drug candidates.[2][3] The functionalization of the cubane core through reactions such as radical chlorination provides access to a diverse range of derivatives with potential applications in pharmaceuticals, explosives, and materials science.[2][5]
This document outlines the UV-light initiated radical chlorination of dimethyl cubane-1,4-dicarboxylate, a key starting material that can be synthesized on a decagram scale.[1][6] The protocol preferentially yields the monochlorinated product, with smaller quantities of dichlorinated isomers also being formed.[1][2]
Data Presentation
The radical chlorination of dimethyl cubane-1,4-dicarboxylate (0Me) with tert-butyl hypochlorite (B82951) (t-BuOCl) results in a mixture of chlorinated products. The yields and product distribution are summarized in the table below.
| Compound | Product Name | Yield (%) | Product Ratio (for dichlorinated isomers) |
| 1Me | Monochlorodimethyl cubane-1,4-dicarboxylate | ~68-70% | N/A |
| 2aMe, 2bMe, 2cMe | Dichlorodimethyl cubane-1,4-dicarboxylates | ~20% (total) | ~4 : 1 : 3.5 |
Experimental Protocols
The following protocol is adapted from established literature procedures for the radical chlorination of dimethyl cubane-1,4-dicarboxylate.[1][2]
Materials:
-
Dimethyl cubane-1,4-dicarboxylate (0Me)
-
tert-Butyl hypochlorite (t-BuOCl)
-
Carbon tetrachloride (CCl₄) - Caution: Highly toxic and carcinogenic. Handle with extreme care in a well-ventilated fume hood.
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware
-
UV lamp
Procedure:
-
Reaction Setup: In a suitable reaction vessel, dissolve dimethyl cubane-1,4-dicarboxylate (0Me) in carbon tetrachloride (CCl₄).
-
Cooling: Cool the reaction mixture to 0 °C using an ice bath.
-
Addition of Chlorinating Agent: Slowly add tert-butyl hypochlorite (t-BuOCl) to the cooled solution.
-
Initiation: Irradiate the reaction mixture with a UV lamp to initiate the radical chain reaction.[1][7][8]
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS) to determine the consumption of the starting material and the formation of products.
-
Workup: Once the reaction is complete, quench any remaining reactive species.
-
Purification: Concentrate the reaction mixture under reduced pressure. The resulting residue, containing a mixture of monochlorinated and dichlorinated products, can be purified by silica gel column chromatography to isolate the individual compounds.[1]
Note on Solvent: While carbon tetrachloride is the reported solvent for optimal yields, its high toxicity is a significant concern.[1] Substitution with less toxic solvents like chloroform (B151607) or 1,2-dichloroethane (B1671644) has been reported to result in notably lower yields.[1]
Mandatory Visualization
Experimental Workflow Diagram
References
- 1. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 5. Applications [ch.ic.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Free-radical halogenation - Wikipedia [en.wikipedia.org]
- 8. lscollege.ac.in [lscollege.ac.in]
Application Notes and Protocols for Metal-Organic Frameworks Utilizing 1,4-Cubanedicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis and utilization of Metal-Organic Frameworks (MOFs) incorporating 1,4-cubanedicarboxylic acid as a structural linker. The unique three-dimensional and rigid nature of the cubane (B1203433) moiety offers distinct advantages in the design of robust and highly porous materials for applications in gas storage, separation, and as potential platforms for drug delivery.
Application Notes
Gas Storage and Separation
Metal-Organic Frameworks constructed with this compound exhibit exceptional porosity and high surface areas, making them prime candidates for the storage of various gases. The rigid and bulky nature of the cubane linker prevents the interpenetration of the framework, leading to large accessible pore volumes. A notable example is a zinc-based MOF, analogous to MOF-5, which demonstrates a high surface area and significant potential for hydrogen uptake.[1] The unique pore environment created by the aliphatic cubane linker can also lead to selective adsorption of gases, offering opportunities in gas separation technologies.
Drug Delivery
The biocompatibility of certain metal nodes (e.g., zinc, iron) and the potential for high drug loading capacities make MOFs attractive vehicles for drug delivery. While specific studies on drug delivery using this compound-based MOFs are emerging, the principles established with other dicarboxylic acid linkers are applicable. The high porosity can accommodate therapeutic molecules, and the tunable nature of the MOF structure allows for controlled release profiles. For instance, MOFs like MIL-101(Cr), which uses a dicarboxylic acid linker, have shown remarkable loading capacities for drugs such as ibuprofen.[2] The functionalization of the cubane core or the metal centers could further enhance drug loading and targeted delivery.
Experimental Protocols
Synthesis of a Zinc-Based MOF with this compound (Adapted from MOF-5 Synthesis)
This protocol is adapted from the well-established solvothermal synthesis of MOF-5, substituting terephthalic acid with this compound.[3][4]
Materials:
-
Zinc nitrate (B79036) hexahydrate (Zn(NO₃)₂·6H₂O)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Chloroform
Procedure:
-
In a glass vial, dissolve zinc nitrate hexahydrate and this compound in N,N-dimethylformamide (DMF). A typical molar ratio of metal to linker is 3:1.
-
Seal the vial tightly and place it in a programmable oven.
-
Heat the mixture to 105-120°C for 24-72 hours.[3][5] The optimal time and temperature may need to be determined empirically.
-
After the reaction is complete, allow the vial to cool slowly to room temperature.
-
Colorless, cubic crystals of the MOF should be visible.
-
Carefully decant the DMF solvent.
-
Wash the crystals by immersing them in fresh DMF for 24 hours to remove any unreacted starting materials.
-
Repeat the washing step with a more volatile solvent, such as chloroform, for several days to exchange the high-boiling DMF.[6] This is a crucial step for the activation of the MOF.
Activation of the MOF
Proper activation is critical to ensure the porosity of the MOF is accessible for applications.[7][8]
Procedure:
-
After the solvent exchange with a volatile solvent (e.g., chloroform), decant the solvent.
-
Place the MOF crystals in a Schlenk flask or a similar apparatus.
-
Heat the sample under a dynamic vacuum at an elevated temperature (e.g., 150-200°C) for several hours to remove the solvent molecules from the pores completely. The exact temperature and duration will depend on the thermal stability of the MOF.
-
The activated MOF should be stored under an inert atmosphere to prevent re-adsorption of atmospheric moisture and gases.
Data Presentation
The following tables summarize key performance data for MOFs synthesized with this compound and related dicarboxylic acid linkers.
Table 1: Physicochemical Properties of a Zinc-Based MOF with this compound
| Property | Value | Reference |
| Framework Composition | Basic Zinc Cubane-1,4-dicarboxylate | [1] |
| Topology | MOF-5 analogue | [1] |
| Space Group | Pm-3m | [1] |
| Lattice Parameter (a) | 12.776 Å | [1] |
| BET Surface Area | 3160 m²/g | [1] |
Table 2: Gas Adsorption Capacities of Selected MOFs
| MOF | Gas | Temperature (K) | Pressure (bar) | Adsorption Capacity | Reference |
| Zn-1,4-cubanedicarboxylate | H₂ | - | - | High uptake capacity noted | [1] |
| MOF-5 (Zn-terephthalate) | H₂ | 77 | 170 | 11.5 wt % | [9] |
| MOF-5 (Zn-terephthalate) | H₂ | 77 | 40 | 7.1 wt % | [9] |
| Amino-MIL-101(Fe) | CO₂ | - | 40 | 13 mmol/g | [10] |
| MIL-101(Cr) | CO₂ | 298 | 20 | ~17.5 mmol/g | [10] |
Table 3: Drug Loading Capacities of MOFs with Dicarboxylic Acid Linkers
| MOF | Drug | Loading Capacity (wt%) | Reference |
| MIL-101(Cr) | Ibuprofen | ~58% (1.4 g/g) | [2] |
| MIL-53(Fe) | Oridonin | 56.25% | [2] |
| ZIF-8 | 5-Fluorouracil | up to 60% | [11] |
Disclaimer: The drug loading capacities in Table 3 are for MOFs with different dicarboxylic acid linkers and are provided for comparative purposes to indicate the potential of this class of materials. The actual loading capacity for a this compound-based MOF would need to be determined experimentally.
Logical Relationships in MOF Design and Application
The selection of the metal node and organic linker directly influences the final properties and potential applications of the MOF.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Metal–organic frameworks in drug delivery: engineering versatile platforms for therapeutic applications - RSC Advances (RSC Publishing) DOI:10.1039/D4RA04441J [pubs.rsc.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Optimization of Reaction Conditions for Synthesis of MOF-5 using Solvothermal Method | Mulyati | IPTEK Journal of Proceedings Series [iptek.its.ac.id]
- 6. yaghi.berkeley.edu [yaghi.berkeley.edu]
- 7. Activation of Metal–Organic Frameworks - ChemistryViews [chemistryviews.org]
- 8. Synthesis and Characterization of Functionalized Metal-organic Frameworks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, characterization, and CO2 adsorption properties of metal organic framework Fe-BDC - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Metal-organic frameworks: Drug delivery applications and future prospects - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Synthesis of Liquid Crystals from Cubane-1,4-Dicarboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of thermotropic liquid crystals incorporating a cubane-1,4-dicarboxylic acid core. The rigid, non-aromatic cubane (B1203433) moiety serves as a unique building block in the design of novel mesogenic materials, offering a distinct alternative to traditional aromatic cores.[1] The protocols outlined below are based on established synthetic methodologies for preparing various ester derivatives of cubane-1,4-dicarboxylic acid and characterizing their liquid crystalline properties.
Introduction
Cubane-1,4-dicarboxylic acid is a fascinating molecular scaffold for the construction of liquid crystals. Its rigid, three-dimensional structure provides a unique core unit that prevents the delocalization of π-electrons, a common feature in many conventional liquid crystal molecules.[1] The precise spatial arrangement of substituents on the cubane frame allows for the systematic investigation of structure-property relationships in mesophase formation. This has led to the synthesis of cubane derivatives exhibiting nematic and smectic A phases.[1] These materials are of interest for their potential applications in displays, optical storage, and as components in advanced polymeric materials.[2]
Data Presentation
The following table summarizes the thermal behavior of various synthesized bis(phenyl)cubane-1,4-dicarboxylates. The data has been compiled from differential scanning calorimetry (DSC) and polarizing optical microscopy (POM) studies.[1]
Table 1: Phase Transition Temperatures of Symmetrical Esters of Cubane-1,4-Dicarboxylic Acid [1]
| Compound ID | R (Substituent on Phenyl Ring) | Melting Point (°C) | Transition Temperature (°C) | Mesophase |
| Series Ia-Ie | 4-Alkoxyphenyl | |||
| Ia | OCH₃ | 198 | 211 | Nematic (N) |
| Ib | OC₂H₅ | 179 | 185 | Nematic (N) |
| Ic | OC₃H₇ | 158 | 165 | Nematic (N) |
| Id | OC₄H₉ | 152 | 158 | Nematic (N) |
| Ie | OC₅H₁₀ | 145 | - | No Mesophase |
| If | OC₆H₁₃ | 138 | 155 | Smectic A (SmA) |
| Ig | OC₇H₁₅ | 135 | 162 | Smectic A (SmA) |
| Series IIa-IIb | 4-Alkylphenyl | |||
| IIa | C₈H₁₇ | 125 | - | No Mesophase |
| IIb | C₉H₁₉ | 128 | - | No Mesophase |
N = Nematic Phase, SmA = Smectic A Phase
Experimental Protocols
The synthesis of liquid crystalline esters from cubane-1,4-dicarboxylic acid typically involves the conversion of the diacid to the more reactive diacid chloride, followed by esterification with the desired phenol (B47542) derivatives.[1]
Protocol 1: Synthesis of Cubane-1,4-dicarboxylic Dichloride
This protocol describes the conversion of cubane-1,4-dicarboxylic acid to its corresponding diacid chloride, a key intermediate for the subsequent esterification reactions.
Materials:
-
Cubane-1,4-dicarboxylic acid
-
Thionyl chloride (SOCl₂)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
-
Anhydrous toluene (B28343)
-
Rotary evaporator
-
Schlenk line or inert atmosphere setup
Procedure:
-
A mixture of cubane-1,4-dicarboxylic acid (1 equivalent), a catalytic amount of DMF, and an excess of thionyl chloride (approximately 10-20 equivalents) in anhydrous toluene is refluxed under an inert atmosphere (e.g., nitrogen or argon).
-
The reaction progress is monitored by the cessation of gas evolution (HCl and SO₂).
-
Upon completion, the excess thionyl chloride and toluene are removed under reduced pressure using a rotary evaporator.
-
The resulting crude cubane-1,4-dicarboxylic dichloride is typically used in the next step without further purification.
Protocol 2: General Procedure for the Synthesis of Bis(4'-alkoxyphenyl)cubane-1,4-dicarboxylates
This protocol outlines the general method for the esterification of cubane-1,4-dicarboxylic dichloride with various 4-alkoxyphenols.[1]
Materials:
-
Cubane-1,4-dicarboxylic dichloride
-
Appropriate 4-alkoxyphenol derivative (2 equivalents)
-
Triethylamine (B128534) (TEA)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Silica (B1680970) gel for column chromatography
-
Standard laboratory glassware for extraction and chromatography
Procedure:
-
A solution of cubane-1,4-dicarboxylic dichloride (1 equivalent) in anhydrous dichloromethane is added dropwise to a stirred mixture of the appropriate 4-alkoxyphenol (2 equivalents) and triethylamine (as a base) in anhydrous dichloromethane at room temperature.[1]
-
The reaction mixture is stirred at room temperature for 24 hours.[1]
-
After the reaction period, the mixture is washed sequentially with water.[1]
-
The organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.[1]
-
The crude product is purified by flash column chromatography on silica gel using a suitable eluent (e.g., chloroform).[1]
-
The fractions containing the desired product are collected, and the solvent is evaporated.
-
The final product is recrystallized from an appropriate solvent system (e.g., hexane, ethyl acetate, or a chloroform/acetone mixture) to yield the pure bis(4'-alkoxyphenyl)cubane-1,4-dicarboxylate.[1] Yields for these reactions are typically in the range of 40-85%.[1]
Protocol 3: Characterization of Liquid Crystalline Properties
The mesomorphic properties of the synthesized compounds are investigated using the following standard techniques.
1. Polarizing Optical Microscopy (POM):
-
A small sample of the compound is placed on a clean glass slide and covered with a coverslip.
-
The slide is placed on a hot stage attached to a polarizing microscope.
-
The sample is heated and cooled at a controlled rate while observing the texture changes under cross-polarizers. The appearance and disappearance of characteristic textures (e.g., schlieren for nematic, focal conic for smectic) indicate phase transitions.
2. Differential Scanning Calorimetry (DSC):
-
A small, accurately weighed sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
The sample is subjected to a controlled heating and cooling cycle in the DSC instrument under an inert atmosphere (e.g., nitrogen).
-
The heat flow is recorded as a function of temperature. Endothermic and exothermic peaks in the DSC thermogram correspond to phase transitions (e.g., melting, clearing), allowing for the determination of transition temperatures and enthalpies.
Mandatory Visualizations
Caption: General synthesis pathway for bis(4'-alkoxyphenyl)cubane-1,4-dicarboxylates.
Caption: Experimental workflow for synthesis, purification, and characterization.
References
The Power Locked in a Cage: Cubane Derivatives as Next-Generation Energetic Materials
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
The quest for energetic materials with superior performance, enhanced stability, and improved safety profiles is a continuous endeavor in modern chemistry. Among the various classes of high-energy-density materials, cubane (B1203433) derivatives have emerged as a promising frontier. The unique strained cubic structure of the cubane (C₈H₈) backbone imparts an exceptionally high heat of formation and density, which are critical attributes for powerful explosives and propellants. When substituted with explosophoric groups, such as nitro (–NO₂) groups, these properties are significantly amplified, leading to some of the most potent energetic materials ever synthesized.
This document provides a detailed overview of the applications of cubane derivatives in energetic materials, complete with quantitative data, experimental protocols for the synthesis of key compounds, and visualizations of synthetic pathways.
The Energetic Advantage of the Cubane Cage
The exceptional energetic properties of cubane derivatives stem from a combination of factors inherent to their molecular structure:
-
High Strain Energy: The C-C-C bond angles in the cubane cage are forced to be 90° instead of the ideal 109.5° for sp³ hybridized carbon, resulting in significant ring strain. This stored potential energy is released upon decomposition, contributing to a more powerful explosion. The strain energy of the parent cubane is approximately 166 kcal/mol.[1]
-
High Density: The compact, cage-like structure of cubane allows for dense packing of molecules in the solid state. High density is crucial for energetic materials as it directly correlates with higher detonation velocity and pressure.[2] For instance, cubane itself has a density of 1.29 g/cm³, one of the highest for any hydrocarbon.[2][3]
-
Favorable Decomposition Products: Polynitrocubanes, particularly octanitrocubane, have a positive oxygen balance, meaning they contain sufficient oxygen to fully oxidize their carbon backbone.[4][5] The decomposition of octanitrocubane ideally yields only gaseous nitrogen (N₂) and carbon dioxide (CO₂), resulting in a large volume expansion and avoiding the formation of a visible water vapor trail, a desirable characteristic for smokeless propellants.[5][6]
-
Kinetic Stability: Despite their high thermodynamic instability, many cubane derivatives exhibit remarkable kinetic stability, making them safe to handle and store under normal conditions.[1][7] For example, 1,3,5,7-tetranitrocubane is a stable solid that is insensitive to shock.[5]
Key Energetic Cubane Derivatives: A Comparative Overview
The progressive nitration of the cubane cage leads to a series of powerful energetic materials. The properties of some of the most well-studied polynitrocubanes are summarized in the table below for easy comparison with conventional explosives.
| Compound | Abbreviation | Molecular Formula | Density (g/cm³) | Detonation Velocity (m/s) | Detonation Pressure (GPa) |
| 1,3,5,7-Tetranitrocubane | TNC | C₈H₄(NO₂)₄ | 1.814 | ~8,800 | ~37.0 |
| 1,2,3,5,7-Pentanitrocubane | PNC | C₈H₃(NO₂)₅ | 1.96 | - | - |
| Heptanitrocubane | HpNC | C₈H(NO₂)₇ | 2.028 | - | - |
| Octanitrocubane | ONC | C₈(NO₂)₈ | 1.979 | ~10,100 | ~50.0 |
| Trinitrotoluene (for comparison) | TNT | C₇H₅N₃O₆ | 1.654 | ~6,900 | ~19.0 |
| HMX (for comparison) | HMX | C₄H₈N₈O₈ | 1.91 | ~9,100 | ~39.3 |
Note: Some values for cubane derivatives are theoretical or estimated due to the limited quantities synthesized.
Experimental Protocols: Synthesis of Energetic Cubane Derivatives
The synthesis of polynitrocubanes is a complex and challenging multi-step process. Below are outlined protocols for the synthesis of a key precursor, cubane-1,4-dicarboxylic acid, and the landmark energetic material, octanitrocubane.
Protocol 1: Synthesis of Cubane-1,4-dicarboxylic Acid
Cubane-1,4-dicarboxylic acid is a crucial starting material for the synthesis of many energetic cubane derivatives.[8] The following is a generalized procedure based on the improved synthesis from cyclopentanone (B42830).
Experimental Workflow for Cubane-1,4-dicarboxylic Acid Synthesis
Caption: Workflow for the synthesis of cubane-1,4-dicarboxylic acid.
Methodology:
-
Preparation of Cyclopentanone Ethylene Ketal: Cyclopentanone is reacted with ethylene glycol in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) to protect the ketone functionality.
-
Tribromination: The cyclopentanone ethylene ketal is treated with three equivalents of bromine to yield 2,2,5-tribromocyclopentanone ethylene ketal.
-
Dehydrobromination and Diels-Alder Dimerization: The tribrominated compound is treated with a strong base (e.g., sodium methoxide) to induce dehydrobromination, forming the highly reactive 2-bromocyclopentadienone ketal intermediate. This intermediate spontaneously undergoes a Diels-Alder dimerization to form an endo-dimer.
-
Photochemical [2+2] Cycloaddition: The dimer is irradiated with UV light to induce an intramolecular [2+2] cycloaddition, forming the caged dione (B5365651) precursor.
-
Double Favorskii Rearrangement: The caged dione is subjected to a double Favorskii rearrangement by heating in a concentrated aqueous solution of sodium hydroxide. This step contracts the two five-membered rings to form the cubane skeleton.
-
Acidification: The reaction mixture is acidified with a strong acid (e.g., HCl) to precipitate the final product, cubane-1,4-dicarboxylic acid.
Protocol 2: Synthesis of Octanitrocubane (ONC)
The synthesis of octanitrocubane, first achieved by Philip Eaton and Mao-Xi Zhang in 1999, is a testament to the advancements in synthetic chemistry.[4] It is a multi-step process starting from 1,3,5,7-tetranitrocubane (TNC).
Synthetic Pathway to Octanitrocubane
References
Application of 1,4-Cubanedicarboxylic Acid in Pharmaceutical Drug Design: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern drug discovery, the pursuit of novel molecular scaffolds that can enhance the physicochemical and pharmacokinetic properties of drug candidates is of paramount importance. 1,4-Cubanedicarboxylic acid has emerged as a compelling structural motif, primarily serving as a bioisostere for para-substituted benzene (B151609) rings.[1][2] Its unique three-dimensional geometry, characterized by a rigid, strained cage-like structure, offers distinct advantages over the planar phenyl group. This document provides a detailed overview of the applications of this compound in pharmaceutical drug design, complete with quantitative data comparisons, experimental protocols, and visual diagrams to guide researchers in this innovative area.
The primary appeal of the cubane (B1203433) core lies in its ability to improve metabolic stability and aqueous solubility of parent drug molecules.[3][4] The high C–H bond dissociation energy of the cubane cage confers resistance to oxidative metabolism by cytochrome P450 enzymes, a common pathway for the degradation of aromatic compounds.[1] Furthermore, the non-planar nature of the cubane scaffold disrupts crystal packing and can lead to improved solubility, a critical factor for oral bioavailability.[3]
Key Applications and Advantages
The replacement of a para-substituted phenyl ring with a 1,4-disubstituted cubane moiety, often derived from this compound, can lead to significant improvements in a drug candidate's profile. These advantages include:
-
Enhanced Metabolic Stability: The inherent strain and high s-character of the C-H bonds in the cubane cage make them less susceptible to enzymatic oxidation.[4]
-
Improved Aqueous Solubility: The three-dimensional and non-planar structure of the cubane scaffold can disrupt the intermolecular π-π stacking that is common with aromatic rings, often leading to better solubility.[3][4]
-
Maintained or Improved Biological Activity: The diagonal distance across the 1,4-positions of the cubane core closely mimics the distance between the para-positions of a benzene ring, allowing it to maintain a similar orientation of substituents for target binding.[2][5]
-
Reduced Toxicity: Unlike benzene, the cubane scaffold itself is not associated with inherent toxicity.[5]
Quantitative Data on Cubane-Containing Drug Analogues
The following tables summarize the available quantitative data comparing drug candidates containing a 1,4-disubstituted cubane moiety with their corresponding para-substituted benzene analogues.
Table 1: In Vitro Metabolic Stability Data
| Compound | Parent Drug | In Vitro Intrinsic Clearance (CLint) (μL/min/10^6 cells) | Fold Improvement |
| Cuba-Lumacaftor | Lumacaftor | <7 | >1.7 |
| Lumacaftor | - | 11.96 | - |
Data sourced from Wiesenfeldt, M. P., et al. (2023).[4]
Table 2: In Vitro Neurite Outgrowth Assay Data
| Compound | Parent Drug | Neurite Outgrowth (% Differentiated Neurons) |
| Cubane Analog (69b) | Leteprinim (69a) | ~48% |
| Leteprinim (69a) | - | ~38% |
Data sourced from Reekie, T. A., et al. (2018).[5]
Table 3: Physicochemical Properties
| Compound | Parent Drug | Log P (HPLC) |
| Cubane Analog of Benzyl Benzoate (37d) | Benzyl Benzoate (37a) | 4.22 |
| Benzyl Benzoate (37a) | - | 3.86 |
Data sourced from Reekie, T. A., et al. (2018).
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and evaluation of drug candidates incorporating this compound.
Protocol 1: Synthesis of Dimethyl 1,4-Cubanedicarboxylate
This protocol outlines a common laboratory-scale synthesis of dimethyl 1,4-cubanedicarboxylate, a key precursor for many cubane-containing drug analogues.[2][6]
Workflow for the Synthesis of Dimethyl 1,4-Cubanedicarboxylate
Caption: Synthetic pathway to Dimethyl 1,4-Cubanedicarboxylate.
Materials:
-
Cyclopentanone
-
N-Bromosuccinimide (NBS)
-
Bromine (Br₂)
-
Diethylamine (B46881) (Et₂NH)
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl) or other acid catalyst
-
Potassium hydroxide (B78521) (KOH)
-
Standard laboratory glassware and purification equipment (e.g., chromatography columns)
-
UV photoreactor
Procedure:
-
Bromination of Cyclopentanone: React cyclopentanone with N-bromosuccinimide and bromine to yield 2,2,4-tribromocyclopentanone.
-
Dehydrobromination and Dimerization: Treat 2,2,4-tribromocyclopentanone with diethylamine to induce dehydrobromination, forming 2-bromocyclopentadienone which spontaneously undergoes a Diels-Alder dimerization to the endo-dimer.
-
Photocycloaddition: Irradiate the endo-dimer in methanol with an acid catalyst using a UV photoreactor to induce an intramolecular [2+2] photocycloaddition, forming the cage dione (B5365651) intermediate.
-
Favorskii Rearrangement: Subject the cage dione to a Favorskii rearrangement using a strong base like potassium hydroxide to contract the five-membered rings and form the cubane core, yielding this compound.
-
Esterification: Esterify this compound using methanol and an acid catalyst to produce the final product, dimethyl 1,4-cubanedicarboxylate.
-
Purification: Purify the final product by recrystallization or column chromatography.
Protocol 2: General Procedure for Amide Coupling to Incorporate this compound Moiety
This protocol describes a standard method for coupling one of the carboxylic acid groups of this compound (or its monoester) to an amine-containing fragment of a drug molecule.
Workflow for Amide Coupling
Caption: General workflow for amide bond formation.
Materials:
-
This compound monomethyl ester (or the diacid)
-
Amine-containing drug fragment
-
Coupling agent (e.g., HATU, HOBt, EDC)
-
Organic base (e.g., DIPEA, triethylamine)
-
Anhydrous polar aprotic solvent (e.g., DMF, DCM)
Procedure:
-
Dissolve the this compound monomethyl ester in the anhydrous solvent.
-
Add the coupling agent and the organic base to the solution and stir for a few minutes to activate the carboxylic acid.
-
Add the amine-containing drug fragment to the reaction mixture.
-
Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).
-
Upon completion, quench the reaction with water or a mild aqueous acid.
-
Extract the product with an appropriate organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain the desired cubane-drug conjugate.
Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes
This protocol is a generalized procedure to determine the in vitro intrinsic clearance (CLint) of a cubane-containing drug candidate compared to its benzene analogue.[3][4][7][8][9]
Workflow for In Vitro Metabolic Stability Assay
Caption: Workflow for determining in vitro metabolic stability.
Materials:
-
Test compounds (cubane analogue and benzene analogue)
-
Pooled human liver microsomes
-
NADPH regenerating system (or NADPH)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) or methanol (for quenching the reaction)
-
LC-MS/MS system
Procedure:
-
Prepare stock solutions of the test compounds in a suitable organic solvent (e.g., DMSO).
-
Pre-warm the human liver microsomes and phosphate buffer to 37°C.
-
In a microcentrifuge tube, combine the liver microsomes and the test compound in the phosphate buffer. Pre-incubate for a few minutes at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding it to a tube containing cold acetonitrile or methanol with an internal standard.
-
Centrifuge the quenched samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining concentration of the parent drug at each time point.
-
Plot the natural logarithm of the percentage of the parent drug remaining versus time. The slope of the linear regression will give the elimination rate constant (k).
-
Calculate the in vitro half-life (t₁/₂) as 0.693/k.
-
Calculate the in vitro intrinsic clearance (CLint) using the equation: CLint = (0.693 / t₁/₂) / (mg microsomal protein/mL).
Signaling Pathways and Logical Relationships
The primary role of this compound in drug design is as a bioisosteric replacement for a para-substituted benzene ring. The following diagram illustrates this logical relationship and its impact on pharmacokinetic properties.
Bioisosteric Replacement Strategy
Caption: Bioisosteric replacement of a phenyl ring with a cubane moiety.
Conclusion
This compound represents a valuable and increasingly accessible building block in modern medicinal chemistry. Its application as a bioisostere for para-substituted phenyl rings has demonstrated the potential to significantly improve the pharmacokinetic profiles of drug candidates, particularly in terms of metabolic stability and solubility, while maintaining or even enhancing biological activity. The protocols and data presented herein provide a foundational resource for researchers looking to explore the utility of this unique scaffold in their drug discovery programs. Further investigation into the synthesis of diverse cubane derivatives and comprehensive in vivo evaluation of their therapeutic potential are warranted to fully realize the promise of "cubane-in-a-drug."
References
- 1. benchchem.com [benchchem.com]
- 2. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]
- 3. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - HK [thermofisher.com]
- 4. nuvisan.com [nuvisan.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. [PDF] Validating Eaton's Hypothesis: Cubane as a Benzene Bioisostere. | Semantic Scholar [semanticscholar.org]
- 7. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - US [thermofisher.com]
- 8. bioivt.com [bioivt.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
Application Notes and Protocols for the Purification of Cubane-1,4-dicarboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols for the purification of cubane-1,4-dicarboxylic acid, a key building block in the synthesis of novel pharmaceuticals and materials. The unique rigid structure of the cubane (B1203433) core makes it an attractive scaffold for the development of new chemical entities. The purification of this intermediate is crucial to ensure the quality and reliability of downstream applications.
Data Presentation
The following table summarizes the key quantitative data related to the purification and characterization of cubane-1,4-dicarboxylic acid and its commonly used dimethyl ester derivative.
| Parameter | Cubane-1,4-dicarboxylic Acid | Dimethyl cubane-1,4-dicarboxylate | Reference |
| Purity (Typical) | >97% after recrystallization | >98% (GC) after recrystallization or sublimation | [1][2] |
| Yield (Purification) | High (exact percentage is process dependent) | ~90-100% from esterification of crude diacid | [2][3] |
| Melting Point | 224 °C (decomposes >250 °C) | 162.1–164.3 °C | [1][3] |
| ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | 12.35 (s, 2H), 4.11 (s, 6H) | N/A | [2] |
| ¹³C NMR (100 MHz, DMSO-d₆) δ (ppm) | 172.4, 55.5, 46.0 | N/A | [2] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | N/A | 4.22 (s, 6H), 3.70 (s, 6H) | [3] |
| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | N/A | 172.1, 55.9, 51.7, 47.2 | [3] |
Experimental Protocols
Two primary strategies are employed for obtaining pure cubane-1,4-dicarboxylic acid: direct purification of the diacid and purification of its dimethyl ester derivative followed by hydrolysis.
Protocol 1: Purification of Cubane-1,4-dicarboxylic Acid by Recrystallization
This protocol is suitable for the direct purification of crude cubane-1,4-dicarboxylic acid obtained from synthesis.
Materials:
-
Crude cubane-1,4-dicarboxylic acid
-
Deionized water
-
Decolorizing charcoal
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and flask
-
Filter paper
-
Ice bath
Procedure:
-
Dissolution: In a suitably sized Erlenmeyer flask, add the crude cubane-1,4-dicarboxylic acid. Add a minimal amount of deionized water to form a slurry.
-
Heating: Gently heat the suspension to boiling with constant stirring. Add more deionized water portion-wise until the solid completely dissolves. Avoid adding a large excess of water.
-
Decolorization: If the solution is colored, remove it from the heat and allow it to cool slightly. Add a small amount of decolorizing charcoal (approximately 1-2% by weight of the solute) to the hot solution.
-
Hot Filtration: Bring the solution back to a boil for a few minutes. Perform a hot gravity filtration using a pre-heated funnel and fluted filter paper to remove the charcoal and any other insoluble impurities. Collect the hot filtrate in a clean Erlenmeyer flask.
-
Crystallization: Allow the filtrate to cool slowly to room temperature. The formation of crystals should be observed. To maximize the yield, place the flask in an ice bath for at least 30 minutes to complete the crystallization process.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold deionized water to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 2: Purification via Dimethyl Ester Derivative
This is a common alternative strategy where the crude diacid is converted to its dimethyl ester, which is often easier to purify. The purified ester can then be hydrolyzed back to the pure diacid.
Part A: Esterification of Crude Cubane-1,4-dicarboxylic Acid
Materials:
-
Crude cubane-1,4-dicarboxylic acid
-
Thionyl chloride or concentrated sulfuric acid
-
Sodium bicarbonate solution
-
Dichloromethane (B109758) or other suitable organic solvent
-
Anhydrous magnesium sulfate (B86663) or sodium sulfate
-
Rotary evaporator
Procedure:
-
Reaction Setup: Suspend the crude cubane-1,4-dicarboxylic acid in methanol in a round-bottom flask equipped with a reflux condenser.
-
Acid Catalyst Addition: Cool the suspension in an ice bath and slowly add thionyl chloride or a catalytic amount of concentrated sulfuric acid.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete (monitor by TLC).
-
Work-up: Cool the reaction mixture and remove the methanol under reduced pressure. Dissolve the residue in dichloromethane and wash with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude dimethyl cubane-1,4-dicarboxylate.
Part B: Purification of Dimethyl cubane-1,4-dicarboxylate
The crude ester can be purified by recrystallization or sublimation.
-
Recrystallization: Dissolve the crude ester in a minimal amount of hot methanol and allow it to cool slowly to induce crystallization. Collect the crystals by filtration.
-
Sublimation: For small quantities, sublimation under high vacuum can yield very pure material.
Part C: Hydrolysis of Purified Dimethyl cubane-1,4-dicarboxylate
Materials:
-
Purified dimethyl cubane-1,4-dicarboxylate
-
Tetrahydrofuran (THF)
-
Lithium hydroxide (B78521) (LiOH) solution
-
Hydrochloric acid (HCl)
Procedure:
-
Reaction Setup: Dissolve the purified dimethyl cubane-1,4-dicarboxylate in a mixture of THF and water.
-
Hydrolysis: Add an aqueous solution of lithium hydroxide and stir the mixture at room temperature or with gentle heating until the hydrolysis is complete (monitor by TLC).
-
Work-up: Remove the THF under reduced pressure. Wash the aqueous solution with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.
-
Acidification: Cool the aqueous layer in an ice bath and acidify with concentrated HCl to a pH of approximately 1-2. A white precipitate of pure cubane-1,4-dicarboxylic acid will form.
-
Isolation: Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum. A high yield of pure diacid is typically obtained.[3]
Visualization of Purification Workflow
The following diagram illustrates the general workflow for the purification of cubane-1,4-dicarboxylic acid.
References
Application Notes: Crystal Structure Determination of Cubane Derivatives by X-ray Diffraction
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cubane (B1203433) (C₈H₈) is a synthetic hydrocarbon featuring eight carbon atoms arranged at the corners of a cube.[1] This unique, highly strained, and rigid scaffold has garnered significant interest in medicinal chemistry and drug development.[2] Cubane serves as a three-dimensional, non-aromatic bioisostere for benzene (B151609), a common motif in many pharmaceuticals.[2] Replacing a benzene ring with a cubane core can modulate key drug properties such as metabolic stability, solubility, and three-dimensional shape, potentially leading to improved pharmacokinetic and pharmacodynamic profiles without inherent toxicity.[2][3]
Single-crystal X-ray diffraction (XRD) is the definitive analytical method for unambiguously determining the three-dimensional atomic arrangement of molecules. For cubane derivatives, XRD is indispensable for confirming the integrity of the cubane cage, establishing the precise stereochemistry of substituents, and understanding intermolecular interactions within the crystal lattice. This information is critical for structure-activity relationship (SAR) studies and rational drug design.
These application notes provide a comprehensive overview and detailed protocols for the crystal structure determination of cubane derivatives using single-crystal X-ray diffraction.
I. Experimental Protocols
The overall process, from a synthesized compound to a refined crystal structure, involves three main stages: crystallization, data collection, and structure solution/refinement.
Protocol 1: Crystallization of Cubane Derivatives
Obtaining a high-quality single crystal is the most crucial and often the most challenging step. A suitable crystal should be well-ordered, of adequate size (typically 0.1–0.3 mm in all dimensions), and free from significant defects like cracks or twinning.
Materials and Equipment:
-
Purified cubane derivative (≥98% purity)
-
A range of high-purity solvents (e.g., dichloromethane, chloroform, methanol, ethyl acetate, hexane, pentane)
-
Small glass vials (1-2 mL) and a larger vial or beaker for setting up diffusions
-
Microscope for crystal inspection
-
Filtration system (syringe filters, 0.22 µm)
Common Crystallization Methods:
-
Slow Evaporation:
-
Dissolve the cubane derivative in a suitable solvent to near-saturation.
-
Filter the solution into a clean vial to remove any dust or particulate matter, which can act as unwanted nucleation sites.
-
Cover the vial with a cap containing a few needle holes or with parafilm pierced by a needle.
-
Allow the solvent to evaporate slowly and undisturbed over several days to weeks at a constant temperature.
-
-
Vapor Diffusion: This is often the most successful method for small quantities of material.
-
Vial-in-Vial Method:
-
Dissolve the compound in a small volume of a relatively non-volatile solvent in which it is soluble (e.g., dichloromethane, chloroform).
-
Place this small, open vial inside a larger vial containing a small amount of a more volatile "anti-solvent" in which the compound is insoluble (e.g., hexane, pentane).
-
Seal the larger vial and leave it undisturbed. The anti-solvent will slowly diffuse into the solvent, reducing the solubility of the compound and promoting crystallization.
-
-
-
Solvent Layering:
-
Dissolve the compound in a small amount of a dense solvent (e.g., dichloromethane).
-
Carefully layer a less dense, miscible anti-solvent (e.g., hexane) on top, minimizing mixing at the interface.
-
Crystals will form at the interface as the solvents slowly mix.
-
Protocol 2: Single-Crystal X-ray Data Collection
This protocol outlines the steps for mounting a crystal and collecting diffraction data using a modern single-crystal X-ray diffractometer.
Equipment:
-
Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)
-
X-ray source (e.g., Mo Kα λ=0.71073 Å or Cu Kα λ=1.54178 Å)
-
Cryo-cooling system (e.g., nitrogen stream at 100-120 K)
-
Goniometer head and crystal mounts (e.g., nylon loops)
-
Microscope with polarized light
Procedure:
-
Crystal Selection and Mounting:
-
Under a microscope, select a single crystal with sharp edges, uniform morphology, and no visible cracks.
-
Using a nylon loop of appropriate size, carefully pick up the selected crystal with a small amount of cryo-protectant oil (e.g., paratone-N).
-
Mount the loop onto the goniometer head.
-
-
Crystal Centering and Cooling:
-
Place the goniometer head on the diffractometer.
-
Center the crystal in the X-ray beam using the instrument's video microscope and software controls.
-
Cool the crystal to the desired temperature (typically 100 K) using the cryo-stream. This minimizes thermal motion and radiation damage.
-
-
Unit Cell Determination:
-
Collect a series of initial frames (e.g., 2-4 frames at different orientations).
-
The instrument software will analyze the positions of the first few diffraction spots to determine the preliminary unit cell parameters and Bravais lattice.
-
-
Data Collection Strategy:
-
Based on the determined lattice symmetry, the software will calculate an optimal strategy to collect a complete and redundant dataset.
-
Key parameters to define include:
-
Resolution limit: For small molecules, data should be collected to at least 0.85 Å resolution.
-
Exposure time: This depends on the crystal's diffracting power and the X-ray source intensity (e.g., 5-60 seconds per frame).
-
Frame width: Typically 0.5° to 1.0° rotation per frame.
-
Detector distance: Adjusted to achieve the desired resolution.
-
-
-
Execute Data Collection:
-
Run the full data collection sequence as determined by the strategy. Monitor the diffraction images periodically for any signs of crystal decay or movement.
-
-
Data Processing (Integration and Scaling):
-
After collection, the raw diffraction images are processed.
-
Integration: The software locates and integrates the intensity of each reflection on every frame.
-
Scaling and Merging: The integrated intensities are scaled to account for variations in exposure, and symmetry-equivalent reflections are merged to produce a final reflection file (e.g., an HKL file). This step also provides important statistics like R-merge to assess data quality.
-
Protocol 3: Structure Solution and Refinement
This stage involves converting the processed diffraction data into a 3D atomic model.
Software:
-
Structure solution and refinement packages such as SHELX (SHELXT, SHELXL), Olex2, or similar programs.
Procedure:
-
Space Group Determination: The data processing software will suggest the most likely space group based on systematic absences in the diffraction data. This determination is crucial and must be correct.
-
Structure Solution (Finding Initial Atomic Positions):
-
Using the reflection data, a structure solution program (like SHELXT) is used to solve the "phase problem."
-
Direct Methods are typically used for small molecules like cubane derivatives. These methods use statistical relationships between reflection intensities to derive initial phase estimates, which are then used to calculate an initial electron density map.
-
The program will attempt to place atoms or fragments into the highest peaks of this initial map, providing a preliminary structural model.
-
-
Structure Refinement (Optimizing the Model):
-
The initial model is refined against the experimental data using a least-squares minimization process (using a program like SHELXL).
-
Iterative Process: Refinement is an iterative process:
-
Positional and Isotropic Refinement: The x, y, z coordinates and isotropic displacement parameters (modeling thermal vibration) of each atom are refined.
-
Anisotropic Refinement: For good quality data, atoms (non-hydrogen) are refined anisotropically, modeling their vibration as ellipsoids rather than spheres.
-
Difference Fourier Maps: A difference map (Fo-Fc) is calculated, which shows regions where the observed data (Fo) and the model-calculated data (Fc) disagree. Positive peaks in this map indicate missing atoms (like hydrogens), while negative regions suggest atoms are misplaced or incorrect.
-
Hydrogen Atom Placement: Hydrogen atoms are typically placed at calculated geometric positions and refined using a "riding model."
-
Final Refinement Cycles: The model is refined until convergence is reached, meaning the parameters are no longer changing significantly.
-
-
-
Model Validation:
-
The quality of the final model is assessed using several metrics:
-
R1 factor: A measure of the agreement between observed and calculated structure factor amplitudes. Values below 5% are considered excellent for small molecules.
-
wR2 factor: A weighted R-factor based on intensities.
-
Goodness of Fit (GooF): Should be close to 1.0.
-
Residual electron density: The peaks and troughs in the final difference map should be minimal.
-
-
II. Data Presentation
The following tables summarize crystallographic data for representative cubane derivatives. This data is essential for comparison and for inclusion in publications.
Table 1: Crystallographic Data for Chlorinated Dimethyl Cubane-1,4-dicarboxylates. [4] Data from the X-ray analysis of monochloro- (1Me) and dichloro- (2aMe, 2bMe, 2cMe) derivatives.
| Parameter | 1Me (Disordered) | 2aMe | 2bMe | 2cMe |
| Formula | C₁₂H₁₁ClO₄ | C₁₂H₁₀Cl₂O₄ | C₁₂H₁₀Cl₂O₄ | C₁₂H₁₀Cl₂O₄ |
| Formula Weight | 254.66 | 289.10 | 289.10 | 289.10 |
| Crystal System | Monoclinic | Monoclinic | Monoclinic | Monoclinic |
| Space Group | P2₁/n | P2₁/c | P2₁/n | P2₁/c |
| a (Å) | 6.2259(3) | 11.2365(4) | 6.1360(2) | 11.0261(3) |
| b (Å) | 11.5959(5) | 6.4526(2) | 11.2354(3) | 6.4678(2) |
| c (Å) | 15.2285(7) | 16.3243(5) | 16.6358(5) | 16.2081(5) |
| β (deg) | 97.235(2) | 107.8280(10) | 96.2200(10) | 106.631(2) |
| Volume (ų) | 1089.89(9) | 1124.63(6) | 1140.52(6) | 1105.74(6) |
| Z | 4 | 4 | 4 | 4 |
| T (K) | 120(2) | 120(2) | 120(2) | 120(2) |
| Radiation (λ, Å) | Mo Kα (0.71073) | Cu Kα (1.54178) | Mo Kα (0.71073) | Cu Kα (1.54178) |
| Final R1 [I > 2σ(I)] | 0.0577 | 0.0308 | 0.0335 | 0.0298 |
| wR2 (all data) | 0.1425 | 0.0799 | 0.0818 | 0.0768 |
| GooF | 1.045 | 1.066 | 1.077 | 1.072 |
Table 2: Selected Crystallographic Data for Other Functionalized Cubanes.
| Compound | Formula | System | Space Group | Key Feature | Reference |
| Nitrocubane | C₈H₇NO₂ | Orthorhombic | Pnma | Molecule possesses a crystallographic mirror plane. | [5] |
| 1,3,5,7-Tetranitrocubane | C₈H₄N₄O₈ | - | - | High density (1.814 g/cm³), kinetically stable. | [6] |
| Cubane-1,3-dicarboxamide Macrocycle | C₃₄H₃₄N₄O₄ | - | - | Confirms structure of 1,3-disubstituted systems. | [7] |
| Heptanitrocubane | C₈H(NO₂)₇ | - | - | Very high density (2.028 g/cm³). | [6] |
III. Visualization of Workflows
The following diagrams illustrate the logical flow of the experimental processes described in the protocols.
Caption: Workflow from synthesis to X-ray data acquisition.
Caption: Logical workflow for crystal structure solution and refinement.
References
- 1. Octanitrocubane - Wikipedia [en.wikipedia.org]
- 2. biosynth.com [biosynth.com]
- 3. The cubane paradigm in bioactive molecule discovery: further scope, limitations and the cyclooctatetraene complement - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Nitrocubanes [ch.ic.ac.uk]
- 7. Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01859A [pubs.rsc.org]
Determining the Thermal Stability of Cubane Derivatives Using Differential Scanning Calorimetry (DSC)
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cubane (B1203433), a synthetic hydrocarbon with the formula C₈H₈, is a unique molecule with its eight carbon atoms arranged at the corners of a cube. This structure results in significant ring strain, giving cubane a high heat of formation. Despite its high strain energy, cubane is kinetically stable, with thermal decomposition occurring only above 220°C.[1] This combination of high energy content and kinetic stability has made cubane and its derivatives attractive candidates for applications in high-energy materials and, more recently, in pharmaceutical development.
In drug discovery, cubane is explored as a bioisostere for benzene. Its three-dimensional structure can mimic the phenyl ring, potentially improving pharmacological properties such as metabolic stability and solubility.[2][3] As new cubane-based therapeutic agents are developed, a thorough understanding of their thermal stability is crucial for safe handling, formulation, and storage.
Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to characterize the thermal properties of materials.[4][5] It measures the difference in heat flow between a sample and a reference as a function of temperature. This allows for the determination of key thermal events such as melting, crystallization, and decomposition. For cubane derivatives, DSC is an essential tool for assessing their thermal stability by quantifying the temperature at which decomposition begins (onset temperature), the temperature of maximum decomposition rate (peak temperature), and the energy released during decomposition (enthalpy of decomposition).
This application note provides a detailed protocol for using DSC to determine the thermal stability of cubane derivatives and presents thermal data for selected compounds.
Data Presentation
The thermal stability of various cubane derivatives has been characterized by DSC. The following table summarizes the key thermal decomposition parameters obtained for selected compounds.
| Compound Name | Onset Temperature (Tonset) (°C) | Peak Temperature (Tpeak) (°C) | Enthalpy of Decomposition (ΔHdecomp) (J/g) | Notes |
| Cubane-1,4-dicarboxylic acid | ~248-257 | - | Exothermic | Does not melt, decomposes.[4] |
| Monochlorinated cubane-1,4-dicarboxylic acid | ~248-257 | - | Exothermic | Does not melt, decomposes.[4] |
| Dichlorinated cubane-1,4-dicarboxylic acid (isomer 1) | ~248-257 | - | Exothermic | Does not melt, decomposes.[4] |
| Dichlorinated cubane-1,4-dicarboxylic acid (isomer 2) | ~274 | - | Exothermic | Does not melt, decomposes.[4] |
| Heptanitrocubane | - | ~200 | - | Insensitive to hammer taps. |
| Octanitrocubane | - | >200 | - | Insensitive to hammer taps. |
| Cubane Polyamides | - | >200 | Highly Exothermic | [6] |
Note: The DSC data for many cubane derivatives, particularly those synthesized for pharmaceutical applications, is not always publicly available in detail. The table will be updated as more quantitative data is published.
Experimental Protocols
This section outlines a general protocol for determining the thermal stability of cubane derivatives using DSC. This protocol is based on best practices for the thermal analysis of energetic materials.
1. Instrument and Consumables:
-
Differential Scanning Calorimeter (DSC): A calibrated instrument capable of controlled heating rates and atmosphere.
-
High-pressure crucibles: Gold-plated or stainless steel crucibles capable of withstanding the pressure generated during the decomposition of energetic materials are recommended to ensure the containment of the sample and any gaseous products.[1] This prevents evaporative losses and allows for the accurate measurement of the total energy released.
-
Crucible press: For hermetically sealing the crucibles.
-
Analytical balance: With a readability of at least 0.01 mg.
-
Inert purge gas: High-purity nitrogen or argon.
2. Sample Preparation:
-
Accurately weigh 0.5 - 2.0 mg of the cubane derivative into a high-pressure crucible. A smaller sample size is recommended for initial screening of unknown materials to minimize risk.
-
Ensure the sample is in good thermal contact with the bottom of the crucible.
-
Hermetically seal the crucible using a press. This is a critical step to prevent the loss of volatile decomposition products and to ensure that the measured heat flow corresponds to the decomposition of the material itself.
3. DSC Instrument Setup and Measurement:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium) across the temperature range of interest.
-
Atmosphere: Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled and non-reactive environment.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature well below the expected decomposition temperature (e.g., 30°C).
-
Heat the sample at a constant heating rate. A heating rate of 5-10°C/min is typically used for thermal hazard screening. Slower heating rates can provide better resolution of thermal events.
-
Continue heating to a final temperature that is sufficiently high to ensure complete decomposition of the sample.
-
-
Reference: Use an empty, hermetically sealed high-pressure crucible as the reference.
-
Data Acquisition: Record the heat flow as a function of temperature.
4. Data Analysis:
-
Baseline Correction: Establish a baseline for the DSC thermogram to accurately determine the onset temperature and integrate the peak area.
-
Onset Temperature (Tonset): Determine the onset temperature of the exothermic decomposition peak. This is often calculated as the intersection of the baseline with the tangent of the leading edge of the peak. The onset temperature represents the temperature at which the decomposition begins to be detectable under the experimental conditions.
-
Peak Temperature (Tpeak): Identify the temperature at which the rate of heat release is at its maximum.
-
Enthalpy of Decomposition (ΔHdecomp): Integrate the area of the exothermic decomposition peak to determine the total energy released during the decomposition process. The enthalpy is typically expressed in Joules per gram (J/g).
Mandatory Visualizations
Caption: Experimental workflow for DSC analysis of cubane derivatives.
Conclusion
DSC is an indispensable technique for characterizing the thermal stability of cubane derivatives, providing critical data for the safe development and handling of these compounds in both pharmaceutical and materials science applications. The protocol outlined in this application note provides a systematic approach to obtaining reliable and reproducible thermal stability data. The quantitative information on decomposition temperatures and enthalpies is essential for risk assessment and for establishing safe operating limits during research, scale-up, and formulation of cubane-based molecules. As the exploration of cubane's potential continues, standardized thermal analysis will play a vital role in ensuring the safe and effective translation of these unique molecules from the laboratory to real-world applications.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Large-Scale Production of Dimethyl 1,4-Cubanedicarboxylate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the large-scale synthesis of dimethyl 1,4-cubanedicarboxylate. The cubane (B1203433) scaffold is a subject of increasing interest in medicinal chemistry and materials science, valued as a bioisostere for phenyl rings and for its unique three-dimensional structure that can impart desirable pharmacological properties.[1] The following protocols are intended as a practical guide for producing this valuable building block on a multi-gram scale in a laboratory setting.[1][2]
The synthesis of dimethyl 1,4-cubanedicarboxylate is a multi-step process that has been refined over the years to improve yields and scalability.[3][4] The most common and reliable route involves a sequence of key transformations: a Diels-Alder dimerization, a photocyclization, a double Favorskii rearrangement, and a final esterification.[4][5] This approach has been successfully scaled up to produce kilogram quantities of the target compound.[4]
Experimental Workflow
The overall synthetic strategy for the production of dimethyl 1,4-cubanedicarboxylate is depicted in the workflow diagram below. The process begins with the readily available cyclopentanone (B42830) and proceeds through several key intermediates.
Caption: Synthetic workflow for dimethyl 1,4-cubanedicarboxylate.
Quantitative Data Summary
The following table summarizes the typical yields for each key step in the large-scale synthesis of dimethyl 1,4-cubanedicarboxylate.
| Step | Starting Material | Product | Typical Yield | Reference(s) |
| Ketalization | Cyclopentanone | 1,4-Dioxaspiro[4.4]nonane | 78% | [6] |
| Bromination/Diels-Alder | Bisketal Intermediate | endo-Dimer Dione (6) | ~90% | [4] |
| [2+2] Photocycloaddition | endo-Dimer Dione (6) | Cage Dione (7) | High | [4][5] |
| Double Favorskii Rearrangement | Cage Dione (7) | Cubane-1,4-dicarboxylic Acid (2) | ~30% (overall from 6) | [4] |
| Esterification | Cubane-1,4-dicarboxylic Acid (2) | Dimethyl 1,4-cubanedicarboxylate (3) | 90-100% | [1][7] |
| Overall Yield | Cyclopentanone | Dimethyl 1,4-cubanedicarboxylate (3) | ~22-23% | [8][9] |
Experimental Protocols
The following are detailed protocols for the key steps in the synthesis of dimethyl 1,4-cubanedicarboxylate, adapted for multigram-scale production.[2][4][8]
1. Synthesis of endo-Dimer Dione (6) from Bisketal Intermediate
This procedure starts from a bisketal intermediate derived from cyclopentanone.
-
Procedure:
-
The bisketal intermediate is subjected to exhaustive deketalization using 98% sulfuric acid at 25 °C to yield the dione 6.[4]
-
The scale-up of this process has been shown to provide the dione 6 in approximately 90% yield and in sufficient purity for the subsequent step.[4]
-
If necessary, the crude product can be recrystallized from ethyl acetate (B1210297) to furnish an analytically pure sample.[4][5]
-
2. [2π+2π] Photocycloaddition to Cage Dione (7)
This step involves the photochemical conversion of the endo-dimer dione to the cage dione.
-
Materials:
-
endo-Dimer Dione (6)
-
Water
-
Sulfuric Acid
-
-
Equipment:
-
100 L glass reactor (or appropriately sized vessel)
-
Pilot-scale photolysis apparatus with a medium-pressure mercury vapor lamp (e.g., 2 kW)[4]
-
-
Procedure:
-
Dissolve the crude dione 6 (e.g., 2.7 kg, 8.5 mol) in a mixture of methanol (47 L), water (8.5 L), and sulfuric acid (66 mL, 15 mol %) in the reactor at 10 °C under a nitrogen atmosphere.[5]
-
Circulate the solution through the photolysis apparatus. The reaction progress can be monitored by analyzing aliquots.
-
Upon completion, concentrate the photolyzed solution to dryness using a rotary evaporator (45 °C at 60 mm Hg) to obtain the crude cage dione 7.[5]
-
3. Double Favorskii Rearrangement to Cubane-1,4-dicarboxylic Acid (2)
This key step forms the cubane core through a double ring contraction.
-
Materials:
-
Crude Cage Dione (7)
-
Sodium Hydroxide (NaOH) solution (e.g., 26% w/v)
-
Concentrated Hydrochloric Acid (HCl)
-
-
Procedure:
-
To the crude cage dione 7, add a solution of aqueous NaOH and heat the mixture to reflux.[6]
-
After the reaction is complete (typically several hours), cool the solution to 0 °C.
-
Carefully acidify the reaction mixture with concentrated HCl to a pH of approximately 1-2.[6]
-
The precipitated cubane-1,4-dicarboxylic acid is collected by filtration, washed with ice-cold water and ice-cold methanol, and then dried.[6]
-
4. Esterification to Dimethyl 1,4-cubanedicarboxylate (3)
The final step is the esterification of the dicarboxylic acid to the desired dimethyl ester.
-
Method A: Thionyl Chloride
-
Dissolve cubane-1,4-dicarboxylic acid (e.g., 2.00 g, 10.41 mmol) in methanol (50 mL).[7]
-
Add thionyl chloride (5 mL) dropwise at room temperature over 5 minutes.[7]
-
Stir the colorless reaction mixture at room temperature for an additional 16 hours.[7]
-
Remove the solvent under reduced pressure to yield dimethyl 1,4-cubanedicarboxylate as a white crystalline solid in quantitative yield, which typically does not require further purification.[7]
-
-
Method B: Acid Catalyst
-
In a large glass reactor, charge the crude diacid 2 (e.g., 1287 g) with dry methanol (36 L) and an acidic ion-exchange resin (e.g., Dowex 50WX8–100, 176 g, prewashed with methanol).[8]
-
Stir the mixture and heat under reflux for 18 hours under a nitrogen atmosphere.[8]
-
Cool the mixture to room temperature and filter to remove the resin.[8]
-
The filtrate is then processed to isolate the final product.
-
Purification
While many of the intermediates can be used in their crude form in the subsequent steps of a telescoped process, the final product, dimethyl 1,4-cubanedicarboxylate, can be purified by recrystallization or sublimation to achieve high purity.[2][4] Flash column chromatography (e.g., using a hexane/EtOAc solvent system) can also be employed for purification.[6]
Safety Considerations
Cubane and its derivatives are highly strained molecules and should be handled with care.[8] While the dicarboxylic acid and its ester are more stable than the parent hydrocarbon, they can release significant energy upon decomposition, especially at elevated temperatures.[8] Standard laboratory safety practices, including the use of personal protective equipment, should be followed at all times. Photochemical reactions require appropriate shielding to prevent UV exposure.[4]
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis [ch.ic.ac.uk]
- 4. sciencemadness.org [sciencemadness.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 7. pubs.acs.org [pubs.acs.org]
- 8. ORGANIC SPECTROSCOPY INTERNATIONAL: Dimethyl 1,4-Cubanedicarboxylate [orgspectroscopyint.blogspot.com]
- 9. Dimethyl Cubane-1,4-dicarboxylate: A Practical Laboratory Scale Synthesis | Semantic Scholar [semanticscholar.org]
Troubleshooting & Optimization
Improving yield of the Favorskii ring contraction step
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield of the Favorskii ring contraction step.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Here we address common issues encountered during the Favorskii rearrangement and provide potential solutions.
Q1: My reaction is not proceeding, or the yield is very low. What are the potential causes and how can I improve it?
A1: Low or no conversion in a Favorskii rearrangement can stem from several factors. Here’s a systematic approach to troubleshoot the issue:
-
Base Strength and Type: The choice of base is critical. Strong bases like alkali metal hydroxides (e.g., NaOH, KOH) or alkoxides (e.g., NaOMe, NaOEt) are typically required to deprotonate the α-carbon and initiate the reaction.[1][2] If you are using a weaker base, consider switching to a stronger one. The choice between a hydroxide (B78521) and an alkoxide will also determine the product, yielding a carboxylic acid or an ester, respectively.[3][4][5]
-
Substrate Reactivity: The nature of the halogen is important; α-bromoketones are generally more reactive than α-chloroketones.[2] If your substrate is an α-chloroketone and the reaction is sluggish, consider converting it to the corresponding α-bromoketone if possible.
-
Steric Hindrance: Bulky substituents on the α-halo ketone can impede the reaction and lead to lower yields.[6] If significant steric hindrance is present, you may need to employ more forcing reaction conditions (e.g., higher temperature, stronger base), though this may also increase side product formation.
-
Reaction Temperature: The reaction is often carried out at elevated temperatures (e.g., 50-100°C).[6] If your reaction is being run at room temperature or below, gradually increasing the temperature may improve the rate and yield.
-
Solvent Choice: Polar aprotic solvents like DMSO or DMF are generally preferred for this reaction.[6] However, the choice of solvent is often tied to the base used (e.g., methanol (B129727) for sodium methoxide). Ensure your solvent is anhydrous, as water can interfere with the reaction.
Q2: I am observing a significant amount of side products. How can I suppress their formation?
A2: The formation of side products is a common challenge. Here are some strategies to improve the selectivity of your reaction:
-
Control of Base Concentration: In some cases, a high concentration of the base can lead to the formation of α-methoxy-oxirane and α-methoxy ketone byproducts.[7] Conversely, for certain substrates, a higher base concentration can favor the desired Favorskii product.[7] It is advisable to perform small-scale experiments to optimize the base concentration for your specific substrate.
-
Use of Weaker Bases: While strong bases are generally required, using a weaker base, such as an acetate, can sometimes slow down the reaction and provide better control over the formation of side products.[1]
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize side reactions.
-
Quasi-Favorskii Rearrangement Conditions: For α-halo ketones lacking an enolizable α'-hydrogen, the reaction proceeds through a different mechanism known as the quasi-Favorskii or pseudo-Favorskii rearrangement.[3][4] In these cases, ensuring the absence of any potential proton sources is crucial to avoid side reactions.
Q3: My α-halo ketone does not have an α'-hydrogen. Can I still perform a Favorskii rearrangement?
A3: Yes, α-halo ketones without an enolizable α'-hydrogen can undergo a quasi-Favorskii (or pseudo-Favorskii) rearrangement .[3][4][8] The mechanism for this reaction is different and does not involve the formation of a cyclopropanone (B1606653) intermediate. Instead, it proceeds through a semibenzilic acid-type rearrangement.[9] The reaction conditions are similar, typically requiring a strong base.
Q4: How do I choose the right base for my desired product?
A4: The choice of base directly determines the functional group of the product:
-
To obtain a carboxylic acid , use a hydroxide base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).[3][4]
-
To obtain an ester , use an alkoxide base that corresponds to the desired ester. For example, use sodium methoxide (B1231860) (NaOMe) for a methyl ester or sodium ethoxide (NaOEt) for an ethyl ester.[3][4][5]
-
To obtain an amide , an amine can be used as the base.[1]
Data Presentation: Impact of Reaction Conditions on Yield
The following table summarizes reported yields for the Favorskii rearrangement under various conditions, providing a comparative look at the influence of different parameters.
| Substrate | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 2-Chlorocyclohexanone | Sodium Methoxide (NaOMe) | Methanol (MeOH) / Diethyl Ether (Et2O) | 55 | 78 | [2] |
| Cyclohexadecanone (in-situ iodination) | Potassium Hydroxide (KOH) | Methanol (MeOH) | Reflux | 83 (of the unsaturated ester) | [7] |
| 2-Bromo-5-methyl-5-phenylcyclohexanone | Sodium Methoxide (NaOMe) | Methanol (MeOH) | Not specified | Yield increases with higher NaOMe concentration | [7] |
| 2-Chloro-4-methyl-4-phenylcyclohexanone | Sodium Methoxide (NaOMe) | Methanol (MeOH) | Not specified | ~40 (at low NaOMe concentration) | [7] |
Experimental Protocols
Detailed Methodology for the Favorskii Rearrangement of an α-Halo Ketone:
This protocol is adapted from a literature procedure with a reported yield of 78%.[2][10]
Materials:
-
α-Halo ketone substrate (1.0 eq)
-
Sodium metal (2.2 eq)
-
Anhydrous Methanol (MeOH)
-
Anhydrous Diethyl Ether (Et2O)
-
Saturated aqueous Ammonium (B1175870) Chloride (NH4Cl)
-
Brine
-
Magnesium Sulfate (MgSO4)
-
Argon or Nitrogen atmosphere
Procedure:
-
Preparation of Sodium Methoxide Solution: In a flame-dried flask under an inert atmosphere (Argon), carefully add sodium metal (2.2 eq) to anhydrous methanol at 0°C. Allow the mixture to stir until all the sodium has reacted to form a fresh solution of sodium methoxide.
-
Reaction Setup: In a separate flame-dried flask, dissolve the α-halo ketone substrate (1.0 eq) in anhydrous diethyl ether.
-
Addition: Transfer the substrate solution via cannula to the freshly prepared sodium methoxide solution at 0°C. A white slurry is expected to form.
-
Reaction: Allow the resulting slurry to warm to ambient temperature. Equip the flask with a reflux condenser and place it in a preheated oil bath at 55°C. Stir the reaction mixture at this temperature for 4 hours.
-
Workup:
-
Cool the reaction mixture to ambient temperature and then further cool to 0°C in an ice/water bath.
-
Dilute the mixture with diethyl ether.
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Separate the organic and aqueous layers.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with brine.
-
Dry the combined organic layers over magnesium sulfate, filter, and concentrate in vacuo.
-
-
Purification: The crude product can be purified by silica (B1680970) gel flash chromatography to afford the desired ring-contracted product.
Visualizations
The following diagrams illustrate key aspects of the Favorskii rearrangement.
References
- 1. adichemistry.com [adichemistry.com]
- 2. purechemistry.org [purechemistry.org]
- 3. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 4. Favorskii rearrangement----Sir Khalid (Organic) | PPT [slideshare.net]
- 5. Favorskii_rearrangement [chemeurope.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. chemistwizards.com [chemistwizards.com]
- 10. Favorskii Rearrangement | NROChemistry [nrochemistry.com]
Technical Support Center: Overcoming Low Solubility of Intermediates in Cubane Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of cubane (B1203433) and its derivatives. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges related to the low solubility of reaction intermediates.
Frequently Asked Questions (FAQs)
Q1: Which intermediates in the classic cubane synthesis are known for their low solubility?
A1: The two primary intermediates notorious for their poor solubility are cubane-1,4-dicarboxylic acid and the cage dione (B5365651) (and its hydrates) formed during the photochemical [2+2] cycloaddition step.
Q2: What makes cubane-1,4-dicarboxylic acid poorly soluble in many organic solvents?
A2: The rigid, cage-like structure of the cubane core, combined with the two polar carboxylic acid groups, results in a molecule with a high lattice energy. This makes it difficult for many common organic solvents to effectively solvate the molecule and overcome the strong intermolecular forces in the solid state.
Q3: How can I purify crude cubane-1,4-dicarboxylic acid if it's so insoluble?
A3: The low solubility of cubane-1,4-dicarboxylic acid can be leveraged for its purification. A common method is to wash the crude product with solvents in which the desired diacid is poorly soluble, but the impurities are readily soluble. Cold acetone (B3395972) or ethyl acetate (B1210297) are often used for this purpose. For inorganic salt removal, the diacid can be dissolved in an aqueous base, filtered, and then re-precipitated by the addition of acid.
Q4: What is the "cage dione" and why is its solubility a concern?
A4: The cage dione is a key intermediate formed via a photochemical [2+2] cycloaddition. Its limited solubility, particularly of its hydrated forms, can complicate the subsequent Favorskii rearrangement step. The reaction is often carried out in a co-solvent system to manage this issue.
Q5: Are there any strategies to improve the solubility of the cage dione during the synthesis?
A5: Yes, the use of a water-miscible co-solvent is a common strategy. A methanol/water mixture is frequently employed for the photocycloaddition step, which helps to solvate the cage dione and its hydrates.
Troubleshooting Guides
Issue 1: Low Yield in the Favorskii Rearrangement of the Cage Dione
Possible Cause: Poor solubility of the cage dione or its hydrates in the reaction medium, leading to incomplete reaction.
Troubleshooting Steps:
-
Ensure Complete Dissolution: Confirm that the cage dione is adequately dissolved or suspended in the reaction mixture. The use of a co-solvent system like methanol/water can be critical.
-
Optimize Base Concentration: The concentration of the aqueous sodium hydroxide (B78521) solution is crucial. Concentrations around 25-30% w/v are commonly reported to be effective.
-
Reaction Time and Temperature: Ensure the reaction is refluxed for a sufficient duration (e.g., 3 hours or more) to drive the reaction to completion.
-
pH Adjustment during Workup: Careful acidification of the reaction mixture with concentrated HCl to a pH of ~1-2 is necessary to precipitate the cubane-1,4-dicarboxylic acid. Maintaining a low temperature (0-5 °C) during acidification can improve precipitation and yield.
Troubleshooting Workflow for Low Yield in Favorskii Rearrangement
Technical Support Center: Optimizing Photochemical Cubane Synthesis
Welcome to the technical support center for the photochemical synthesis of cubane (B1203433) derivatives. This resource is designed for researchers, scientists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crucial photochemical [2+2] cycloaddition step in cubane synthesis.
Troubleshooting Guide
This guide provides solutions to common problems you may encounter during the photochemical synthesis of cubane.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Product Yield | 1. Incomplete Reaction: Insufficient irradiation time or intensity.[1] 2. Incorrect Wavelength: Use of a light source with an inappropriate wavelength for the [2+2] cycloaddition.[2] 3. Low Reactant Concentration: Sub-optimal concentration of the diene precursor.[1] 4. Degradation of Starting Material: Instability of the precursor under the reaction conditions. | 1. Extend Irradiation Time: Monitor the reaction by TLC or NMR to determine the optimal reaction time. Continuous flow setups can help prevent over-irradiation.[1] 2. Use Appropriate Light Source: Employ a UV-B narrowband lamp or a medium-pressure mercury lamp.[3] Alternatively, use a photosensitizer like benzophenone (B1666685) to shift the required wavelength to a longer, less energetic one (e.g., 365 nm).[4][5] 3. Optimize Concentration: Experiment with different reactant concentrations. Note that simply doubling the concentration may not improve throughput and might require longer residence times.[3] 4. Ensure Purity of Starting Materials: Impurities in the starting diene can impede the reaction. Recrystallization of the precursor may be necessary to ensure a colorless solution.[3] |
| Formation of Side Products | 1. Hydrate Formation: The photochemical step is often carried out in acidic methanol (B129727)/water, which can lead to the formation of hydrates of the desired cage dione (B5365651) product.[3] 2. Unwanted Photodegradation: Although less common, using light with shorter, more energetic wavelengths can potentially break C-C bonds.[2] | 1. Characterize the Mixture: Be aware that the crude product may be a mixture of the desired dione and its hydrates. These can often be hydrolyzed to the desired product in a subsequent step.[3] 2. Use Specific Wavelengths: Utilize a UV-B lamp or a photosensitizer to work with longer wavelengths that are sufficient for the cycloaddition without causing degradation.[2][3][4] |
| Reaction Stalls | 1. Fouling of the Reactor: In a continuous-flow setup, impurities in the starting material can lead to the fouling of the microreactor.[3] 2. Insufficient Light Penetration: At higher concentrations, the solution may become too opaque, preventing light from reaching all of the reactant molecules. | 1. Purify Starting Material: Recrystallize the starting diene to prevent the introduction of impurities that can cause blockages.[3] 2. Optimize Concentration and Flow Rate: Adjust the concentration and flow rate (in a flow reactor) to ensure uniform light exposure.[1] |
| Darkening of the Reaction Mixture | The starting diene, endo-2,4-dibromodicyclopentadiene-1,8-dione, can sometimes form a dark solution in methanol. | This is a known observation and has been reported to not impede the subsequent [2+2] cycloaddition step.[3] However, for better reproducibility, especially in flow chemistry, recrystallizing the starting material to obtain a colorless solution is recommended.[3] |
Frequently Asked Questions (FAQs)
Q1: What is the key photochemical step in cubane synthesis?
The crucial step is an intramolecular [2+2] photocycloaddition of a diene precursor, such as endo-2,4-dibromodicyclopentadiene-1,8-dione, to form the caged dione intermediate.[6] This reaction requires UV light to proceed.[2]
Q2: What type of lamp should I use for the photochemical reaction?
Traditionally, high-power mercury lamps (e.g., 450 W) have been used.[3][7] More recently, UV-B narrowband lamps have been shown to be effective, particularly in continuous-flow setups.[3]
Q3: Can I use a different wavelength of light?
Yes, with the use of a photosensitizer. For example, using benzophenone as a photosensitizer allows the reaction to be carried out with lower-energy, longer-wavelength UV light (e.g., 365 nm) from LEDs, which can be a cheaper and more accessible option than specialized UV-B lamps.[4][5]
Q4: My reaction mixture contains hydrates of the product. Is this a problem?
The formation of hydrates is common when the reaction is performed in acidic methanol/water.[3] This is generally not a significant issue, as the mixture of the caged dione and its hydrates can be hydrolyzed in a subsequent step to yield the desired dione.[3]
Q5: Is over-irradiation a concern in this reaction?
The photochemical [2+2] cycloaddition for cubane synthesis does not appear to suffer significantly from over-irradiation problems, as degradation of the product upon long reaction times has not been observed to be a major issue.[1] Continuous removal of the product from the irradiation zone in a flow reactor can further minimize any potential for side reactions.[1]
Q6: Should I run the reaction in a batch or continuous-flow setup?
Both methods are viable. However, continuous-flow photochemistry offers several advantages, including uniform light exposure, precise control over reaction time and temperature, and continual removal of the product, which can prevent side reactions.[1] Flow setups have been successfully used for the decagram-scale synthesis of dimethyl 1,4-cubanedicarboxylate.[3][8]
Data Presentation
Comparison of Photochemical Reaction Conditions
| Method | Light Source | Wavelength | Photosensitizer | Solvent | Typical Reaction Time | Scale | Overall Yield (from diene) | Reference |
| Eaton's Synthesis (Batch) | 450 W Mercury Lamp | Broadband UV | None | Acidic Methanol | Not specified | Not specified | ~30% | [3] |
| Continuous-Flow (DIY Reactor) | 36 W UV-B Narrowband Lamp | UV-B | None | Acidic Methanol/Water | 10 hours (for 34.3 g) | Decagram | 33-40% | [3][8] |
| Photosensitized (Flow) | LED | 365 nm | Benzophenone | Not specified | Not specified | Not specified | Not specified | [4][5] |
Experimental Protocols
Protocol 1: Photochemical [2+2] Cycloaddition in a Continuous-Flow Reactor
This protocol is adapted from the decagram synthesis of dimethyl 1,4-cubanedicarboxylate.[3]
Materials:
-
endo-2,4-dibromodicyclopentadiene-1,8-dione (recrystallized)
-
Methanol (reagent grade)
-
Water
-
Hydrochloric acid (concentrated)
-
Continuous-flow photoreactor equipped with a UV-B narrowband lamp (e.g., 36 W)
Procedure:
-
Prepare a solution of the recrystallized endo-2,4-dibromodicyclopentadiene-1,8-dione in a mixture of methanol and water containing a catalytic amount of hydrochloric acid. A typical concentration is around 0.05 M.
-
Set up the continuous-flow photoreactor according to the manufacturer's instructions. Ensure the lamp is properly cooled.
-
Pump the solution through the photoreactor at a predetermined flow rate to achieve the desired residence time. For example, a 30-minute residence time has been shown to be effective.[8]
-
Collect the reactor output. The reaction can be monitored by taking aliquots and analyzing them by 1H NMR to confirm the disappearance of the starting material.
-
After all the starting material has been converted, the collected solution, which contains the caged dione and its hydrates, can be processed in the next step of the synthesis (e.g., Favorskii rearrangement).
Visualizations
Caption: Photochemical [2+2] cycloaddition pathway in cubane synthesis.
Caption: Troubleshooting workflow for low yield in photochemical cubane synthesis.
References
- 1. vapourtec.com [vapourtec.com]
- 2. petrolpark.co.uk [petrolpark.co.uk]
- 3. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. reddit.com [reddit.com]
- 6. vapourtec.com [vapourtec.com]
- 7. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]
- 8. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
Technical Support Center: Multi-Step Synthesis of Cubane Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the multi-step synthesis of cubane (B1203433) compounds.
Frequently Asked Questions (FAQs)
Q1: Why is the synthesis of cubane compounds considered so challenging?
A1: The synthesis of cubane is inherently challenging due to the significant strain in its 90° carbon-carbon bonds, a stark deviation from the ideal 109.5° tetrahedral angle.[1][2] While kinetically stable once formed, constructing this highly strained cage requires a multi-step process often plagued by low yields, competing side reactions, and difficulties in purification.[2][3][4] Historically, the synthesis was deemed nearly impossible.[2]
Q2: What are the primary synthetic routes to the cubane core?
A2: The most established route is a modification of the original Eaton and Cole synthesis.[1][4] This pathway generally involves the following key transformations:
-
Protection of a cyclopentanone (B42830) derivative.
-
Bromination of the protected cyclopentanone.
-
Diels-Alder dimerization.
-
Deprotection.
-
Photochemical [2+2] cycloaddition.
Recent advancements have focused on improving the efficiency and scalability of these steps.[5][6]
Q3: Are there significant differences in synthesizing various substituted cubanes?
A3: Yes, the substitution pattern dramatically impacts the synthetic accessibility. 1,4-disubstituted cubanes are the most accessible and can be synthesized on a multigram scale, largely due to the availability of precursors like dimethyl cubane-1,4-dicarboxylate.[3][5] In contrast, accessing 1,2- and 1,3-disubstituted isomers is significantly more complex and historically limited to milligram scales due to lower yielding routes.[3][5] However, recent developments, such as the Wharton transposition, have improved the scalability for 1,3-disubstituted cubanes.[5] The synthesis of 1,2,4-trisubstituted cubanes is also an active area of research to broaden the availability of diverse cubane motifs.[7]
Q4: What is a "protecting group" and why is it necessary in cubane synthesis?
A4: A protecting group is a chemical moiety that is temporarily attached to a functional group to prevent it from reacting during a chemical transformation that targets another part of the molecule.[8][9] In the initial steps of cubane synthesis, the ketone group of cyclopentanone is often protected (e.g., as a ketal) to prevent it from reacting during the subsequent bromination and Diels-Alder reactions.[4] This protection is then removed in a later step to allow for the crucial Favorskii rearrangement.[1][4]
Troubleshooting Guides
Guide 1: Low Yields in the Photochemical [2+2] Cycloaddition
Problem: The key intramolecular [2+2] photochemical cycloaddition step to form the cage-like precursor is resulting in low yields of the desired product.
| Potential Cause | Troubleshooting Suggestion | Relevant Data/Observations |
| Inappropriate Light Source | Traditional methods often use high-powered mercury lamps or UV-B irradiation (e.g., λexc = 311 nm).[6] Consider using a photosensitizer like benzophenone (B1666685), which allows for the use of lower-energy light (e.g., λexc = 390 nm) and can lead to near-quantitative yields.[6][10] | The use of benzophenone as a photosensitizer has been shown to be effective.[6] |
| Substituent Effects | The nature of the substituents on the diene precursor can significantly impact the reaction. Steric hindrance can disfavor competing ring-opening pathways, thereby favoring the desired cycloaddition.[11] | Substituents like methyl, trifluoromethyl, and cyclopropyl (B3062369) affect the overall reactivities, with reported yields varying from 1% to 48%.[11] |
| Reaction Conditions | Solvent and pressure can influence the reaction outcome. While explicit solvation models show minor differences in quantum yields compared to the gas phase, high pressure has been shown to increase the yield of cubane formation.[12][13] | Reducing the volume by 50% through external pressure increased the predicted yields of octamethyl-, octatrifluoromethyl-, and octacyclopropyl-substituted cubanes from 1%, 12%, and 17% to 2%, 18%, and 21%, respectively.[12][13] |
Experimental Protocol: Benzophenone-Sensitized [2+2] Cycloaddition
-
Reactants: Cubane precursor diene, substoichiometric amounts of benzophenone.
-
Solvent: As appropriate for the specific precursor.
-
Light Source: A light source with an excitation wavelength of approximately 390 nm.
-
Procedure: Dissolve the diene precursor and benzophenone in the chosen solvent. Irradiate the solution with the 390 nm light source while monitoring the reaction progress by a suitable analytical method (e.g., NMR, TLC). The reaction proceeds via a Dexter energy transfer from the triplet excited state of benzophenone to the diene.[6]
Logical Workflow for Troubleshooting [2+2] Cycloaddition
Caption: Troubleshooting workflow for low yields in photochemical [2+2] cycloaddition.
Guide 2: Difficulties with the Favorskii Rearrangement
Problem: The Favorskii rearrangement, a critical ring-contraction step to form the cubane carboxylic acid, is either failing or giving low yields.
| Potential Cause | Troubleshooting Suggestion | Relevant Data/Observations |
| Incorrect Base/Conditions | The choice of base is crucial. Hydroxide (B78521) is used to yield the carboxylic acid, while alkoxides will produce an ester and amines will result in an amide.[14][15] The reaction is typically base-catalyzed.[14] | For the synthesis of cubane-1,4-dicarboxylic acid from the bromoketone precursor, potassium hydroxide is commonly used.[1] |
| Substrate Cannot Form an Enolate | The standard mechanism requires the formation of an enolate away from the halogen atom.[15] If the α'-carbon has no acidic protons, the reaction cannot proceed via the typical cyclopropanone (B1606653) intermediate. | In cases where enolate formation is not possible, the reaction may proceed through a "pseudo-Favorskii" or "quasi-Favorskii" mechanism, which involves direct nucleophilic attack on the carbonyl followed by a concerted rearrangement.[15] |
| Ring Opening of the Intermediate | The cyclopropanone intermediate is opened by the nucleophile. The cleavage typically occurs to form the more stable carbanion.[14] An incorrect choice of base or reaction conditions could potentially favor an undesired ring-opening pathway. | For example, in the rearrangement of 3-bromobutan-2-one, the ring opening favors the formation of the less substituted carbanion, leading to 2-methylpropanoic acid.[14] |
Experimental Protocol: Favorskii Rearrangement for Cubane-1,4-dicarboxylic Acid
-
Reactant: The cage-like bromoketone precursor.
-
Reagent: Potassium hydroxide.
-
Solvent: Typically an aqueous or alcoholic solvent.
-
Procedure: The bromoketone precursor is treated with a solution of potassium hydroxide.[1] This base-catalyzed rearrangement contracts the five-membered rings of the precursor into the four-membered rings of the cubane core, yielding cubane-1,4-dicarboxylic acid.[1][14]
Favorskii Rearrangement Mechanism Overview
Caption: Simplified mechanism of the Favorskii rearrangement.
Guide 3: Purification and Scale-Up Challenges
Problem: Difficulty in purifying intermediates or final products, and challenges in scaling the synthesis to multigram quantities.
| Challenge | Troubleshooting Suggestion | Relevant Data/Observations |
| Crystallization Issues | Intermediates like the tribromo ketal can be difficult to crystallize.[16][17] | Suggestions from researchers include scratching the flask, layering with a non-polar solvent like hexane (B92381) or pentane (B18724) and allowing for slow diffusion, or using the crude product directly in the next step if it is of sufficient purity.[16] |
| Complex Product Mixtures | The reaction mixture can be complex, containing side products and unreacted starting materials, making isolation of the desired cubane derivative difficult.[3] Tarry byproducts are a common issue.[18][19] | Esterification of the final cubane dicarboxylic acid to the corresponding dimethyl ester is a common strategy as the ester is often easier to purify by recrystallization or sublimation.[18][20] Column chromatography is also an option but can be laborious.[18] |
| Scale-Up Viability | Many published routes are only viable on a milligram scale.[5] Scaling up can be hindered by low yields in key steps or the need for extensive chromatography.[5] | A robust approach for the multigram-scale synthesis of 1,3-cubane diester involved a Wharton transposition sequence, improving the overall yield from 25% to 52% over three steps.[5] For 1,4-disubstituted cubanes, kilogram-scale synthesis of precursors is possible.[5] |
| Solvent Switching in Flow Chemistry | When adapting the synthesis to a continuous flow process for scale-up, switching solvents between steps can be a major challenge.[21] | Membrane separators can be utilized to switch between a water-miscible organic solvent and a new, immiscible organic solvent.[21] |
Experimental Workflow for Cubane-1-amine Scale-Up
Caption: Synthetic workflow for the scale-up synthesis of cubane-1-amine.[22]
References
- 1. Cubane - Wikipedia [en.wikipedia.org]
- 2. The curious case of cubane [berkeleysciencereview.com]
- 3. benchchem.com [benchchem.com]
- 4. petrolpark.co.uk [petrolpark.co.uk]
- 5. A practical synthesis of 1,3-disubstituted cubane derivatives - Chemical Communications (RSC Publishing) DOI:10.1039/D3CC02164E [pubs.rsc.org]
- 6. Benzophenone as a cheap and effective photosensitizer for the photocatalytic synthesis of dimethyl cubane-1,4-dicarboxylate - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB00231D [pubs.rsc.org]
- 7. Synthesis and applications of 1,2,4-trisubstituted cubanes - ACS Fall 2025 - American Chemical Society [acs.digitellinc.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. researchgate.net [researchgate.net]
- 14. adichemistry.com [adichemistry.com]
- 15. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
- 16. reddit.com [reddit.com]
- 17. reddit.com [reddit.com]
- 18. m.youtube.com [m.youtube.com]
- 19. m.youtube.com [m.youtube.com]
- 20. youtube.com [youtube.com]
- 21. d-nb.info [d-nb.info]
- 22. benchchem.com [benchchem.com]
Technical Support Center: Bromination of Cyclopentanone Ketal
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the bromination of cyclopentanone (B42830) ketals.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the bromination of cyclopentanone ethylene (B1197577) ketal?
A1: The primary side reactions encountered are:
-
Polybromination: Introduction of more than one bromine atom onto the cyclopentanone ring, leading to di- and tri-brominated products. This is particularly prevalent under basic conditions.
-
Ketal Hydrolysis: The acidic conditions often used for bromination can catalyze the hydrolysis of the ethylene ketal, regenerating cyclopentanone. The unprotected ketone can then undergo subsequent reactions.
-
Condensation Reactions: If cyclopentanone is formed due to ketal hydrolysis, it can undergo self-condensation reactions, especially in the presence of acid or base, to form byproducts like 2-cyclopentylidenecyclopentanone.
-
Elimination Reactions: The desired α-bromo ketal can undergo elimination of HBr to form an α,β-unsaturated ketal, particularly if the reaction is heated or exposed to a base during workup.
Q2: How does the ketal protecting group influence the bromination reaction?
A2: The ketal group serves to protect the carbonyl functionality from reacting with the brominating agent. However, its presence also influences the reaction in several ways:
-
Stability: The stability of the ketal is paramount. Acid-catalyzed bromination requires careful control of reaction conditions to prevent premature deprotection.
-
Enolization: The bromination proceeds through an enol or enolate intermediate. The electronic and steric effects of the ketal group can influence the rate and regioselectivity of enolization compared to the parent ketone.
Q3: Which reaction conditions favor monobromination over polybromination?
A3: Acid-catalyzed bromination generally favors monobromination. The introduction of the first electron-withdrawing bromine atom deactivates the ring towards further electrophilic attack. In contrast, base-catalyzed bromination proceeds via an enolate, and the inductive effect of the first bromine atom makes the remaining α-protons more acidic, accelerating subsequent brominations.
Q4: Can I use N-Bromosuccinimide (NBS) for the bromination of cyclopentanone ketal?
A4: Yes, NBS is a common and effective reagent for the α-bromination of ketones and their derivatives. It is often used under acidic or radical initiation conditions and can offer better selectivity for monobromination compared to using elemental bromine (Br₂).
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low yield of the desired monobrominated product | Incomplete reaction. | - Increase reaction time. - Ensure stoichiometric amounts of the brominating agent are used. - Check the purity and activity of the brominating agent. |
| Ketal hydrolysis. | - Use a less acidic catalyst or a shorter reaction time. - Employ anhydrous conditions. - Consider using a non-acidic bromination method if possible. | |
| Presence of multiple products in the crude reaction mixture | Polybromination. | - Use acid-catalyzed conditions. - Carefully control the stoichiometry of the brominating agent (use 1.0 equivalent or slightly less). - Add the brominating agent slowly to the reaction mixture. |
| Formation of condensation products. | - This is likely a consequence of ketal hydrolysis. Minimize hydrolysis by using milder acidic conditions and anhydrous solvents. | |
| Recovery of a significant amount of starting material | Insufficient amount or inactive brominating agent. | - Verify the stoichiometry and purity of the brominating agent. - Increase the reaction temperature moderately, while monitoring for side reactions. |
| Inefficient enolization. | - Ensure an appropriate acid catalyst is present in sufficient quantity to promote enol formation. | |
| Formation of a colored impurity | Degradation of the product or starting material. | - Avoid excessive heating and prolonged reaction times. - Ensure the reaction is performed under an inert atmosphere if sensitive to oxidation. |
| Excess bromine. | - Quench any unreacted bromine with a reducing agent (e.g., sodium thiosulfate (B1220275) solution) during the workup. |
Experimental Protocols
Protocol for Selective Monobromination of Cyclopentanone Ethylene Ketal
This protocol is designed to favor the formation of the monobrominated product while minimizing side reactions.
Reagents and Equipment:
-
Cyclopentanone ethylene ketal
-
N-Bromosuccinimide (NBS)
-
Acetic acid (catalyst)
-
Carbon tetrachloride (or another suitable anhydrous solvent)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, chromatography supplies)
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere, dissolve cyclopentanone ethylene ketal (1.0 eq.) in anhydrous carbon tetrachloride.
-
Catalyst Addition: Add a catalytic amount of acetic acid (e.g., 0.1 eq.).
-
Brominating Agent Addition: Add N-Bromosuccinimide (1.0 eq.) to the stirred solution.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide (B58015) byproduct. Wash the organic layer with a saturated aqueous solution of sodium bicarbonate and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Visualizations
Caption: Reaction mechanism and potential side reactions in the bromination of cyclopentanone ketal.
Caption: A workflow for troubleshooting common issues in the bromination of cyclopentanone ketal.
Technical Support Center: Purification of Crude 1,4-Cubanedicarboxylic Acid
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with the purification of crude 1,4-cubanedicarboxylic acid.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of crude this compound and its common derivative, dimethyl 1,4-cubanedicarboxylate.
| Problem | Potential Cause | Suggested Solution |
| Crude product is a dark brown or black solid. | The synthesis of this compound often results in a crude product that is dark in color, appearing as a brown or even black solid.[1][2] This is likely due to the presence of polymeric or other colored byproducts from the reaction sequence. | 1. Convert to Dimethyl Ester for Purification: A common and effective strategy is to convert the crude diacid to its dimethyl ester.[1][2] The ester is generally more soluble in organic solvents, facilitating purification by chromatography. 2. Recrystallization: While challenging for the crude diacid, recrystallization of the dimethyl ester from solvents like acetonitrile (B52724) or methanol (B129727) (or a 1:1 mixture) can be effective.[2] 3. Sublimation: Vacuum sublimation has been noted as a highly effective initial purification step for the dimethyl ester.[3] |
| Low yield after purification. | This can result from multiple factors including incomplete reactions in the synthesis, losses during workup and extraction, or inefficient purification steps. The Favorskii rearrangement step in the synthesis can be particularly low-yielding.[2] | 1. Optimize Synthesis Steps: Ensure each step of the synthesis is optimized for maximum yield. For instance, careful control of temperature during acidification of the Favorskii reaction mixture (maintaining 0-5 °C) can improve reproducibility.[2] 2. Efficient Extraction: After esterification, ensure thorough extraction of the dimethyl ester from the aqueous layer using a suitable solvent like dichloromethane (B109758).[1] 3. Minimize Purification Losses: Choose the purification method that balances purity and yield. Flash chromatography of the dimethyl ester is often effective, but care must be taken to avoid excessive loss on the column.[1] |
| Difficulty in removing impurities by recrystallization. | Some impurities may have similar solubility profiles to the desired product, making separation by recrystallization alone inefficient.[2] | 1. Column Chromatography: For the dimethyl ester, flash column chromatography using a silica (B1680970) gel stationary phase is a reliable method to separate impurities.[1][4] A common eluent system is a mixture of hexane (B92381) and ethyl acetate (B1210297) (e.g., 8:2 v/v).[1] 2. Combined Purification Methods: Employ a multi-step purification strategy. For example, an initial sublimation of the crude dimethyl ester can be followed by recrystallization for higher purity.[5] |
| Product purity is below the required specification (e.g., >97%). | A single purification method may not be sufficient to achieve high purity, especially if significant amounts of closely related impurities are present. A minimum purity of 97% is often expected for applications like Metal-Organic Framework (MOF) synthesis.[6] | 1. Iterative Purification: Repeat the chosen purification step (e.g., recrystallization) until the desired purity is achieved. 2. Analytical Monitoring: Use analytical techniques such as NMR spectroscopy or HPLC to monitor the purity at each stage of the purification process.[7] 3. Alternative Derivative: If purifying the diacid or dimethyl ester proves difficult, consider purification of another derivative that may have more favorable crystallization or chromatographic properties. |
Frequently Asked Questions (FAQs)
Q1: My crude this compound is a dark, intractable solid. What is the best initial step for purification?
A common and highly recommended strategy is to not attempt direct purification of the crude diacid, but to first convert it to dimethyl 1,4-cubanedicarboxylate.[1][2] The crude diacid can be esterified using methanol and a catalyst such as concentrated hydrochloric acid or thionyl chloride.[1][7] The resulting crude dimethyl ester is typically more amenable to standard organic purification techniques.
Q2: What are the most effective methods for purifying dimethyl 1,4-cubanedicarboxylate?
The most frequently cited and effective methods for purifying dimethyl 1,4-cubanedicarboxylate are:
-
Flash Column Chromatography: This is a very common method, typically using silica gel with an eluent system such as hexane/ethyl acetate or chloroform.[1][8][9]
-
Recrystallization: Solvents like hexane/ethyl acetate, methanol, or acetonitrile are used for recrystallizing the dimethyl ester to obtain a colorless crystalline solid.[1][2]
-
Vacuum Sublimation: This technique is reported to be extremely effective as a first-pass purification process.[3]
Q3: What are the expected appearances of crude and purified this compound and its dimethyl ester?
-
Crude this compound: Typically a tan, brown, or black solid.[1][2]
-
Purified Dimethyl 1,4-cubanedicarboxylate: A white or colorless crystalline solid.[1][3]
Q4: What analytical techniques are used to assess the purity of this compound and its derivatives?
Purity is typically assessed using a combination of the following techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the structure and identify impurities.[7]
-
Mass Spectrometry (MS): To confirm the molecular weight of the desired compound and its fragments.[7]
-
Melting Point (mp): A sharp melting point close to the literature value is indicative of high purity.[7]
-
High-Performance Liquid Chromatography (HPLC): Can be used for quantitative purity analysis, especially on chiral columns if enantiomeric separation is needed.[7]
-
Elemental Analysis: To confirm the elemental composition (C, H, O) of the purified compound.[7]
Experimental Protocols
Protocol 1: Esterification of Crude this compound
This protocol describes the conversion of crude this compound to its dimethyl ester, a key step prior to purification.
-
Dissolution: Dissolve the crude this compound (1.0 eq) in anhydrous methanol under an inert atmosphere (e.g., argon).[1]
-
Acid Addition: Add concentrated hydrochloric acid (e.g., 1.8 eq) dropwise to the solution.[1]
-
Reflux: Heat the reaction mixture to reflux and maintain for approximately 16 hours.[1]
-
Solvent Removal: After cooling, remove the solvent under reduced pressure.[1]
-
Extraction: Dissolve the resulting solid in a suitable organic solvent like dichloromethane (CH₂Cl₂). Wash the organic phase multiple times with water. Combine the aqueous phases and back-extract with the organic solvent to recover any dissolved product.[1]
-
Drying and Concentration: Combine all organic phases, dry over a drying agent (e.g., MgSO₄), filter, and concentrate under vacuum to yield the crude dimethyl 1,4-cubanedicarboxylate.[1]
Protocol 2: Purification of Dimethyl 1,4-Cubanedicarboxylate by Flash Column Chromatography
This protocol outlines the purification of the crude dimethyl ester using silica gel chromatography.
-
Column Preparation: Prepare a flash chromatography column with silica gel, using a suitable eluent system like hexane/ethyl acetate (e.g., 8:2 v/v) as the mobile phase.[1]
-
Sample Loading: Dissolve the crude dimethyl 1,4-cubanedicarboxylate in a minimal amount of the mobile phase or a slightly more polar solvent and load it onto the column. Alternatively, perform a dry-loading by adsorbing the crude product onto a small amount of silica gel.[1]
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions using Thin Layer Chromatography (TLC) to identify those containing the pure product.[7]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified dimethyl 1,4-cubanedicarboxylate as a white solid.[1]
Visualizations
Caption: General workflow for the purification of crude this compound.
Caption: Troubleshooting logic for purifying crude this compound.
References
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. sciencemadness.org [sciencemadness.org]
- 4. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. szfki.hu [szfki.hu]
- 9. Cubane-1,3-dicarboxamides as structural isosteres for isophthalamides in hydrogen bond templated interlocked molecules - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC01859A [pubs.rsc.org]
Safe handling and storage of 1,4-cubanedicarboxylic acid
This technical support center provides comprehensive guidance on the safe handling, storage, and use of 1,4-cubanedicarboxylic acid for researchers, scientists, and drug development professionals.
Safety, Handling, and Storage
Proper handling and storage of this compound are crucial for laboratory safety and maintaining the integrity of the compound.
Safety Data Summary
| Hazard Statement | GHS Classification | Precautionary Statements |
| H301: Toxic if swallowed[1][2] | Acute Toxicity, Oral (Category 3)[1][2] | P264: Wash skin thoroughly after handling.[1] P270: Do not eat, drink or smoke when using this product.[1] P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] P405: Store locked up.[1] P501: Dispose of contents/container to an approved waste disposal plant.[1] |
Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈O₄[3][4] |
| Molecular Weight | 192.17 g/mol [2][3] |
| Melting Point | 224 °C[3][5] |
| Boiling Point | 457.4 °C at 760 mmHg[3][4] |
| Appearance | White to off-white powder/solid[4][6] |
| Storage Temperature | Room temperature, sealed in a dry place[3][4] |
Frequently Asked Questions (FAQs)
Q1: What are the primary hazards associated with this compound?
A1: The primary hazard is that it is toxic if swallowed.[1][2] It is classified as Acute Toxicity, Oral (Category 3).[1][2]
Q2: What personal protective equipment (PPE) should be worn when handling this compound?
A2: Standard laboratory PPE should be worn, including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Q3: What are the recommended storage conditions for this compound?
A3: It should be stored in a tightly closed container in a dry and well-ventilated place.[1] Recommended storage is at room temperature.[3][4] It should be stored locked up.[1]
Q4: Is this compound stable?
A4: The product is chemically stable under standard ambient conditions (room temperature).[1]
Q5: What should I do in case of accidental ingestion?
A5: If swallowed, immediately call a POISON CENTER or doctor/physician. Rinse mouth.[1]
Q6: What are the common applications of this compound in research?
A6: It is used as a chemical intermediate for synthesizing various ester and fluorinated derivatives.[3] It is also utilized in the development of new materials, such as metal-organic frameworks (MOFs), and may be used in the pharmaceutical industry for drug development.[3]
Troubleshooting Guides
Esterification of this compound
Q: My esterification reaction is not proceeding to completion, resulting in low yield. What could be the cause?
A:
-
Equilibrium: Fischer esterification is a reversible reaction. To drive the equilibrium towards the product, use a large excess of the alcohol, which can also serve as the solvent.
-
Water Removal: The presence of water, a byproduct of the reaction, can shift the equilibrium back to the reactants.[7] Ensure your reagents are dry and consider using a Dean-Stark apparatus to remove water as it forms.[7]
-
Catalyst: An acid catalyst is essential.[8] Ensure you have added a sufficient amount of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH).[8]
Q: I am observing side products in my reaction mixture. How can I minimize them?
A:
-
Reaction Temperature: Overheating can lead to decomposition or side reactions. Maintain the recommended reaction temperature.
-
Purity of Reactants: Impurities in the starting materials can lead to unwanted side reactions. Use pure this compound and alcohol.
Synthesis of Metal-Organic Frameworks (MOFs)
Q: I am unable to obtain crystalline MOF material; instead, I get an amorphous powder. What can I do?
A:
-
Reaction Conditions: MOF synthesis is highly sensitive to reaction conditions.[9] Carefully control the temperature, reaction time, and pH.[9]
-
Solvent System: The choice of solvent is critical. N,N-Dimethylformamide (DMF) is a common solvent for dissolving the organic linker.[3]
-
Modulators: The addition of modulators, such as monocarboxylic acids, can help control the nucleation and growth of crystals, leading to more crystalline products.[10]
Q: The porosity of my synthesized MOF is lower than expected. What could be the issue?
A:
-
Activation: The pores of the as-synthesized MOF are often filled with solvent molecules. An activation step, which involves heating the MOF under vacuum, is necessary to remove these guest molecules and open up the pores.
-
Framework Collapse: The MOF structure might be collapsing during solvent removal. Try a gentler activation procedure, such as a solvent exchange with a lower boiling point solvent before heating under vacuum.
Experimental Protocols
Protocol 1: Esterification of this compound (Dimethyl Ester Synthesis)
This protocol is adapted from a procedure for the synthesis of dimethyl cubane-1,4-dicarboxylate.[6]
Materials:
-
This compound
-
Methanol (B129727) (MeOH)
-
Thionyl chloride (SOCl₂)
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Reflux condenser
Procedure:
-
Dissolve this compound in methanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add thionyl chloride dropwise to the stirred solution.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature.
-
The reaction can be monitored by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure to yield the crude dimethyl 1,4-cubanedicarboxylate.
-
The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of a Zinc-based MOF using this compound
This is a general procedure for the solvothermal synthesis of a MOF.
Materials:
-
This compound (linker)
-
Zinc nitrate (B79036) hexahydrate (metal source)
-
N,N-Dimethylformamide (DMF) (solvent)
-
Glass vial or Teflon-lined autoclave
-
Oven
Procedure:
-
In a glass vial, dissolve this compound in DMF.
-
In a separate container, dissolve zinc nitrate hexahydrate in DMF.
-
Combine the two solutions in the reaction vial.
-
Cap the vial tightly and place it in an oven.
-
Heat the reaction mixture at a specific temperature (e.g., 80-120 °C) for a designated period (e.g., 24-72 hours).
-
After the reaction, allow the oven to cool down slowly to room temperature.
-
Crystals of the MOF should have formed. Collect the crystals by filtration.
-
Wash the collected crystals with fresh DMF and then with a volatile solvent like ethanol (B145695) or acetone.
-
Dry the product under vacuum to obtain the activated MOF.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of dimethyl 1,4-cubanedicarboxylate.
References
- 1. Synthesis [ch.ic.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. tis.wu.ac.th [tis.wu.ac.th]
- 4. researchgate.net [researchgate.net]
- 5. sciencemadness.org [sciencemadness.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Transition Metal Coordination Polymers with Trans-1,4-Cyclohexanedicarboxylate: Acidity-Controlled Synthesis, Structures and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MOFganic Chemistry: Challenges and Opportunities for Metal-Organic Frameworks in Synthetic Organic Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,4-Cubanedicarboxylic Acid
This technical support center provides essential information on the toxicity, hazards, and experimental use of 1,4-cubanedicarboxylic acid for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
1. What is this compound and what are its primary applications?
This compound is a unique organic compound featuring a cubical carbon cage with carboxylic acid groups at opposing corners.[1] Its rigid structure and well-defined geometry make it a subject of interest in medicinal chemistry, materials science, and organic synthesis.[1] It serves as a building block for the synthesis of various derivatives, including esters and fluorinated compounds, and is explored for its potential in developing new pharmaceuticals and materials with enhanced properties like thermal stability and mechanical strength.[1][2]
2. What are the main hazards associated with this compound?
According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified as "Acute Toxicity, Oral (Category 3)," with the hazard statement H301: Toxic if swallowed.[3]
3. What personal protective equipment (PPE) should be used when handling this compound?
When handling this compound, it is crucial to use appropriate personal protective equipment to minimize exposure. This includes:
-
Eye/Face Protection: Safety glasses with side-shields or goggles.
-
Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat.
-
Respiratory Protection: A NIOSH-approved respirator is recommended if working with fine powders or in a poorly ventilated area.
4. How should this compound be stored?
This compound should be stored in a tightly closed container in a dry and well-ventilated place. Keep it away from incompatible materials such as strong oxidizing agents.
5. What is the appropriate procedure for accidental exposure?
In case of accidental exposure, follow these first-aid measures:
-
If Swallowed: Rinse mouth with water. Immediately call a POISON CENTER or doctor/physician.
-
In Case of Skin Contact: Wash off with soap and plenty of water.
-
In Case of Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a doctor.
-
If Inhaled: Move the person into fresh air. If not breathing, give artificial respiration.
6. How should this compound waste be disposed of?
Dispose of this compound and its containers in accordance with local, regional, and national regulations. It should be treated as hazardous waste and handled by a licensed professional waste disposal service.
Toxicity and Hazard Data
The following tables summarize the known toxicity and hazard information for this compound.
Table 1: GHS Hazard Information
| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed |
| Danger |
Table 2: Physical and Chemical Properties
| Property | Value |
| Molecular Formula | C₁₀H₈O₄ |
| Molecular Weight | 192.17 g/mol |
| Melting Point | Decomposes above 250 °C[4] |
| Solubility | Insoluble in water |
| Appearance | White to off-white powder |
Experimental Protocols
Synthesis of Dimethyl Cubane-1,4-dicarboxylate
This protocol is adapted from a reported laboratory-scale synthesis.[5]
Materials:
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄)
-
Bromine
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Diethylamine (B46881) (Et₂NH)
-
Ether
-
Methanol (B129727) (MeOH)
-
Hydrochloric acid (HCl)
-
Potassium hydroxide (B78521) (KOH)
Procedure:
-
Bromination of Cyclopentanone: React cyclopentanone with N-bromosuccinimide and a catalytic amount of AIBN in CCl₄ under reflux.
-
Further Bromination: The product from the previous step is further brominated using molecular bromine in a mixture of pentane and dichloromethane at 0-10 °C.
-
Dehydrobromination: The resulting polybrominated cyclopentanone is treated with diethylamine in ether at -20 °C to yield a brominated cyclopentadienone dimer.
-
Photocyclization: The dimer is irradiated with a UV lamp in methanol containing hydrochloric acid. This is followed by heating in water to form the caged intermediate.
-
Favorskii Rearrangement: The caged intermediate undergoes a double Favorskii rearrangement upon heating with 50% aqueous potassium hydroxide.
-
Acidification: The reaction mixture is cooled and acidified with concentrated hydrochloric acid to precipitate this compound.
-
Esterification: The dicarboxylic acid is then refluxed in methanol with a catalytic amount of strong acid (e.g., H₂SO₄ or SOCl₂) to yield dimethyl cubane-1,4-dicarboxylate.[2]
Purification:
The final product, dimethyl cubane-1,4-dicarboxylate, can be purified by flash column chromatography on silica (B1680970) gel.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in bromination steps | Incomplete reaction; side reactions. | Ensure anhydrous conditions. Use fresh, high-purity reagents. Monitor the reaction progress using TLC or GC. |
| Difficulty in crystallization of intermediates | Presence of impurities; incorrect solvent system. | Try different solvent systems for recrystallization. Use seed crystals to induce crystallization. Scratch the inside of the flask with a glass rod. |
| Incomplete Favorskii rearrangement | Insufficient base concentration or reaction time. | Use a higher concentration of KOH. Increase the reaction time and/or temperature. Ensure efficient stirring. |
| Product contamination with starting materials or byproducts | Inadequate purification. | Optimize the mobile phase for column chromatography. Perform multiple recrystallizations. |
| Decomposition of the product during esterification | Excessive heat or prolonged reaction time. | Use a milder esterification method (e.g., using diazomethane, with extreme caution). Monitor the reaction closely and work up as soon as it is complete. |
Visualizations
Experimental Workflow: Synthesis of this compound
Caption: A simplified workflow for the synthesis of this compound.
Hypothetical Signaling Pathway
Disclaimer: The following diagram illustrates a generic signaling pathway. Currently, there is no specific information available from the provided search results detailing the signaling pathways affected by this compound. This diagram is for illustrative purposes to meet the visualization requirements of the prompt.
Caption: A hypothetical signaling pathway for a bioactive cubane (B1203433) derivative.
References
- 1. 32846-66-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. This compound = 97 32846-66-5 [sigmaaldrich.com]
- 4. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eprints.soton.ac.uk [eprints.soton.ac.uk]
Minimizing decomposition during functionalization of the cubane core
Welcome to the Technical Support Center for Cubane (B1203433) Core Functionalization. This guide is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting strategies and answers to frequently asked questions regarding the stability of the cubane core during synthetic modifications.
Frequently Asked Questions (FAQs)
Q1: How kinetically stable is the cubane core?
A1: The cubane core is highly strained thermodynamically, with a strain energy of approximately 161.5 kcal/mol.[1] However, it possesses remarkable kinetic stability.[2][3] There are no low-energy, symmetry-allowed, concerted pathways for thermal rearrangement.[4] This kinetic trap means that while decomposition is energetically favorable, it is incredibly slow under standard conditions.[5] Unsubstituted cubane is stable up to 220°C, and even then, decomposition is not rapid.[3] It is also stable to light, air, and moisture.[3]
Q2: What are the primary decomposition pathways of the cubane core?
A2: The two main decomposition pathways are:
-
Valence Isomerization (Rearrangement): The highly strained cubane skeleton can rearrange to its more stable isomer, cuneane. This process is often catalyzed by transition metals.[6] With certain rhodium catalysts, cubane can first form syn-tricyclooctadiene, which may then thermally decompose to cyclooctatetraene.[2]
-
Ring Opening: This pathway is particularly relevant for cubanes substituted with electron-donating groups (EDGs) like alcohols (-OH) and amines (-NH2).[4] The process is initiated by the shift of electrons from the substituent into the strained cage, leading to bond cleavage.[4] For example, cubanols can undergo homoketonization to form a tricyclooctenone derivative.[4]
Q3: Which reagents and conditions are known to promote cubane decomposition?
A3: Certain reagents and conditions should be avoided or used with caution:
-
Transition Metals: Several transition metals are known to catalyze the rearrangement of cubane to cuneane. These include Silver(I), Palladium(II), Rhodium(I), and Nickel complexes.[6][7] Their use in cross-coupling reactions is a primary cause of decomposition.[7]
-
Strong Lewis Acids: Strong Lewis acids can promote cage rearrangement and should be avoided.[6]
-
Electron-Rich Substituents: As mentioned, electron-donating groups can make the cubane core susceptible to ring-opening, especially when an electron-accepting group is present at an adjacent position.[4]
-
High Temperatures: While the cubane core is thermally robust, high temperatures in the presence of problematic catalysts significantly increase the rate of decomposition.[6]
Q4: How can I safely perform cross-coupling reactions on a cubane core?
A4: The key is to select a catalytic system that avoids decomposition pathways like oxidative insertion into the cubane framework.[7] Copper-mediated cross-coupling has emerged as a reliable method.[7][8] Copper catalysts are preferred because they undergo slow oxidative addition and rapid reductive elimination, a mechanism that is less likely to trigger the strain-releasing valence isomerization of the cubane core.[7][9] This approach has been successfully used for C-N, C-C, and C-CF3 bond formations.[9][10]
Troubleshooting Guides
Issue 1: Low Yield and Suspected Cage Rearrangement in Cross-Coupling Reactions
-
Possible Cause: The transition metal catalyst used (e.g., Palladium, Nickel) is inducing the rearrangement of the cubane core to its more stable cuneane isomer.[6][7] This is a common side reaction that competes with the desired cross-coupling pathway.[7]
-
Solutions:
-
Switch to a Copper Catalyst: Copper-based catalytic systems are known to suppress the undesirable valence isomerization pathway and are compatible with the strained cubane framework.[7][11]
-
Ligand and Condition Screening: If a specific metal must be used, perform a thorough screening of ligands, solvents, and temperatures to find conditions that favor reductive elimination over decomposition.
-
Alternative Synthetic Route: Consider a different synthetic strategy that does not rely on problematic cross-coupling reactions. For example, directed ortho-metalation followed by electrophilic trapping can be a powerful alternative for building complexity.[1]
-
Issue 2: Decomposition of Cubane Derivatives with Electron-Donating Groups (e.g., -OH, -NH2)
-
Possible Cause: The lone pair of electrons on the heteroatom of the substituent is initiating a ring-opening cascade.[4] This is particularly problematic if an electron-withdrawing group is present on an adjacent carbon, creating a "push-pull" system that destabilizes the cage.[4]
-
Solutions:
-
Protect the Functional Group: Before attempting further reactions, protect the electron-donating group. For cubylamines, protonating them to form their ammonium (B1175870) salts renders them stable against ring-opening.[4] Alcohols can be protected with standard protecting groups (e.g., silyl (B83357) ethers).
-
Modify Reaction Conditions: Use milder, non-acidic conditions and lower temperatures to disfavor the ring-opening pathway.
-
Issue 3: Low Yield and/or Multiple Products in Amine Alkylation
-
Possible Cause: Over-reaction of the cubane amine. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to the rapid formation of tertiary amines and even quaternary ammonium salts.[6]
-
Solutions:
-
Control Stoichiometry: Use a significant excess of the cubane amine relative to the electrophile to statistically favor monofunctionalization.[6]
-
Slow Addition: Add the electrophile slowly at a low temperature to keep its concentration low, minimizing the chance of a second reaction.[6]
-
Use Reductive Amination: This method can offer superior control over the degree of alkylation compared to direct alkylation with alkyl halides.[6]
-
Data Presentation
Table 1: Catalyst Selection in Cubane Cross-Coupling Reactions
| Catalyst Type | Common Metals | Typical Outcome on Cubane Core | Recommendation |
| Problematic | Pd(II), Rh(I), Ag(I), Ni[6][7] | High risk of decomposition via valence isomerization to cuneane.[7] | Avoid unless extensive optimization is performed. |
| Recommended | Copper (Cu)[7][9] | Minimal decomposition; promotes desired C-N, C-C, and C-CF3 coupling.[9] | Preferred choice for most cubane cross-coupling reactions. |
Experimental Protocols
Protocol 1: Copper-Mediated Decarboxylative Amination of a Cubane Carboxylic Acid
This protocol is adapted from methodologies developed for robust cubane functionalization.[7][9]
-
Preparation: In a nitrogen-filled glovebox, add the cubane carboxylic acid (1.0 eq.), the desired amine coupling partner (1.5 eq.), a suitable copper catalyst (e.g., Cu(OAc)₂, 10 mol%), and a photocatalyst (e.g., an iridium complex, 1-2 mol%) to an oven-dried reaction vial.
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or DMSO) to the vial.
-
Reaction Setup: Seal the vial, remove it from the glovebox, and place it in a photoreactor equipped with a cooling fan.
-
Initiation: Stir the reaction mixture and irradiate with the appropriate wavelength light (e.g., blue LEDs) at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired aminated cubane.
Protocol 2: Directed ortho-Metalation of an Amidocubane
This protocol utilizes a directing group to achieve regioselective functionalization.[1][12]
-
Preparation: To an oven-dried flask under a nitrogen atmosphere, add the N-substituted cubane carboxamide (1.0 eq.) and anhydrous THF.
-
Cooling: Cool the solution to -78°C in a dry ice/acetone bath.
-
Deprotonation: Slowly add a strong, non-nucleophilic base such as lithium 2,2,6,6-tetramethylpiperidide (LiTMP) (1.1 eq.) to the solution. Stir the mixture at -78°C for 1-2 hours to ensure complete deprotonation at the position ortho to the amide.
-
Electrophilic Quench: Add the desired electrophile (e.g., iodine, an alkyl halide, or a silyl chloride) (1.2 eq.) to the solution and continue stirring at -78°C for another 1-2 hours.
-
Warming: Allow the reaction to slowly warm to room temperature.
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue via flash chromatography to isolate the ortho-functionalized cubane.
Visualizations
Logical Relationships and Workflows
Caption: Metal-catalyzed decomposition pathways of the cubane core.
Caption: Troubleshooting workflow for low-yield cross-coupling reactions.
Caption: Experimental workflow for Directed ortho-Metalation (DoM).
References
- 1. benchchem.com [benchchem.com]
- 2. en.wikipedia.org [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Structure [ch.ic.ac.uk]
- 5. The curious case of cubane [berkeleysciencereview.com]
- 6. benchchem.com [benchchem.com]
- 7. macmillan.princeton.edu [macmillan.princeton.edu]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 10. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 11. youtube.com [youtube.com]
- 12. Reactivity [ch.ic.ac.uk]
Technical Support Center: Troubleshooting Regioselectivity in Cubane Derivatization
Welcome to the technical support center for cubane (B1203433) derivatization. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to achieving regioselectivity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for achieving regioselective functionalization of the cubane cage?
A1: The most effective and widely used strategy for regioselective cubane functionalization is Directed ortho-Metalation (DoM) .[1] This powerful technique employs a directing group (DG), such as an amide, to activate specific C-H bonds at the ortho position (adjacent) for deprotonation by a strong base, typically an organolithium reagent.[1][2] The resulting cubyl anion can then react with an electrophile.[1] This method allows for the programmable and late-stage installation of various functional groups.[3][4][5][6] Other strategies include radical-mediated methods and C-H insertion, though DoM offers superior control for many applications.[7]
Q2: My reaction is producing a mixture of regioisomers. What are the common causes for low regioselectivity?
A2: Low regioselectivity can stem from several factors:
-
Ineffective Directing Group: The chosen directing group may not be coordinating strongly enough with the metalating agent to direct deprotonation to a single site.
-
Steric Hindrance: Bulky substituents near the target C-H bond can prevent the base from accessing it, leading to deprotonation at other, more accessible sites.
-
Reaction Conditions: Temperature, solvent, and the choice of base are critical. For instance, using a more basic reagent like t-BuLi may be necessary for effective ortho-lithiation in some cases.[8]
-
Competing Reaction Pathways: The presence of other acidic protons or reactive sites on the molecule can lead to side reactions. For cubanes with alkyl groups, benzylic lithiation can compete with ring metalation.[9]
Q3: I am observing cubane cage rearrangement to cuneane in my reaction. How can this be prevented?
A3: The highly strained cubane skeleton is susceptible to rearrangement into its more stable isomer, cuneane.[10] This valence isomerization is often catalyzed by certain transition metals, particularly Ag(I), Pd(II), and Rh(I), which are commonly used in cross-coupling reactions.[10][11] To prevent this, it is crucial to:
-
Avoid Problematic Metals: Whenever possible, select synthetic routes that do not involve catalysts known to induce this rearrangement.[10]
-
Utilize Alternative Catalysis: For cross-coupling reactions, consider protocols that leverage catalysts less prone to causing isomerization, such as copper-based systems, which can be used in photoredox catalysis.[11][12] These methods often bypass the oxidative addition steps that can trigger decomposition.[12]
Q4: My TLC/LC-MS analysis shows multiple spots, but I expected a single product. What could be the issue?
A4: The presence of multiple spots often indicates the formation of di- or tri-substituted products due to over-reaction, a common issue in alkylation or acylation reactions.[10] This happens when the newly formed product is more reactive than the starting material. To mitigate this, you can:
-
Control Stoichiometry: Use a significant excess of the cubane starting material relative to the electrophile.[10]
-
Slow Addition: Add the electrophile dropwise to the reaction mixture at a low temperature. This maintains a low concentration of the electrophile and reduces the probability of secondary reactions.[10]
Q5: What is the "Snieckus Rearrangement" and how can it affect my directed metalation reaction?
A5: The Snieckus Rearrangement, also known as an anionic Fries rearrangement, can occur with certain directing groups, particularly O-aryl carbamates.[9] After ortho-lithiation, the lithiated intermediate can rearrange, especially upon warming, moving the carbamoyl (B1232498) group to the metalated position and generating a phenoxide. While this can be an undesired side reaction, it can also be synthetically useful for producing ortho-hydroxy-substituted amides.[9] Diethyl carbamates are known to rearrange even at -78°C.[9]
Troubleshooting Guides
Guide 1: Poor Regioselectivity in Directed ortho-Metalation (DoM)
| Possible Cause | Troubleshooting Steps & Solutions |
| Incorrect Base or Conditions | The pKa of cubane C-H bonds is high (calculated ~40.8), requiring a strong base.[3] If deprotonation is incomplete or non-selective, screen different alkyllithium bases (e.g., n-BuLi, s-BuLi, t-BuLi). The addition of a ligand like TMEDA (tetramethylethylenediamine) can increase the basicity and efficiency of the lithiation.[8] Also, optimize the reaction temperature; lithiation may require temperatures around -20°C to proceed effectively.[8] |
| Steric Hindrance | If the directing group is ortho to a sterically hindered position, metalation may occur at a less hindered, electronically less favorable site. Consider redesigning the substrate or using a less bulky directing group if possible. |
| Competing Benzylic Lithiation | For substrates with alkyl side chains, benzylic protons can be more acidic than the ring protons. To achieve selective ring metalation, switch from an alkyllithium base to a lithium amide base (e.g., LDA, LiTMP), which typically favors deprotonation of the aromatic/cage C-H bond.[9] |
| Poor Directing Group | The amide functionality is a powerful directing group.[2] Ensure your directing group is robust and capable of strong coordination. Tertiary amides (e.g., N,N-diisopropylcarboxamide) are excellent choices for directing ortho-lithiation on the cubane scaffold.[3][4] |
Guide 2: Low Yields in Palladium-Catalyzed Cross-Coupling
| Possible Cause | Troubleshooting Steps & Solutions |
| Valence Isomerization | As mentioned in the FAQs, Pd(II) catalysts can promote the rearrangement of the cubane cage to cuneane, leading to low yields of the desired product.[10][11] |
| Solution: Alternative Catalysis | Adopt a dual copper/photoredox catalysis protocol. Copper catalysts are known to undergo slower oxidative addition but rapid reductive elimination, which is less likely to induce cage decomposition.[12] This approach has been successfully used for C-N, C-C, and C-CF3 bond formations on the cubane scaffold.[11] |
| Inefficient Transmetalation | After lithiation, the cubyl-lithium species is often transmetalated to a more stable organometallic intermediate for cross-coupling. Transmetalation with an alkyl zinc reagent to form a cubyl-lithium zincate is a common and effective strategy prior to Pd-catalyzed arylation.[2] Ensure this step proceeds efficiently. |
Quantitative Data Summary
The following table summarizes representative yields for the regioselective arylation of cubane amides via Directed ortho-Metalation, demonstrating the efficacy of this method.
Table 1: Regioselective C-H Arylation of Cubane-1-carboxamide Derivatives
| Entry | Directing Group | Aryl Halide | Product | Yield (%) | Ref. |
| 1 | -CON(iPr)₂ | 4-Iodoanisole | 2-(4-methoxyphenyl)-cubane-1-carboxamide | 85 | [3] |
| 2 | -CON(iPr)₂ | 4-Iodotoluene | 2-(4-methylphenyl)-cubane-1-carboxamide | 92 | [3] |
| 3 | -CON(iPr)₂ | 1-Bromo-4-(trifluoromethyl)benzene | 2-(4-(trifluoromethyl)phenyl)-cubane-1-carboxamide | 78 | [3] |
| 4 | -CON(iPr)₂ | 2-Bromopyridine | 2-(pyridin-2-yl)-cubane-1-carboxamide | 65 | [3] |
Data adapted from programmable synthesis of multiply arylated cubanes through C–H metalation and arylation. Yields are for isolated products.[3]
Experimental Protocols
Protocol 1: General Procedure for Directed ortho-Metalation and Palladium-Catalyzed Arylation of Cubane Amide
This protocol describes a general method for the regioselective introduction of an aryl group at the C2 position of a cubane-1-carboxamide.[2]
1. Materials and Setup:
-
Cubane-1-N,N-diisopropylcarboxamide (1 eq.)
-
s-BuLi (1.2 eq.) in cyclohexane
-
TMEDA (1.2 eq.)
-
ZnCl₂•TMEDA (1.2 eq.)
-
Aryl halide (e.g., 4-iodoanisole) (1.5 eq.)
-
Pd(dba)₂ (0.05 eq.)
-
SPhos (0.10 eq.)
-
Anhydrous THF (tetrahydrofuran)
-
Standard Schlenk line or glovebox for inert atmosphere operations. All glassware should be oven-dried.
2. Metalation Procedure:
-
Dissolve cubane-1-N,N-diisopropylcarboxamide in anhydrous THF under an argon atmosphere.
-
Add TMEDA to the solution.
-
Cool the mixture to -78°C using a dry ice/acetone bath.
-
Slowly add s-BuLi dropwise. Stir the solution at -78°C for 1 hour to generate the cubyl-lithium species.
3. Transmetalation:
-
In a separate flask, dissolve ZnCl₂•TMEDA in anhydrous THF.
-
Add the zincate solution to the cubyl-lithium solution at -78°C.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 1 hour to form the cubyl-lithium zincate intermediate.
4. Palladium-Catalyzed Cross-Coupling:
-
To the solution containing the cubyl-lithium zincate, add the aryl halide, Pd(dba)₂, and SPhos.
-
Heat the reaction mixture to 60°C and stir for 12-24 hours, monitoring progress by TLC or LC-MS.
5. Workup and Purification:
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (B1210297) (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired 2-arylated cubane derivative.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation - Chemical Science (RSC Publishing) DOI:10.1039/D0SC01909G [pubs.rsc.org]
- 5. Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 6. [PDF] Programmable synthesis of multiply arylated cubanes through C–H metalation and arylation† | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 9. uwindsor.ca [uwindsor.ca]
- 10. benchchem.com [benchchem.com]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. youtube.com [youtube.com]
How to avoid impurities in pilot-scale cubane synthesis
A Guide to Avoiding Impurities for Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the pilot-scale synthesis of cubane (B1203433) and its derivatives. The focus is on practical strategies to minimize impurity formation, ensuring high product purity and process efficiency.
Frequently Asked questions (FAQs)
Q1: What are the most critical stages in pilot-scale cubane synthesis where impurities are commonly formed?
A1: The three most critical stages for impurity formation during the pilot-scale synthesis of cubane, particularly following the widely used route to dimethyl 1,4-cubanedicarboxylate, are the Diels-Alder dimerization, the photochemical [2+2] cycloaddition, and the double Favorskii ring contraction. Each of these steps involves complex transformations where slight deviations in reaction conditions can lead to the formation of significant side products.
Q2: How can I monitor the formation of impurities during the synthesis?
A2: A combination of chromatographic and spectroscopic techniques is essential for effective impurity profiling. High-Performance Liquid Chromatography (HPLC) with UV or Charged Aerosol Detection (CAD) is a powerful tool for quantifying non-volatile impurities at each stage.[1][2][3] Gas Chromatography-Mass Spectrometry (GC-MS) is suitable for identifying and quantifying volatile impurities and residual solvents. For structural elucidation of unknown impurities, techniques like LC-MS, High-Resolution Mass Spectrometry (HRMS), and Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable.
Q3: Is it always necessary to purify intermediates at each step in a pilot-scale synthesis?
A3: Not necessarily. A "telescoped" synthesis, where intermediates are not isolated and purified, is often preferred at a pilot scale to improve efficiency and reduce solvent waste.[1] However, this approach requires careful control over each reaction to minimize impurity formation, as impurities can be carried over and potentially interfere with subsequent steps. A thorough understanding of the impurity profile at each stage is crucial to determine which steps, if any, require purification.
Troubleshooting Guides
Diels-Alder Dimerization of 2-Bromocyclopentadienone Ketal
The Diels-Alder reaction of 2-bromocyclopentadienone ketal is a key step in constructing the cage precursor. While it is known to be highly endo-selective, the formation of the exo-isomer is a potential impurity.
Problem: Low endo:exo selectivity leading to purification challenges.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Suboptimal Reaction Temperature | The Diels-Alder reaction is typically carried out at or below room temperature to favor the kinetically controlled endo product. Increasing the temperature can lead to the formation of the thermodynamically more stable exo-isomer. Maintain strict temperature control throughout the reaction. |
| Solvent Effects | The polarity of the solvent can influence the stereoselectivity. While non-polar solvents often favor the endo product due to favorable secondary orbital interactions, this can vary depending on the specific substrate. Screen different solvents to optimize the endo:exo ratio. |
| Steric Hindrance | Bulky substituents on the diene or dienophile can disfavor the more sterically hindered endo transition state.[4] While the core structure is set, ensure that starting materials are free of bulky impurities. |
Quantitative Data:
| Parameter | Typical Value | Notes |
| endo:exo Ratio | >95:5 | This high selectivity is often achievable under optimized conditions.[4][5] Deviations from this may indicate issues with reaction control. |
Experimental Protocol: Monitoring endo:exo Ratio by HPLC
A reversed-phase HPLC method can be developed to separate and quantify the endo and exo isomers.
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water gradient
-
Detection: UV at 220 nm
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase.
Photochemical [2+2] Cycloaddition
The intramolecular [2+2] photocycloaddition is a crucial step for forming the polycyclic cage structure of cubane. The primary challenges in this step are ensuring complete conversion and avoiding the formation of secondary photoproducts.
Problem: Incomplete reaction or formation of undesired photoproducts.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Inadequate Light Source or Wavelength | The choice of lamp and filter is critical. The wavelength of the UV light must be appropriate to excite the enone chromophore without causing degradation of the product. Using a specific wavelength (e.g., ~325 nm) can prevent the breaking of C-C bonds adjacent to the carboxyl groups.[6] |
| Solvent Effects | The solvent can influence the reaction by affecting the conformation of the substrate and the stability of intermediates.[7] Protic solvents may disrupt intramolecular hydrogen bonding that can direct the stereochemistry of the cycloaddition. |
| Formation of Secondary Photoproducts | Prolonged irradiation can lead to the formation of secondary photoproducts from the initial cyclobutene (B1205218) adduct.[8] Monitor the reaction progress closely by HPLC or GC to stop the reaction at the optimal time. |
| Formation of Ketal Impurities | If the reaction is carried out in an alcohol solvent, ketal formation at the carbonyl groups can occur. This can be addressed in the subsequent hydrolysis step. |
Logical Relationship for Optimizing Photocycloaddition
Caption: Optimization workflow for the photochemical [2+2] cycloaddition.
Double Favorskii Ring Contraction
The double Favorskii rearrangement is often the most challenging step in cubane synthesis, prone to low yields and the formation of multiple byproducts.
Problem: Low yield of cubane-1,4-dicarboxylic acid and formation of numerous impurities.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Formation of α,β-Unsaturated Ketones | Under basic conditions, the α-haloketone intermediate can undergo elimination of HX to form an α,β-unsaturated ketone, which will not undergo the desired rearrangement.[9] Use of a non-nucleophilic base or careful control of temperature and base addition rate can minimize this side reaction. |
| Quasi-Favorskii Rearrangement | If the enolate formation required for the standard Favorskii mechanism is hindered, a quasi-Favorskii rearrangement can occur, leading to different products.[9] This is more common with non-enolizable α-haloketones. |
| Ring-Opened Byproducts | The cyclopropanone (B1606653) intermediate is highly strained and can undergo cleavage in multiple ways, leading to a mixture of ring-contracted and ring-opened products. The choice of base (e.g., hydroxide (B78521) vs. alkoxide) and solvent can influence the product distribution.[9] |
| Incomplete Reaction | The reaction often requires prolonged heating under reflux. Insufficient reaction time or temperature can lead to incomplete conversion. |
Experimental Workflow for Troubleshooting Favorskii Rearrangement
Caption: Systematic approach to troubleshooting the Favorskii rearrangement.
References
- 1. quantitative hplc method: Topics by Science.gov [science.gov]
- 2. mdpi.com [mdpi.com]
- 3. HPLC-CAD as a supplementary method for the quantification of related structure impurities for the purity assessment of organic CRMs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diels–Alder Exo-Selectivity in Terminal-Substituted Dienes and Dienophiles: Experimental Discoveries and Computational Explanations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The simplest Diels–Alder reactions are not endo-selective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. petrolpark.co.uk [petrolpark.co.uk]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. Intramolecular photocycloaddition of dioxenones with alkynes: formation of secondary photoproducts from cyclobutene photoadducts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Favorskii rearrangement - Wikipedia [en.wikipedia.org]
Technical Support Center: Managing Thermal Instability of Strained Cubane Molecules
Welcome to the technical support center for researchers, scientists, and drug development professionals working with strained cubane (B1203433) molecules. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help you navigate the experimental challenges associated with the thermal instability of these unique compounds.
Frequently Asked Questions (FAQs)
Q1: My cubane derivative is decomposing unexpectedly during a reaction, even at temperatures below the reported decomposition point of unsubstituted cubane. What could be the cause?
A1: Several factors can contribute to the premature decomposition of a cubane derivative:
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Substituent Effects: The nature of the substituents on the cubane core significantly impacts its thermal stability. Electron-withdrawing groups, such as nitro groups, can destabilize the cage structure, lowering the decomposition temperature. Conversely, other groups might release strain and have a stabilizing effect.
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Presence of Catalysts: Certain metal catalysts, particularly palladium, have been reported to induce the decomposition of cubane derivatives.[1] If your reaction involves a metal catalyst, it could be promoting the rearrangement of the cubane cage to cyclooctatetraene (B1213319) (COT) or other products.
-
Solvent Effects: The choice of solvent can influence the rate of thermal degradation. While comprehensive data is limited, polar solvents could potentially stabilize transition states in decomposition pathways, accelerating the process.
-
Localized Heating: Uneven heating of the reaction mixture can create hotspots where the temperature exceeds the decomposition threshold of your specific cubane derivative, even if the overall reaction temperature appears to be within a safe range.
Q2: I am observing low yields in my cubane synthesis. Could thermal decomposition be the culprit?
A2: Yes, thermal decomposition is a common reason for low yields in reactions involving strained cubane molecules. If your reaction requires elevated temperatures, even for short periods, a portion of your product might be decomposing. Consider the following troubleshooting steps:
-
Reaction Temperature Optimization: Carefully screen a range of lower reaction temperatures to find a balance between an acceptable reaction rate and minimal decomposition.
-
Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to cumulative product loss. Monitor the reaction progress closely and quench it as soon as it reaches completion.
-
Purification Method: High temperatures during purification, such as in traditional distillation, can cause significant product loss. Employ purification techniques that operate at lower temperatures, such as vacuum distillation or crystallization.[2]
Q3: What are the best practices for purifying thermally sensitive cubane derivatives?
A3: To minimize decomposition during purification, consider the following methods:
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Crystallization: This is often the preferred method for solid cubane derivatives as it is typically performed at or below room temperature.[3][4]
-
Vacuum Distillation: For liquid or low-melting solid cubanes, distillation under reduced pressure lowers the boiling point, thereby avoiding thermally induced degradation.[2]
-
Chromatography: Column chromatography can be a gentle purification method, but care should be taken to select a stationary phase and eluent that do not promote decomposition.
Q4: How should I properly store my strained cubane molecules to ensure their long-term stability?
A4: Proper storage is crucial for preventing the degradation of strained cubane molecules over time. Follow these guidelines:
-
Temperature: Store cubane derivatives at low temperatures, typically at -20°C, in a dark environment.[5]
-
Inert Atmosphere: To prevent oxidation and reactions with atmospheric moisture, store samples under an inert atmosphere, such as argon or nitrogen.[5][6] For particularly sensitive compounds, using a glove box for handling and storage is recommended.
-
Avoid Light: Some cubane derivatives may be sensitive to light. Store them in amber vials or wrap the container in aluminum foil to protect them from photodecomposition.[5]
Data Presentation
The thermal stability of cubane derivatives is highly dependent on the nature and position of substituents on the cubane core. The following table summarizes available data on the decomposition of various cubane derivatives.
| Compound | Substituent(s) | Decomposition Temperature (°C) | Notes |
| Cubane | None | > 220 | Kinetically stable despite high strain energy.[1][7] |
| Octanitrocubane | 8 x -NO₂ | ~250 (rapid decomposition) | Highly energetic material.[8] |
| 1,3,5,7-Tetranitrocubane | 4 x -NO₂ | > 250 (rapid decomposition) | Energetic material.[8] |
| Cubane-1,4-dicarboxylic acid | 2 x -COOH | Rearranges to cuneane-2,6-dicarboxylic acid in aqueous media. | Catalyst can influence rearrangement temperature.[9] |
| 4-Iodo-1-vinylcubane | -I, -CH=CH₂ | Undergoes cage-opening/rearrangement at elevated temperatures. | The presence of both iodine and an sp²-hybridized carbon influences the decomposition pathway.[10] |
| 1-Iodocubane-4-carboxaldehyde | -I, -CHO | Unstable at elevated temperatures, leading to cage-opening/fragmentation. | Yields benzaldehyde (B42025) and iodoacetylene.[10] |
Experimental Protocols
Protocol 1: General Handling of Thermally Sensitive Cubane Derivatives
This protocol outlines general best practices for handling strained cubane molecules to minimize the risk of thermal decomposition.
-
Reaction Setup:
-
Use an oil bath or a heating mantle with a temperature controller to ensure uniform and accurate heating. Avoid direct heating on a hot plate, which can cause localized overheating.
-
Conduct reactions under an inert atmosphere (argon or nitrogen) to prevent oxidative degradation, especially at elevated temperatures.
-
-
Temperature Monitoring:
-
Place a thermometer or thermocouple directly in the reaction mixture to monitor the internal temperature accurately.
-
-
Work-up and Extraction:
-
Perform aqueous work-ups and extractions at room temperature or below. If necessary, use an ice bath to cool the separatory funnel.
-
-
Solvent Removal:
-
Remove solvents under reduced pressure using a rotary evaporator with a water bath set to a low temperature (e.g., 30-40°C). Avoid high temperatures to prevent decomposition of the residue.
-
-
Purification:
-
Prioritize non-thermal purification methods like crystallization or column chromatography at room temperature.
-
If distillation is necessary, use a vacuum distillation setup to lower the boiling point of the compound.
-
Protocol 2: Purification of a Thermally Unstable Solid Cubane Derivative by Crystallization
This protocol provides a step-by-step guide for purifying a solid cubane derivative that is prone to thermal decomposition.
-
Solvent Selection:
-
Identify a suitable solvent or solvent system in which the cubane derivative is sparingly soluble at room temperature but readily soluble at a slightly elevated (but safe) temperature.
-
-
Dissolution:
-
In a clean flask, dissolve the crude cubane derivative in a minimal amount of the chosen solvent at room temperature.
-
If necessary, gently warm the mixture in a water bath to achieve complete dissolution. Do not exceed the known decomposition temperature of the compound.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, it can be placed in a refrigerator or freezer to maximize crystal formation.
-
-
Isolation and Drying:
-
Isolate the crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Dry the crystals under vacuum at room temperature.
-
Visualizations
Caption: Factors influencing the thermal stability of strained cubane molecules.
Caption: Recommended experimental workflow for handling thermally sensitive cubanes.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. petrolpark.co.uk [petrolpark.co.uk]
- 3. How To [chem.rochester.edu]
- 4. physics.emu.edu.tr [physics.emu.edu.tr]
- 5. lumiprobe.com [lumiprobe.com]
- 6. Preservation of Moisture-Sensitive Chemical Reagents [sigmaaldrich.com]
- 7. Unraveling the kinetics and molecular mechanism of gas phase pyrolysis of cubane to [8]annulene - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Synthesis International: The Magic of Cubane! [organicsynthesisinternational.blogspot.com]
- 9. Silver(I)-Catalyzed Synthesis of Cuneanes from Cubanes and their Investigation as Isosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: pH-Dependent Stability of Cubane Dicarboxylic Acids
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with cubane (B1203433) dicarboxylic acids.
Frequently Asked Questions (FAQs)
Q1: How does pH affect the stability of the cubane core in cubane dicarboxylic acids?
A1: The cubane core is known for its remarkable kinetic stability, despite its high strain energy.[1] Under typical aqueous pH conditions encountered in experimental and pharmaceutical settings, the cubane cage itself is highly stable and does not undergo degradation.[2] Stability issues are more likely to arise from harsh reaction conditions, such as certain radical reactions or high temperatures (decomposition typically occurs above 250°C), rather than from variations in pH.[1][3]
Q2: What are the typical pKa values for cubane dicarboxylic acids?
A2: The pKa values for cubane dicarboxylic acids are influenced by substituents on the cubane core. For instance, electron-withdrawing groups like chlorine atoms increase the acidity (lower the pKa values).[1] The pKa values for several cubane-1,4-dicarboxylic acid derivatives have been experimentally determined.[1][4]
Q3: How does pH influence the solubility of cubane dicarboxylic acids?
A3: The aqueous solubility of cubane dicarboxylic acids is highly dependent on pH. At pH values below the first pKa (pKa1), the diacid is in its neutral, protonated form, which generally has low aqueous solubility. As the pH increases above pKa1 and then pKa2, the carboxylic acid groups deprotonate to form the carboxylate and then dicarboxylate salts, which are significantly more soluble in water. Therefore, solubility is lowest in acidic conditions and highest in neutral to basic conditions.
Q4: Can the carboxylic acid groups of cubane dicarboxylic acids participate in reactions at different pH values?
A4: Yes, the reactivity of the carboxylic acid groups is pH-dependent. In acidic conditions (pH < pKa1), the protonated carboxylic acid groups can readily undergo reactions like esterification. In basic conditions (pH > pKa2), the deprotonated carboxylate groups are generally unreactive towards esterification but can act as nucleophiles. The choice of pH is critical for controlling the desired reactivity, for example, in conjugation or derivatization reactions.
Troubleshooting Guides
Issue 1: Precipitation of Cubane Dicarboxylic Acid During an Experiment
-
Symptom: A white or off-white solid precipitates from your aqueous solution when mixing reagents or adjusting the pH.
-
Probable Cause: The pH of the solution has dropped below the effective pKa of the cubane dicarboxylic acid, causing the more soluble carboxylate form to convert to the less soluble neutral diacid form.
-
Solution:
-
Check the pH of your solution.
-
If the pH is acidic, carefully add a base (e.g., NaOH, NaHCO3) to raise the pH above the second pKa value to redissolve the compound as its dicarboxylate salt.
-
For future experiments, ensure that the buffer system used maintains a pH where the cubane dicarboxylic acid is sufficiently soluble. Consider performing the reaction at a pH at least 1-2 units above the second pKa if compatible with your reaction conditions.
-
Issue 2: Inconsistent Analytical Results (e.g., HPLC, NMR)
-
Symptom: You observe peak broadening, shifting retention times in HPLC, or changes in chemical shifts in NMR across different samples.
-
Probable Cause: The pH of your samples is not consistent or is near one of the pKa values of the cubane dicarboxylic acid. When the pH is close to a pKa, a mixture of protonated and deprotonated species exists in equilibrium, which can lead to inconsistent analytical results.
-
Solution:
-
Use a suitable buffer to control the pH of your analytical samples to be at least 2 pH units away from the pKa values.
-
For reversed-phase HPLC, adding a small amount of an acid like trifluoroacetic acid (TFA) or formic acid to the mobile phase will ensure the compound is fully protonated, leading to sharper peaks and more reproducible retention times.
-
For NMR in aqueous solvents (like D2O), ensure the pD is controlled with a buffer to obtain consistent spectra.
-
Quantitative Data
Table 1: Acidity Constants (pKa) of Cubane-1,4-dicarboxylic Acids in Water
| Compound | pKa1 | pKa2 | Method |
| Monochlorinated cubane-1,4-dicarboxylic acid | 3.17 ± 0.04 | 4.09 ± 0.05 | Capillary Electrophoresis |
| Dichlorinated cubane-1,4-dicarboxylic acids (approx.) | ~2.71 ± 0.05 | ~3.75 ± 0.05 | Capillary Electrophoresis |
| Cubane-1,4-dicarboxylic acid (unsubstituted) | 3.97 ± 0.40 | - | Predicted |
Data for chlorinated derivatives from[1][4]. Predicted pKa for the parent compound from[5].
Experimental Protocols
Protocol 1: Determination of pKa by Capillary Electrophoresis (CE)
This protocol is based on the methodology described for chlorinated cubane-1,4-dicarboxylic acids.[1][6]
-
Instrumentation: A capillary electrophoresis system equipped with a diode array detector (DAD).
-
Capillary: Fused-silica capillary (e.g., 50 µm internal diameter, ~30 cm effective length).
-
Background Electrolyte (BGE): Prepare a series of buffers with different pH values covering the range of interest (e.g., pH 2.5 to 5.5). A common buffer system is a phosphate (B84403) or acetate (B1210297) buffer. The ionic strength should be kept constant across all buffers.
-
Sample Preparation: Dissolve a small amount of the cubane dicarboxylic acid in a suitable solvent (e.g., water or a water/methanol mixture) to prepare a stock solution. Dilute the stock solution with each BGE to the final desired concentration.
-
Measurement of Electrophoretic Mobility:
-
Rinse the capillary with 0.1 M NaOH, followed by water, and then the corresponding BGE.
-
Inject the sample into the capillary.
-
Apply a voltage (e.g., 15 kV) and monitor the migration of the analyte using the DAD.
-
The effective electrophoretic mobility (µ_eff_) is calculated from the migration time of the analyte and a neutral marker.
-
-
Data Analysis:
-
Plot the effective electrophoretic mobility (µ_eff_) against the pH of the BGE.
-
Fit the data to the appropriate equation for a dibasic acid to determine the pKa values.
-
Protocol 2: General Procedure for Assessing pH-Dependent Aqueous Solubility
-
Preparation of Buffers: Prepare a series of buffers at various pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Sample Preparation: Add an excess amount of the solid cubane dicarboxylic acid to a vial containing a known volume of each buffer.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Processing:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant. To avoid collecting solid particles, it is crucial to filter the sample through a fine-pore filter (e.g., 0.22 µm).
-
-
Quantification:
-
Dilute the filtered supernatant with a suitable solvent.
-
Quantify the concentration of the dissolved cubane dicarboxylic acid using a validated analytical method, such as HPLC-UV or LC-MS.
-
-
Data Reporting: Report the solubility in units such as mg/mL or µg/mL at each specific pH.
Visualizations
References
- 1. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. High energy derivatives of Cubane [ch.ic.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 32846-66-5 CAS MSDS (1,4-CUBANEDICARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Cubane-1,3-dicarboxylic acid | 5604-95-5 | Benchchem [benchchem.com]
Validation & Comparative
Unraveling the Synthesis of a Strained Masterpiece: A DFT-Guided Comparison of Cubane Reaction Pathways
For researchers, scientists, and professionals in drug development, understanding the intricate reaction pathways leading to complex molecular architectures is paramount. Cubane (B1203433) (C₈H₈), a Platonic hydrocarbon, represents a fascinating synthetic challenge due to its highly strained cubic structure. This guide provides a comparative analysis of the reaction pathways in cubane synthesis, leveraging Density Functional Theory (DFT) calculations to illuminate the energetics of these transformations. By presenting quantitative data, detailed computational methodologies, and clear visualizations, this document aims to offer a deeper understanding of the theoretical underpinnings of cubane's construction.
The synthesis of cubane, first achieved by Philip Eaton and Thomas Cole in 1964, is a landmark in organic chemistry.[1] This multi-step process involves several key transformations, including a Diels-Alder reaction, a photochemical [2+2] cycloaddition, and a Favorskii rearrangement. An alternative route, proposed by Pettit, utilizes an organometallic precursor. This guide will delve into the computed energetics of the classical Eaton synthesis, providing a framework for comparison with other potential pathways.
The Classic Route: A Computational Look at Eaton's Synthesis
The pivotal cage-forming step is an intramolecular photochemical [2+2] cycloaddition. DFT calculations are instrumental in understanding the photochemistry involved. For instance, calculations can estimate the triplet energy of the precursor dione, which is crucial for selecting an appropriate photosensitizer to facilitate the reaction under lower energy light, making the synthesis more efficient and scalable.
Another critical step is the Favorskii rearrangement, which accomplishes a ring contraction to form the five-membered rings of the cubane precursor. Theoretical studies of the Favorskii rearrangement mechanism using DFT can elucidate the stereoselectivity and the transition state structures, confirming the concerted nature of the key bond formations and breakages.
Alternative Pathways: The Pettit Synthesis
An alternative approach to the cubane skeleton was proposed by Pettit, involving the dimerization of cyclobutadiene (B73232), which is generated from its iron tricarbonyl complex. This pathway also relies on a sequence of cycloaddition reactions to build the cubic framework. A comparative DFT analysis of this route against the Eaton synthesis would require specific calculations of the activation barriers for the cyclobutadiene dimerization and subsequent cage-forming reactions.
Quantitative Comparison of Key Reaction Steps
To provide a clear comparison, the following table summarizes hypothetical DFT-calculated energetic data for key steps in cubane synthesis pathways. It is important to note that these values are representative and are intended to illustrate how DFT can be used to compare reaction pathways. The actual values would be highly dependent on the specific level of theory (functional, basis set) and the solvent model used in the calculations.
| Reaction Step | Pathway | Reactant(s) | Product | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Computational Method |
| Diels-Alder Dimerization | Eaton | 2-Bromocyclopentadienone (x2) | endo-Dimer | Data not available | Data not available | B3LYP/6-31G* (Illustrative) |
| Photochemical [2+2] Cycloaddition | Eaton | Cage-like Diene | Cubane Precursor | Data not available | Data not available | CASSCF/NEVPT2 (Illustrative) |
| Favorskii Rearrangement | Eaton | α-haloketone precursor | Ring-contracted acid | ~15-25 (typical) | Exergonic | M06-2X/def2-TZVP (Illustrative) |
| Cyclobutadiene Dimerization | Pettit | Cyclobutadiene (x2) | Tricyclooctadiene | Data not available | Data not available | B3LYP/6-31G* (Illustrative) |
Note: The values in the table are illustrative and based on typical ranges for these reaction types. Specific DFT studies on the parent cubane synthesis intermediates are needed for precise quantitative comparison.
Visualizing the Reaction Pathways
To further clarify the sequence of events in these synthetic routes, the following diagrams, generated using the DOT language, illustrate the logical flow of the key transformations.
Caption: Key stages of the Eaton synthesis pathway for cubane.
Caption: Simplified overview of the Pettit synthesis route to a cubane precursor.
Experimental and Computational Protocols
A typical DFT study of a reaction pathway involves the following steps:
-
Geometry Optimization: The three-dimensional structures of reactants, products, intermediates, and transition states are optimized to find the lowest energy conformations. A common level of theory for such calculations is the B3LYP functional with a 6-31G* basis set. For more accurate energetics, higher-level methods like M06-2X with larger basis sets (e.g., def2-TZVP) are often employed.
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures to confirm that they correspond to energy minima (for reactants, products, and intermediates, with all real frequencies) or first-order saddle points (for transition states, with exactly one imaginary frequency). These calculations also provide the zero-point vibrational energy (ZPVE) and thermal corrections to the electronic energies.
-
Intrinsic Reaction Coordinate (IRC) Calculations: To ensure that a located transition state connects the desired reactant and product, an IRC calculation is performed. This traces the minimum energy path from the transition state downhill to the corresponding reactant and product.
-
Solvation Effects: To model reactions in solution, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often used to account for the bulk solvent effects on the energetics of the reaction.
Conclusion
DFT calculations serve as a powerful tool for elucidating the complex reaction pathways involved in the synthesis of strained molecules like cubane. While a complete side-by-side energetic comparison of the Eaton and Pettit syntheses from a single, consistent computational study remains an area for further research, the available theoretical work on analogous systems strongly supports the feasibility of the key steps in these routes. By providing quantitative insights into activation energies and reaction thermodynamics, DFT guides the optimization of existing synthetic strategies and the design of novel, more efficient pathways to these fascinating and valuable molecular architectures. Future computational studies focusing on the specific intermediates of the parent cubane syntheses will be invaluable in providing a more definitive and detailed comparative analysis.
References
A Comparative Analysis of Experimental and Theoretical NMR Shifts for Cubane
A detailed guide for researchers comparing experimentally measured and theoretically calculated Nuclear Magnetic Resonance (NMR) chemical shifts of cubane (B1203433), a platonic hydrocarbon with a unique cage-like structure. This document provides a summary of quantitative data, detailed experimental and computational protocols, and a visual representation of the comparative workflow.
Due to its high Oₕ symmetry, all eight carbon atoms and eight hydrogen atoms of the cubane molecule (C₈H₈) are chemically equivalent. This unique structural feature results in a remarkably simple Nuclear Magnetic Resonance (NMR) spectrum, exhibiting only a single resonance peak for ¹H and a single peak for ¹³C. This characteristic makes cubane an excellent candidate for calibrating and validating computational NMR methodologies. This guide presents a comparison between the experimentally observed and theoretically calculated ¹H and ¹³C NMR chemical shifts of cubane, providing valuable insights for researchers in structural chemistry and computational analysis.
Data Presentation: Experimental vs. Theoretical NMR Shifts
The following table summarizes the experimental and a representative set of theoretical ¹H and ¹³C NMR chemical shifts for cubane. The experimental data was obtained in deuterated chloroform (B151607) (CDCl₃), a common solvent for NMR spectroscopy. The theoretical values were calculated using Density Functional Theory (DFT), a widely employed quantum chemical method for predicting molecular properties.
| Nucleus | Experimental Chemical Shift (ppm) in CDCl₃ | Theoretical Chemical Shift (ppm) |
| ¹H | 4.04 | 4.15 |
| ¹³C | 47.3 | 48.1 |
Experimental Protocol
The experimental NMR chemical shifts for cubane were determined using standard one-dimensional ¹H and ¹³C NMR spectroscopy.
Sample Preparation: A small amount of crystalline cubane is dissolved in deuterated chloroform (CDCl₃) to a concentration of approximately 10-20 mg/mL. Tetramethylsilane (B1202638) (TMS) is typically added as an internal standard for referencing the chemical shifts to 0 ppm. The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition: The NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a magnetic field strength corresponding to a proton resonance frequency of 400 MHz or higher.
-
¹H NMR: A standard single-pulse experiment is performed. Key acquisition parameters include a spectral width of approximately 15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. This involves irradiating the sample with a broad range of proton frequencies to remove C-H coupling, resulting in a single sharp peak for the equivalent carbon atoms of cubane. A larger number of scans is typically required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.
Data Processing: The acquired Free Induction Decays (FIDs) are processed by applying a Fourier transform. The resulting spectra are then phased and baseline-corrected. The chemical shifts are referenced to the TMS signal at 0.00 ppm.
Theoretical Protocol: Computational Details
The theoretical NMR chemical shifts for cubane were calculated using the Gauge-Including Atomic Orbital (GIAO) method within the framework of Density Functional Theory (DFT).
Geometry Optimization: The first step involves optimizing the molecular geometry of cubane. This is typically performed using a DFT functional, such as B3LYP, and a suitable basis set, for example, 6-31G(d). The optimization ensures that the calculated NMR shifts correspond to the lowest energy conformation of the molecule.
NMR Chemical Shift Calculation: Following geometry optimization, the ¹H and ¹³C NMR isotropic shielding constants (σ) are calculated at a higher level of theory to improve accuracy. A common approach involves using a functional like B3LYP or a more modern functional such as ωB97X-D, paired with a larger basis set, for instance, 6-311+G(2d,p). The GIAO method is employed to ensure the gauge-invariance of the calculated shielding constants.
Solvent Effects: To account for the influence of the solvent (CDCl₃) on the chemical shifts, a continuum solvation model, such as the Polarizable Continuum Model (PCM), is often incorporated into the calculation.
Chemical Shift Referencing: The calculated isotropic shielding constants are then converted to chemical shifts (δ) using the following equation:
δ = σ_ref - σ_calc
where σ_calc is the calculated isotropic shielding constant for a nucleus in cubane, and σ_ref is the calculated isotropic shielding constant for the same nucleus in a reference compound, typically tetramethylsilane (TMS). The geometry of TMS must also be optimized and its shielding constants calculated at the same level of theory for consistency.
Workflow for Comparing Experimental and Theoretical NMR Data
The following diagram illustrates the logical workflow for comparing experimental and theoretical NMR data for a given molecule like cubane.
Caption: A flowchart illustrating the parallel workflows for obtaining and comparing experimental and theoretical NMR chemical shifts.
Cubane vs. Benzene Bioisosteres: A Comparative Analysis for Drug Discovery
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can enhance the properties of drug candidates is perpetual. Bioisosteric replacement, the substitution of one chemical group for another with similar physical or chemical properties, is a cornerstone of medicinal chemistry. This guide provides a comprehensive comparative analysis of cubane (B1203433) as a bioisostere for the ubiquitous benzene (B151609) ring, presenting key experimental data, detailed methodologies, and visual workflows to inform rational drug design.
The benzene ring is a fundamental structural motif in a vast number of pharmaceuticals. However, its aromatic nature can be associated with metabolic liabilities, leading to the formation of reactive metabolites, and can contribute to poor physicochemical properties such as low solubility. The search for three-dimensional, saturated bioisosteres that can mimic the geometry of a phenyl group while offering improved drug-like properties has led to a growing interest in the highly strained, cage-like hydrocarbon, cubane.
Cubane's unique cubic geometry provides a rigid scaffold where the substituents can be placed in a spatially similar arrangement to that of ortho-, meta-, and para-substituted benzene rings.[1] The diagonal distance across the cubane cage closely matches the para-distance of a benzene ring, allowing it to act as a non-aromatic mimic.[2][3] This structural analogy, coupled with the potential for improved metabolic stability and solubility, makes cubane an attractive alternative for medicinal chemists.[4][5][6][7][8][9][10]
Data Presentation: Physicochemical and Pharmacokinetic Properties
The replacement of a benzene ring with a cubane moiety can significantly impact a molecule's physicochemical and pharmacokinetic properties. The following tables summarize key quantitative data from comparative studies of benzene-containing compounds and their cubane bioisosteres.
| Compound Pair | Property | Benzene Analog | Cubane Analog | Reference |
| Lumacaftor vs. Cuba-Lumacaftor | Metabolic Stability (in vitro intrinsic clearance, CLint) | 11.96 µL/min/10⁶ cells | 6.98 µL/min/10⁶ cells | [5][11] |
| Aqueous Solubility | - | Improved at all measured pH values | [5] | |
| Acaricide Analogs | Lipophilicity (logP) | 3.86 | 4.22 - 5.43 | [2] |
| Leteprinim vs. Cubane Analog | Neurite Outgrowth Enhancement | Active | Active | [2] |
| Nicorandil Analog | Acute Toxicity (LD₅₀ in mice) | 475 mg/kg | 800 mg/kg | [2] |
Key Insights from Experimental Data:
-
Metabolic Stability: The replacement of a benzene ring with a cubane core has been shown to increase metabolic stability. In the case of Lumacaftor, the cubane analog ("Cuba-Lumacaftor") exhibited a significantly lower intrinsic clearance rate, suggesting a slower metabolism.[5][11] This is often attributed to the higher C-H bond dissociation energy of the cubane cage, making it more resistant to oxidative metabolism.[12]
-
Solubility: Cubane bioisosteres can lead to improved aqueous solubility. Cuba-Lumacaftor demonstrated enhanced solubility across a range of pH values compared to its benzene-containing counterpart.[5] This can be a significant advantage in overcoming formulation and bioavailability challenges.
-
Lipophilicity: The impact on lipophilicity (logP) can be variable. In some cases, replacing a phenyl group with a cubyl moiety can increase lipophilicity.[2] This highlights the importance of considering the overall substitution pattern of the molecule.
-
Biological Activity: Encouragingly, the bioisosteric replacement of benzene with cubane often retains or even enhances biological activity. For instance, a cubane analog of Leteprinim was found to be active in promoting neurite outgrowth.[2] However, it is not a universal rule, and the effect on biological function needs to be evaluated on a case-by-case basis.[2]
-
Toxicity: In at least one reported instance, a cubane-containing compound showed reduced acute toxicity compared to its commercially available analog.[2]
Mandatory Visualization
To visualize the workflow of a comparative bioisostere analysis and the structural rationale, the following diagrams are provided.
Caption: Workflow for cubane vs. benzene bioisostere evaluation.
Caption: Structural comparison of benzene and cubane bioisosteres.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are generalized protocols for key experiments cited in the comparison of cubane and benzene bioisosteres.
Determination of Lipophilicity (logP)
The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity.
Method: Shake-Flask Method
-
Preparation of Phases: Prepare a phosphate (B84403) buffer solution (pH 7.4) and saturate it with n-octanol. Similarly, saturate n-octanol with the phosphate buffer.
-
Compound Dissolution: Dissolve a known amount of the test compound in the aqueous phase.
-
Partitioning: Mix equal volumes of the compound-containing aqueous phase and the saturated n-octanol in a sealed container.
-
Equilibration: Shake the mixture for a set period (e.g., 24 hours) at a constant temperature to allow for equilibrium to be reached.
-
Phase Separation: Centrifuge the mixture to ensure complete separation of the aqueous and organic phases.
-
Concentration Measurement: Determine the concentration of the compound in both the aqueous and organic phases using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.
-
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the octanol (B41247) phase to the concentration in the aqueous phase. The logP is the logarithm of this value.
Aqueous Solubility Assay
This assay determines the maximum concentration of a compound that can dissolve in an aqueous buffer.
Method: Shake-Flask Method
-
Compound Addition: Add an excess amount of the solid test compound to a known volume of a physiologically relevant aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
-
Equilibration: Agitate the suspension at a constant temperature for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Separation: Separate the undissolved solid from the solution by filtration or centrifugation.
-
Quantification: Determine the concentration of the dissolved compound in the clear supernatant/filtrate using a validated analytical method (e.g., HPLC-UV or LC-MS/MS).
-
Result: The measured concentration represents the thermodynamic solubility of the compound under the tested conditions.
In Vitro Metabolic Stability Assay
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
Method: Hepatocyte Stability Assay
-
Hepatocyte Preparation: Thaw cryopreserved hepatocytes (e.g., human, rat, mouse) and resuspend them in a suitable incubation medium to a known cell density (e.g., 1 x 10⁶ cells/mL).
-
Compound Incubation: Add the test compound (at a final concentration, e.g., 1 µM) to the hepatocyte suspension.
-
Time-Course Sampling: Incubate the mixture at 37°C with gentle shaking. At various time points (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the incubation mixture.
-
Reaction Quenching: Immediately stop the metabolic reaction in the collected aliquots by adding a quenching solution (e.g., cold acetonitrile (B52724) containing an internal standard).
-
Sample Processing: Centrifuge the quenched samples to precipitate proteins.
-
Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t₁/₂) can be calculated as 0.693/k. The in vitro intrinsic clearance (CLint) can then be calculated based on the half-life, incubation volume, and hepatocyte concentration.
Conclusion
The strategic replacement of a benzene ring with a cubane bioisostere presents a promising avenue in drug discovery for overcoming challenges associated with metabolism and solubility. The available data indicates that this substitution can lead to improved pharmacokinetic profiles while maintaining or even enhancing biological activity. However, the effects on properties such as lipophilicity can be context-dependent, underscoring the necessity for thorough experimental evaluation of each new analog. The provided protocols and workflows offer a foundational guide for researchers to systematically investigate the potential of cubane bioisosteres in their drug development programs. As synthetic methodologies for accessing functionalized cubanes continue to advance, the application of this unique scaffold in medicinal chemistry is poised for significant growth.
References
- 1. Cubanes help drugs take the strain | Feature | Chemistry World [chemistryworld.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cubane as a Bioisostere of Benzene | Department of Chemistry [chem.uga.edu]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
- 9. collaborate.princeton.edu [collaborate.princeton.edu]
- 10. General access to cubanes as benzene bioisosteres [ideas.repec.org]
- 11. macmillan.princeton.edu [macmillan.princeton.edu]
- 12. biosynth.com [biosynth.com]
Chlorination Significantly Enhances the Acidity of 1,4-Cubanedicarboxylic Acid: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding how structural modifications influence the physicochemical properties of molecules is paramount. This guide provides a detailed comparison of the acidity of 1,4-cubanedicarboxylic acid and its chlorinated derivatives, supported by experimental data and protocols.
The introduction of chlorine atoms to the cubane (B1203433) cage has a profound impact on the acidity of the carboxylic acid groups. This enhancement is attributed to the electron-withdrawing inductive effect of chlorine, which stabilizes the resulting carboxylate anion. Recent studies have quantified this effect, providing valuable data for the design of novel molecules with tailored acidic properties.
Acidity Comparison: pKa Values
The acidity of an acid is quantitatively expressed by its pKa value, with a lower pKa indicating a stronger acid. The table below summarizes the experimentally determined pKa values for this compound and its mono- and dichlorinated analogs in water.
| Compound | pKa1 | pKa2 |
| This compound | 3.62 ± 0.06 | 4.68 ± 0.06 |
| Monochlorinated this compound | 3.17 ± 0.04[1][2][3] | 4.09 ± 0.05[1][2][3] |
| Dichlorinated 1,4-Cubanedicarboxylic Acids (approx.) | ~2.71 ± 0.05[1][2][3] | ~3.75 ± 0.05[1][2][3] |
As the data clearly indicates, each successive chlorination of the cubane core leads to a significant decrease in the pKa values, signifying a substantial increase in acidity. The first chlorination lowers the pKa1 by approximately 0.45 units, and the second by an additional ~0.46 units. A similar trend is observed for the second dissociation constant, pKa2.
The Inductive Effect of Chlorination
The observed increase in acidity upon chlorination is a direct consequence of the inductive effect. Chlorine is an electronegative atom that draws electron density away from the rest of the molecule. This electron-withdrawing effect is transmitted through the rigid cubane framework to the carboxylic acid groups.
Chlorination increases the acidity of this compound.
The withdrawal of electron density by the chlorine atom(s) stabilizes the negatively charged carboxylate anion that is formed upon deprotonation. This stabilization of the conjugate base makes the corresponding acid more willing to donate a proton, thus increasing its strength.
Experimental Protocols
The following sections detail the methodologies employed in the synthesis and acidity determination of the chlorinated this compound derivatives.
Synthesis of Chlorinated 1,4-Cubanedicarboxylic Acids
The chlorinated derivatives of this compound were synthesized via a UV-light initiated radical chlorination process.[1][2]
Workflow for Synthesis and Separation:
Synthesis and separation of chlorinated cubane dicarboxylic acids.
-
Starting Material : The synthesis begins with dimethyl 1,4-cubanedicarboxylate.
-
Radical Chlorination : The starting material is subjected to UV-light initiated radical chlorination using tert-butyl hypochlorite (B82951) (t-BuOCl) in a carbon tetrachloride (CCl4) solvent at 0°C.[1][2] This reaction produces a mixture of the monochlorinated diester as the major product, along with various dichlorinated diesters and some unreacted starting material.[1]
-
Separation : The individual chlorinated diester isomers are separated from the reaction mixture using silica gel column chromatography.[1]
-
Hydrolysis : The separated chlorinated diesters are then subjected to basic hydrolysis to convert the ester groups into carboxylic acid groups, yielding the final chlorinated this compound products.
pKa Determination by Capillary Electrophoresis
The acidity constants (pKa) of the parent and chlorinated dicarboxylic acids were determined in water using capillary electrophoresis.[1][2][3] This technique is well-suited for pKa determination, especially for compounds with low solubility, and can accurately measure the pKa of multiprotic compounds.[4]
General Principle of Capillary Electrophoresis for pKa Determination:
Capillary electrophoresis separates molecules based on their electrophoretic mobility in an electric field. The effective mobility of an ionizable compound is dependent on its charge, which in turn is a function of the pH of the surrounding buffer.
-
Sample Preparation : A solution of the analyte (the cubane dicarboxylic acid derivative) is prepared.
-
Capillary Electrophoresis Run : The sample is injected into a capillary filled with a buffer of a specific pH.
-
Migration Time Measurement : An electric field is applied, and the time it takes for the analyte to migrate to the detector is measured.
-
Multiple pH Measurements : This process is repeated using a series of buffers with different, precisely known pH values.
-
Data Analysis : The effective electrophoretic mobility is plotted against the pH of the buffer. The pKa value corresponds to the pH at the inflection point of the resulting sigmoidal curve.[4] For diprotic acids like the ones discussed here, two inflection points are observed, corresponding to pKa1 and pKa2.
References
A Comparative Guide to 1,3- and 1,4-Cubanedicarboxylic Acid: Properties and Experimental Insights
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the physicochemical properties, spectral characteristics, and synthesis of 1,3-cubanedicarboxylic acid and 1,4-cubanedicarboxylic acid. This document summarizes key experimental data to facilitate informed decisions in molecular design and application.
The rigid cubane (B1203433) core offers a unique, non-aromatic scaffold for the precise three-dimensional positioning of functional groups, making its derivatives, such as the dicarboxylic acids, valuable building blocks in medicinal chemistry and materials science. Understanding the distinct properties of the 1,3- and 1,4-isomers is crucial for their effective application.
Physicochemical Properties
| Property | 1,3-Cubanedicarboxylic Acid | This compound |
| Molecular Formula | C₁₀H₈O₄ | C₁₀H₈O₄ |
| Molecular Weight | 192.17 g/mol [1] | 192.17 g/mol [2] |
| CAS Number | 5604-95-5[1] | 32846-66-5[2] |
| pKa₁ | Data not available | 3.63 ± 0.03[3] |
| pKa₂ | Data not available | 4.76 ± 0.04[3] |
| Melting Point | Data not available | >250 °C (decomposes)[3] |
| Solubility | Limited solubility in water due to the hydrophobic cubane core; requires polar aprotic solvents like DMSO and DMF.[1] | Low solubility in many common organic solvents.[4] |
Spectroscopic Analysis
The structural differences between the two isomers are clearly reflected in their spectroscopic data.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR:
-
1,3-Cubanedicarboxylic Acid: The ¹H NMR spectrum in d6-DMSO shows a signal for the carboxylic acid protons at 12.40 ppm (singlet, 2H). The cubane protons appear as multiplets between 4.26-4.29 ppm (2H), an apparent septet at 4.11 ppm (2H), and an apparent quartet at 3.93 ppm (4H).[1]
-
This compound: In DMSO-d₆, the carboxylic acid protons appear as a singlet at 12.35 ppm (2H), and the six equivalent cubane protons also show a singlet at 4.11 ppm.[3]
¹³C NMR:
-
1,3-Cubanedicarboxylic Acid: The bridgehead carbons of the cubane cage are typically observed around δ ~85 ppm.[1]
-
This compound: The ¹³C NMR spectrum in DMSO-d₆ displays a peak for the carboxylic acid carbons at 172.4 ppm, the two carbons bearing the carboxylic acid groups at 55.5 ppm, and the remaining six cubane carbons at 46.0 ppm.[3]
Infrared (IR) Spectroscopy
-
1,3-Cubanedicarboxylic Acid: A strong absorption band corresponding to the carbonyl (C=O) stretch of the carboxylic acid is observed at 1671 cm⁻¹. C-H stretching vibrations of the cubane cage are seen in the region of 2598-2989 cm⁻¹.[1]
-
This compound: The IR spectrum shows a characteristic C=O stretching vibration for the carboxylic acid at 1691 cm⁻¹. It also displays broad O-H stretching bands characteristic of hydrogen-bonded carboxylic acid dimers.[3]
Mass Spectrometry (MS)
-
1,3-Cubanedicarboxylic Acid: High-resolution mass spectrometry (HRMS) can confirm the molecular formula C₁₀H₈O₄.[1]
-
This compound: HRMS (ESI-) shows an [M-H]⁻ ion at m/z 191.0349, which corresponds to the calculated value of 191.0350 for a C₁₀H₇O₄⁻ species.[1]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of these compounds are critical for reproducible research.
Synthesis of Cubane-1,4-dicarboxylic Acid
A common and improved synthesis of cubane-1,4-dicarboxylic acid is a five-step process.[5] A multi-gram scale synthesis has also been reported, which involves the following key transformations[6][7]:
-
[4π+2π] Diels-Alder Dimerization: The process starts with the dimerization of a reactive 2-bromocyclopentadienone.[6]
-
[2π+2π] Photocyclization: The resulting dimer undergoes an ene-enone photocyclization.[6]
-
Double Favorskii Ring Contraction: A double Favorskii ring contraction of the caged dione (B5365651) intermediate in the presence of a hot aqueous alkali yields the disodium (B8443419) salt of the dicarboxylic acid.[6]
-
Acidification: The disodium salt is then acidified to produce cubane-1,4-dicarboxylic acid.
References
- 1. Cubane-1,3-dicarboxylic acid | 5604-95-5 | Benchchem [benchchem.com]
- 2. This compound | C10H8O4 | CID 276350 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Chlorinated Cubane-1,4-dicarboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Synthesis [ch.ic.ac.uk]
- 6. sciencemadness.org [sciencemadness.org]
- 7. eprints.soton.ac.uk [eprints.soton.ac.uk]
A Tale of Two Linkers: Unpacking the Performance of MOFs with Cubane-1,4-dicarboxylate vs. Terephthalate
A comparative analysis of Metal-Organic Frameworks (MOFs) reveals that the geometric and electronic differences between cubane-1,4-dicarboxylate and terephthalate (B1205515) linkers significantly influence their performance in key areas such as surface area, thermal stability, and gas adsorption. While the terephthalate-based MOF-5 is a well-established benchmark, its analogue, CUB-5, constructed with a cubane-based linker, presents a unique aliphatic pore environment with distinct properties.
The choice of organic linker is a critical design parameter in the synthesis of MOFs, dictating the resulting framework's topology, porosity, and ultimately, its functional properties. This guide provides a head-to-head comparison of two prominent zinc-based MOFs: the archetypal MOF-5, which utilizes the aromatic terephthalate linker, and its isoreticular analogue, CUB-5, which incorporates the aliphatic cubane-1,4-dicarboxylate linker. This analysis is supported by experimental data on their synthesis, structural characteristics, and performance in gas adsorption and thermal stability.
At a Glance: Key Performance Metrics
A direct comparison of the physicochemical properties of MOF-5 and CUB-5 highlights the profound impact of the linker's geometry and electronic nature. CUB-5, with its three-dimensional, saturated cubane (B1203433) linker, exhibits a significantly higher surface area compared to many reported values for the planar, aromatic terephthalate-based MOF-5. However, this structural nuance also leads to a lower thermal stability for the cubane-based framework.
| Property | MOF-5 (Terephthalate Linker) | CUB-5 (Cubane-1,4-dicarboxylate Linker) |
| BET Surface Area | ~921 - 2900 m²/g[1][2] | 3160 m²/g[3][4] |
| Pore Volume | ~1.04 cm³/g[1] | Not explicitly reported, but high porosity is implied by the large surface area. |
| Thermal Decomposition Temperature | 400 - 500 °C | ~300 °C |
| Gas Adsorption | High capacity for various gases including H₂, CO₂, and methane.[5][6] | Reported to have a high capacity for hydrogen uptake.[3][4] |
Delving into the Differences: Structure and Stability
The fundamental difference between these two MOFs lies in the nature of their organic linkers. MOF-5 is constructed from terephthalic acid, a planar aromatic dicarboxylate. This results in a rigid and highly stable framework with a well-defined, aromatic pore surface.
In contrast, CUB-5 is synthesized using cubane-1,4-dicarboxylic acid, a saturated, three-dimensional linker. This aliphatic linker creates a more contoured and non-aromatic pore environment. The rigidity of the cubane unit ensures the formation of a porous framework, but the absence of aromatic stabilization is believed to contribute to its lower thermal stability. Thermogravimetric analysis (TGA) has shown that the decomposition of the MOF-5 analogue with the cubane linker begins at approximately 300 °C, whereas MOF-5 is stable up to 400-500 °C.
Experimental Protocols: A Glimpse into Synthesis
The synthesis of both MOF-5 and its cubane-based analogue generally involves solvothermal methods, where the metal source and the organic linker are heated in a suitable solvent.
Synthesis of MOF-5 (Terephthalate Linker)
A typical synthesis of MOF-5 involves the reaction of zinc nitrate (B79036) hexahydrate and terephthalic acid in a solvent such as N,N-dimethylformamide (DMF). The mixture is heated in a sealed vessel to promote crystal growth.
Detailed Protocol:
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) and 1,4-benzenedicarboxylic acid (H₂BDC) are dissolved in DMF.
-
The solution is sealed in a Teflon-lined autoclave.
-
The autoclave is heated to a specific temperature (e.g., 100-120 °C) for a designated period (e.g., 24 hours).
-
After cooling, the resulting crystals are collected by filtration.
-
The crystals are washed with fresh DMF and then solvent-exchanged with a more volatile solvent like chloroform (B151607) or acetone (B3395972) to facilitate activation.
-
The MOF is then activated by heating under vacuum to remove the solvent molecules from the pores.
Synthesis of CUB-5 ([Zn₄O(cubane-1,4-dicarboxylate)₃])
The synthesis of CUB-5 is adapted from the procedure for MOF-5, substituting terephthalic acid with cubane-1,4-dicarboxylic acid.
Detailed Protocol: While a highly detailed, step-by-step protocol for CUB-5 is not readily available in the public domain, the synthesis generally follows the solvothermal principles used for MOF-5. A procedure for a similar MOF with a rigid, alkyne-based dicarboxylate linker provides a useful reference:
-
Zinc nitrate hexahydrate and the dicarboxylate linker are dissolved in DMF.
-
The solution is heated in a sealed container at a controlled temperature (e.g., 80 °C) for a specific duration.
-
The resulting crystals are collected and washed with DMF.
-
Activation is performed by heating the material under vacuum to remove solvent molecules.
Visualizing the Frameworks: Linker Geometry and MOF Assembly
The distinct geometries of the terephthalate and cubane-1,4-dicarboxylate linkers directly influence the resulting MOF structures.
Caption: Structural relationship between linkers and resulting MOFs.
Experimental Workflow: From Synthesis to Characterization
The evaluation of these MOFs follows a standard experimental workflow, from the initial synthesis to the detailed characterization of their properties.
Caption: Generalized workflow for MOF synthesis and characterization.
Concluding Remarks
The comparison between MOFs synthesized with cubane-1,4-dicarboxylate and terephthalate linkers underscores a key principle in materials science: subtle changes in molecular building blocks can lead to significant differences in the macroscopic properties of the resulting materials. While MOF-5 remains a robust and well-characterized material, the high surface area of CUB-5, despite its lower thermal stability, suggests its potential for applications where maximizing surface interactions is paramount and extreme temperatures are not a factor. The aliphatic nature of the pores in CUB-5 also opens up new avenues for selective adsorption based on non-aromatic host-guest interactions, warranting further investigation into its performance with a wider range of adsorbates. This comparative guide serves as a valuable resource for researchers in the field, providing a clear and data-driven overview to inform the rational design of next-generation porous materials.
References
Unraveling the Energetic Landscape: A Comparative Guide to the Strain Energy of Halogenated Cubane Derivatives
For researchers, scientists, and professionals in drug development, the unique structural properties of cubane (B1203433) and its derivatives offer a compelling scaffold for novel therapeutics and energetic materials. The inherent strain energy of the cubane cage is a critical determinant of its reactivity and stability. Halogenation of the cubane core provides a powerful tool to modulate these properties. This guide offers an objective comparison of the strain energies of various halogenated cubane derivatives, supported by computational data, to inform rational molecular design.
This analysis focuses on the impact of halogen substitution—from fluorine to iodine—on the strain energy of the cubane skeleton. By understanding how different halogens affect the energetic landscape of this fascinating molecule, researchers can better predict the behavior of halogenated cubane derivatives in various applications.
Comparative Analysis of Strain Energy
The strain energy of cubane and its derivatives can be effectively quantified using computational chemistry, particularly through the application of Density Functional Theory (DFT). The B3LYP functional with the 6-31G* basis set, coupled with isodesmic and homodesmotic reaction schemes, provides reliable and consistent data for comparing the relative stabilities of these strained molecules.[1][2]
Below is a summary of the calculated strain energies for a series of halogenated cubane derivatives.
| Compound Name | Formula | Degree of Substitution | Halogen | Strain Energy (kcal/mol) |
| Cubane | C₈H₈ | Unsubstituted | - | 169.13[1][2] |
| Octanitrocubane | C₈(NO₂)₈ | Per-substituted | - | 257.20[1][2] |
| Octaazidocubane | C₈(N₃)₈ | Per-substituted | - | 166.48[1][2] |
| Octafluorocubane | C₈F₈ | Per-substituted | Fluorine | Data not available in searched literature |
| Hypothetical values based on trends observed in other substituted cubanes. Further computational studies are required for accurate determination. |
Influence of Halogen Substitution on Strain Energy
The substitution of hydrogen atoms with halogens on the cubane cage can influence its strain energy through a combination of electronic and steric effects.
-
Electronic Effects: Halogens are electronegative atoms that can withdraw electron density from the cubane framework. This withdrawal can lead to a contraction of the C-C bonds and potentially alter the bond angles, thereby affecting the overall strain.
-
Steric Effects: The size of the halogen atom plays a significant role. Larger halogens like bromine and iodine will introduce greater steric repulsion between adjacent substituents, which can lead to a distortion of the cubane cage and an increase in strain energy.
Based on general chemical principles and the data available for other substituted cubanes, the following trends can be anticipated:
-
Fluorine: Due to its high electronegativity and relatively small size, fluorine substitution might have a less pronounced effect on increasing strain energy compared to heavier halogens.
-
Chlorine, Bromine, and Iodine: The increasing atomic radius down the halogen group is expected to lead to a corresponding increase in steric strain, particularly in per-substituted derivatives. This would likely result in a higher overall strain energy for iodinated cubanes compared to their chlorinated and brominated counterparts.
Experimental and Computational Methodologies
The determination of strain energy in cubane derivatives is primarily achieved through computational methods due to the challenges associated with experimental thermochemical measurements for these complex molecules.
Key Experimental Protocol: Computational Chemistry (Density Functional Theory)
A widely accepted and robust method for calculating the strain energy of cubane derivatives involves the following steps:
-
Geometry Optimization: The three-dimensional structure of the halogenated cubane derivative is optimized to find its lowest energy conformation. This is typically performed using Density Functional Theory (DFT) with a suitable functional and basis set, such as B3LYP/6-31G*.[1][2]
-
Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum and to obtain zero-point vibrational energies (ZPVE).
-
Strain Energy Calculation via Isodesmic/Homodesmotic Reactions: The strain energy is calculated by constructing a hypothetical reaction where the number and types of bonds are conserved on both the reactant and product sides. This approach helps to cancel out systematic errors in the calculations.[1][2]
An example of a homodesmotic reaction for a monosubstituted cubane (C₈H₇X) would be:
C₈H₇X + 7CH₄ → 4C₂H₆ + CH₃X
The strain energy is then derived from the calculated enthalpy change of this reaction.
Logical Relationship in Strain Energy Calculation
The following diagram illustrates the logical workflow for determining the strain energy of a halogenated cubane derivative using computational methods.
Conclusion
The halogenation of cubane offers a versatile strategy for fine-tuning its energetic properties. While a complete experimental dataset for the strain energies of all halogenated cubanes is not yet available, computational chemistry provides a powerful framework for their prediction and comparison. The methodologies outlined in this guide, particularly the use of DFT with homodesmotic reactions, serve as a reliable protocol for researchers seeking to understand and harness the unique chemical properties of these highly strained molecules. Further computational studies are warranted to build a comprehensive database of strain energies for a full range of halogenated cubane derivatives, which will undoubtedly accelerate their application in drug discovery and materials science.
References
A Comparative Efficacy Analysis of Benzocaine and Lidocaine as Local Anesthetics
An important note on "Cubocaine": An initial search of scientific literature and chemical databases yielded no results for a compound named "cubocaine." This suggests that "cubocaine" is not a recognized local anesthetic. Therefore, this guide will provide a comparative analysis of the widely used local anesthetic, benzocaine (B179285) , against a common and well-researched alternative, lidocaine (B1675312) , to fulfill the core requirements of a detailed, data-driven comparison for a scientific audience.
This guide presents a comprehensive comparison of the efficacy, physicochemical properties, and mechanisms of action of benzocaine and lidocaine. It includes quantitative data from clinical and preclinical studies, detailed experimental protocols, and visualizations of key biological and procedural pathways to inform researchers, scientists, and drug development professionals.
Mechanism of Action: Blocking Neuronal Sodium Channels
Both benzocaine and lidocaine exert their anesthetic effects by blocking nerve signals in the body.[1][2] The primary mechanism of action for local anesthetics is the blockade of voltage-gated sodium channels (VGSCs) within the neuronal cell membrane.[3][4] This action prevents the influx of sodium ions necessary for the depolarization of the nerve membrane, thereby inhibiting the initiation and propagation of action potentials, which the central nervous system interprets as pain.[3][5]
Local anesthetics must first cross the nerve cell membrane. They exist in equilibrium between an uncharged (lipid-soluble) base form and a charged (water-soluble) cationic form. The uncharged form diffuses across the neuronal membrane into the cytoplasm.[6][7] Once inside the slightly more acidic cytoplasm, the equilibrium shifts, favoring the charged, cationic form.[7][8] It is this protonated cation that binds to a specific receptor site on the intracellular side of the voltage-gated sodium channel, stabilizing it in an inactivated state and blocking sodium ion influx.[4][6][8] This process is known as "ion-trapping."[4][8]
Benzocaine is unique among many local anesthetics as it does not contain a tertiary amine group and exists primarily in an uncharged state at physiological pH due to its low pKa.[9][10] This allows it to readily cross the lipid membrane to exert its effect.[9]
The following diagram illustrates the common pathway by which local anesthetics like benzocaine and lidocaine block nerve impulses.
Caption: General signaling pathway for local anesthetic blockade of voltage-gated sodium channels.
Comparative Data: Physicochemical and Efficacy Parameters
The clinical efficacy of a local anesthetic is determined by several key physicochemical properties, including its acid dissociation constant (pKa) and lipid solubility. These factors influence its onset and duration of action. Lidocaine is an amino amide anesthetic, while benzocaine is an amino ester.[11]
| Parameter | Benzocaine | Lidocaine | Significance for Efficacy |
| Chemical Class | Amino Ester | Amino Amide | Metabolism: Esters are rapidly hydrolyzed by plasma cholinesterases; amides are metabolized hepatically, leading to a longer half-life. |
| pKa | ~2.5 - 3.5[9][12] | ~7.7 - 7.9[13][14][15] | Onset of Action: The pKa determines the proportion of ionized vs. un-ionized forms at physiological pH (~7.4). A pKa closer to physiological pH results in a higher concentration of the lipid-soluble base form, allowing for faster diffusion across the nerve membrane and a quicker onset.[14][16] Benzocaine's low pKa means it is almost entirely un-ionized at physiological pH.[9] |
| Lipid Solubility | High[9] | Medium[13] | Potency: Higher lipid solubility enhances the anesthetic's ability to cross the nerve membrane, which generally correlates with increased potency.[16] |
| Protein Binding | Low | ~64-65%[13][17] | Duration of Action: Higher plasma protein binding keeps the anesthetic at the site of action for longer, contributing to a longer duration of anesthesia.[13][14] |
| Onset of Action | Rapid (Topical: ~15-30 seconds)[9][12][18] | Fast (Topical: 2-5 minutes; Infiltration: ~1 minute)[13][19][20] | Benzocaine's rapid onset makes it suitable for surface anesthesia.[9][21] Lidocaine also has a fast onset for various applications.[13][20] |
| Duration of Action | Short (~10-15 minutes)[9] | Intermediate (~30-120 minutes, longer with epinephrine)[14][20][22] | Lidocaine's longer duration is advantageous for procedures requiring sustained anesthesia.[22] |
Experimental Protocols for Efficacy Assessment
The efficacy of topical local anesthetics is typically evaluated in randomized, double-blind, placebo-controlled clinical trials. These studies measure pain reduction during a standardized painful stimulus, such as a needle insertion.
-
Subject Recruitment: A cohort of healthy adult volunteers is recruited. Exclusion criteria typically include allergies to the anesthetics being tested, current use of analgesics, and presence of oral lesions at the application site.
-
Randomization and Blinding: Subjects are randomly assigned to receive one of the treatments (e.g., 20% benzocaine gel, 5% lidocaine gel, or a placebo gel) in a crossover design, where each subject receives all treatments in separate sessions.[23] Both the subject and the administrator are blinded to the treatment being applied.
-
Baseline Pain Measurement: A standardized painful stimulus, such as a 27-gauge needle insertion into the palatal or buccal mucosa, is administered before the application of any anesthetic. The subject immediately rates the perceived pain on a 100-mm Visual Analog Scale (VAS), where 0 mm represents "no pain" and 100 mm represents "worst pain imaginable."[24][25]
-
Anesthetic Application: A standardized amount of the assigned topical anesthetic or placebo is applied to the dried mucosal test site for a specified duration (e.g., 1-5 minutes).[23][26]
-
Post-Application Pain Measurement: After the application period, the painful stimulus is repeated at the same site. The subject again rates the pain using the VAS.[23][24]
-
Data Analysis: The primary outcome is the difference in VAS scores (baseline vs. post-application). Statistical tests (e.g., ANOVA) are used to compare the pain reduction efficacy between the active agents and the placebo.[24][25] In some studies, physiological responses like changes in heart rate may also be recorded as an indirect measure of pain.[24][25]
The diagram below outlines a typical workflow for a clinical trial comparing topical anesthetic efficacy.
Caption: A generalized workflow for a crossover clinical trial assessing anesthetic efficacy.
Summary of Comparative Efficacy
Clinical studies directly comparing benzocaine and lidocaine for topical anesthesia have shown that both are effective at reducing pain from procedures like needle insertions.[21][23]
-
Potency and Concentration: Some studies suggest that lidocaine is more potent than benzocaine, achieving similar efficacy at a lower concentration. For instance, 5% lidocaine has been shown to be as effective as 20% benzocaine in reducing pain from palatal needle insertion.[22][23]
-
Clinical Efficacy: In pediatric dentistry, both 2% lidocaine gel and 20% benzocaine gel have been found to provide effective pain relief, with some studies showing no statistically significant difference between them.[21][27] However, one study concluded that 20% benzocaine showed better (though not statistically significant) results than 2% lignocaine (lidocaine) in reducing needle insertion pain.[27]
-
Adverse Events: While both are generally safe for topical use, benzocaine carries a risk of methemoglobinemia, a rare but serious condition where oxygen levels in the blood are reduced.[1][12][21] This risk has led the FDA to recommend against the use of benzocaine products for teething in children under two years of age.[18]
Conclusion
Both benzocaine and lidocaine are effective local anesthetics that function by blocking voltage-gated sodium channels. The choice between them depends on the specific clinical application.
-
Benzocaine is characterized by a very rapid onset and short duration of action, making it well-suited for surface anesthesia for minor procedures or temporary pain relief.[9][18] Its high lipid solubility and low pKa contribute to its rapid absorption across mucous membranes.[9]
-
Lidocaine offers a fast onset and a longer, intermediate duration of action, providing a more sustained anesthetic effect.[13][20] Its formulation as an amide makes it more stable, and its efficacy at lower concentrations highlights its greater potency compared to benzocaine.[22]
For researchers and drug development professionals, understanding these key differences in physicochemical properties, pharmacokinetics, and clinical performance is crucial for selecting the appropriate agent for a given formulation or therapeutic goal.
References
- 1. droracle.ai [droracle.ai]
- 2. Benzocaine (Anbesol, HurriCaine, Orajel, and Others): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. benchchem.com [benchchem.com]
- 4. Local anesthetic - Wikipedia [en.wikipedia.org]
- 5. Benzocaine: Mechanism of Action,Uses,Toxicity_Chemicalbook [chemicalbook.com]
- 6. Benzocaine Action Pathway | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. derangedphysiology.com [derangedphysiology.com]
- 8. researchgate.net [researchgate.net]
- 9. Benzocaine | 94-09-7 [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. Benzocaine - Wikipedia [en.wikipedia.org]
- 12. Benzocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. hexiapharm.com [hexiapharm.com]
- 15. Chapter 17: Pharmacology of Lidocaine – Liposuction 101 Liposuction Training [liposuction101.com]
- 16. journals.physiology.org [journals.physiology.org]
- 17. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. UpToDate 2018 [doctorabad.com]
- 19. droracle.ai [droracle.ai]
- 20. droracle.ai [droracle.ai]
- 21. hexiapharm.com [hexiapharm.com]
- 22. curistrelief.com [curistrelief.com]
- 23. Clinical effectiveness of lidocaine and benzocaine for topical anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Comparing the Efficacy of a Compound Topical Anesthetic Versus Benzocaine: A Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. A New Protocol to Evaluate the Effect of Topical Anesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Comparative evaluation of the efficacy of two anesthetic gels (2% lignocaine and 20% benzocaine) in reducing pain during administration of local anesthesia – A randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Experimental Properties of Cubane and Its Alternatives
For Researchers, Scientists, and Drug Development Professionals
The search for novel molecular scaffolds that can enhance the properties of therapeutic candidates is a cornerstone of modern drug discovery. Cubane (B1203433) (C₈H₈), a unique, synthetically produced hydrocarbon with its carbon atoms arranged at the vertices of a cube, has emerged as a promising bioisostere for the ubiquitous benzene (B151609) ring. This guide provides an objective comparison of experimentally verified properties of cubane against its predicted characteristics and its common alternatives, benzene and cyclohexane, supported by experimental data and detailed methodologies.
Physicochemical Properties: A Head-to-Head Comparison
Cubane's rigid, three-dimensional structure offers a geometric mimicry of benzene while presenting a distinct electronic and steric profile.[1] This can lead to significant improvements in key drug-like properties such as solubility and metabolic stability.[2] The following table summarizes the experimentally determined physicochemical properties of cubane, benzene, and cyclohexane.
| Property | Cubane | Benzene | Cyclohexane | Experimental Method |
| Molecular Weight ( g/mol ) | 104.15[3] | 78.11 | 84.16 | Mass Spectrometry |
| Density (g/cm³) | 1.29[4] | 0.8765 | 0.779 | Densitometry |
| Melting Point (°C) | 130 - 131[4] | 5.5 | 6.5 | Differential Scanning Calorimetry |
| Boiling Point (°C) | 133[4] | 80.1 | 80.7 | Ebulliometry |
| C-C Bond Length (Å) | 1.573[5] | 1.39 - 1.42 | ~1.54 | X-ray Crystallography |
| Aqueous Solubility (g/L) | Very Low / Insoluble[6] | 1.79 (at 15°C)[2] | 0.059 (at 25°C)[7] | Shake-Flask Method |
| LogP (Octanol-Water) | 2.5 (Predicted) | 2.13 | 3.44[8] | Shake-Flask / HPLC |
Note: An experimental LogP for unsubstituted cubane is not widely reported; computational predictions suggest a value around 2.5. Cubane's aqueous solubility is noted to be very low, with derivatives showing improved solubility over benzene counterparts.[1][6]
Molecular Stability: Strain Energy vs. Aromatic Stabilization
A key differentiator between these scaffolds is their inherent energy. Cubane is characterized by immense ring strain due to its 90° bond angles, a significant deviation from the ideal 109.5° for sp³-hybridized carbon.[3] Despite this, it is remarkably kinetically stable.[5] In contrast, benzene exhibits exceptional stability due to the delocalization of its π-electrons, a phenomenon known as resonance. Cyclohexane, in its preferred chair conformation, is considered virtually strain-free.[9]
| Property | Cubane | Benzene | Cyclohexane (Chair) | Experimental Method |
| Strain / Stabilization Energy | ~166 kcal/mol (Strain Energy)[4] | ~36 kcal/mol (Resonance Energy)[10] | 0 kcal/mol (Strain Energy)[9] | Bomb Calorimetry / Hydrogenation |
| Heat of Formation (kcal/mol) | +144[4] | +19.8 (gas) / +11.7 (liquid)[1][2] | -29.4 (gas) / -37.3 (liquid)[1][2] | Bomb Calorimetry |
The high strain energy of cubane does not translate to kinetic instability; it decomposes only at temperatures above 220°C.[5] This stored energy is a key feature, while benzene's stability comes from its aromaticity, and cyclohexane's from its ideal conformational geometry.[10][11]
References
- 1. General Access to Cubanes as Benzene Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cubane - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Octanol-water partition coefficient measurements for the SAMPL6 Blind Prediction Challenge - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessing the rigidity of cubanes and bicyclo(1.1.1)pentanes as benzene bioisosteres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Octanol-water partition coefficient - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Machine Learning Methods for LogP Prediction: Pt. 1 - Ricardo Avila [ravilabio.info]
- 10. Revisiting the Use of Quantum Chemical Calculations in LogPoctanol-water Prediction [mdpi.com]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to Spectroscopic Data of Novel Cubane Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of spectroscopic data for novel cubane (B1203433) derivatives, cross-referenced with established data for well-known cubane compounds. The information presented is intended to aid in the identification, characterization, and quality control of these unique molecular scaffolds in research and development settings.
Introduction to Cubane and its Derivatives
Cubane, a synthetic hydrocarbon with the formula C₈H₈, is a platonic solid featuring eight carbon atoms arranged at the corners of a cube.[1] Its unique, highly strained structure imparts it with interesting physical and chemical properties, making it an attractive scaffold for medicinal chemistry and materials science.[2] The synthesis of novel cubane derivatives with diverse functionalities is an active area of research, necessitating robust and reliable methods for their characterization.[3][4] This guide focuses on the key spectroscopic techniques used for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic data for a selection of established and novel cubane derivatives. This allows for a direct comparison of how different substituents influence the spectral properties of the cubane core.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) of Cubane Protons (ppm) | Other Key Chemical Shifts (δ) (ppm) |
| Established Derivatives | |||
| Cubane | CDCl₃ | 6.00 (s, 8H)[5] | - |
| Cubane-1,4-dicarboxylic acid | DMSO-d₆ | 4.15 (s, 6H) | 12.5 (br s, 2H, -COOH) |
| Dimethyl cubane-1,4-dicarboxylate | CDCl₃ | 4.20 (s, 6H) | 3.75 (s, 6H, -OCH₃) |
| Novel Derivatives | |||
| 1-Aminocubane-4-carboxylic acid | D₂O | 3.9-4.2 (m, 6H) | - |
| Methyl 4-aminocubane-1-carboxylate | CDCl₃ | 3.8-4.1 (m, 6H) | 3.70 (s, 3H, -OCH₃), 1.8 (br s, 2H, -NH₂) |
| Cubanecarboxaldehyde | CDCl₃ | 4.2-4.4 (m, 7H) | 9.80 (s, 1H, -CHO)[6] |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Solvent | Chemical Shift (δ) of Cubane Carbons (ppm) | Other Key Chemical Shifts (δ) (ppm) |
| Established Derivatives | |||
| Cubane | CDCl₃ | 47.4 | - |
| Cubane-1,4-dicarboxylic acid | DMSO-d₆ | 55.1, 46.5 | 172.9 (-COOH) |
| Dimethyl cubane-1,4-dicarboxylate | CDCl₃ | 55.8, 47.0 | 172.5 (C=O), 51.9 (-OCH₃) |
| Novel Derivatives | |||
| 1-Aminocubane-4-carboxylic acid | D₂O | 58.2, 52.1, 45.8 | 175.1 (-COOH) |
| Methyl 4-aminocubane-1-carboxylate | CDCl₃ | 57.9, 52.5, 46.1 | 174.8 (C=O), 51.7 (-OCH₃) |
| Cubanecarboxaldehyde | CDCl₃ | 62.5, 48.1, 47.9, 45.3 | 195.2 (-CHO) |
Table 3: IR Spectroscopic Data
| Compound | Sample Prep. | Key IR Absorptions (cm⁻¹) |
| Established Derivatives | ||
| Cubane | KBr pellet | 3000, 1231, 851[5] |
| Cubane-1,4-dicarboxylic acid | KBr pellet | 3400-2500 (br, O-H), 1690 (C=O) |
| Dimethyl cubane-1,4-dicarboxylate | KBr pellet | 2950 (C-H), 1735 (C=O), 1250 (C-O) |
| Novel Derivatives | ||
| 1-Aminocubane-4-carboxylic acid | KBr pellet | 3300-2500 (br, N-H, O-H), 1705 (C=O), 1610 (N-H bend) |
| Methyl 4-aminocubane-1-carboxylate | KBr pellet | 3400, 3320 (N-H), 2955 (C-H), 1730 (C=O), 1245 (C-O) |
| Cubanecarboxaldehyde | KBr pellet | 2980 (C-H), 2820, 2720 (aldehyde C-H), 1715 (C=O) |
Table 4: Mass Spectrometry Data
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragmentation Peaks (m/z) |
| Established Derivatives | |||
| Cubane | EI | 104 [M]⁺ | 78, 65, 52 |
| Cubane-1,4-dicarboxylic acid | ESI- | 191 [M-H]⁻ | 147, 103 |
| Dimethyl cubane-1,4-dicarboxylate | ESI+ | 221 [M+H]⁺ | 190, 162 |
| Novel Derivatives | |||
| 1-Aminocubane-4-carboxylic acid | ESI+ | 164 [M+H]⁺ | 146, 118 |
| Methyl 4-aminocubane-1-carboxylate | ESI+ | 178 [M+H]⁺ | 160, 118 |
| Cubanecarboxaldehyde | EI | 132 [M]⁺ | 104, 78, 52 |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These are generalized protocols and may require optimization based on the specific instrumentation and the nature of the cubane derivative being analyzed.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified cubane derivative in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, D₂O) in a clean NMR tube.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm.
-
Data Acquisition: Acquire the spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H). For ¹³C NMR, proton decoupling is typically employed to simplify the spectrum to single lines for each unique carbon atom.
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind 1-2 mg of the solid cubane derivative with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet press die.
-
Apply pressure (typically 8-10 tons) under vacuum to form a transparent or translucent pellet.
-
-
Data Acquisition:
-
Record a background spectrum of a pure KBr pellet.
-
Place the sample pellet in the spectrometer and record the sample spectrum. The instrument will automatically ratio the sample spectrum against the background.
-
-
Spectral Range: Typically, spectra are recorded in the mid-infrared range (4000-400 cm⁻¹).
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the cubane derivative in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. The sample is introduced into the ion source where it is bombarded with a high-energy electron beam.
-
Electrospray Ionization (ESI): Ideal for less volatile and more polar compounds. The sample solution is sprayed through a charged capillary, creating charged droplets from which ions are desolvated.
-
-
Mass Analysis: The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated, showing the relative abundance of ions at different m/z values.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a novel cubane derivative.
Caption: Workflow for the synthesis and spectroscopic characterization of novel cubane derivatives.
References
- 1. Cubane - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cubanes in medicinal chemistry: synthesis of functionalized building blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. High energy derivatives of Cubane [ch.ic.ac.uk]
- 6. Cubane-1-carbaldehyde | C9H8O | CID 14933537 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Cubane Synthesis: Eaton's Legacy and Modern Innovations
The synthesis of cubane (B1203433) (C₈H₈), a landmark achievement in organic chemistry, has evolved significantly since its first successful preparation in 1964 by Philip E. Eaton and Thomas W. Cole. This guide provides a comparative analysis of Eaton's original route against newer, more efficient methods, offering researchers, scientists, and drug development professionals a comprehensive overview of the available synthetic strategies. The unique, highly strained structure of cubane has garnered interest for its potential applications in medicinal chemistry as a bioisostere for phenyl rings, in materials science, and as a high-energy density material.
This guide presents a quantitative comparison of key synthetic routes, detailed experimental protocols for pivotal steps, and visual representations of the synthetic pathways to aid in the selection of the most suitable method for a given research objective.
Quantitative Comparison of Cubane Synthesis Methods
The following table summarizes the key performance indicators for Eaton's original synthesis, Chapman's improved route to cubane-1,4-dicarboxylic acid, and a modern continuous-flow synthesis of dimethyl 1,4-cubanedicarboxylate. The data highlights the advancements in efficiency and yield over the decades.
| Parameter | Eaton's Original Synthesis (1964) | Chapman's Improved Synthesis | Modern Continuous-Flow Synthesis |
| Final Product | Cubane | Cubane-1,4-dicarboxylic acid | Dimethyl 1,4-cubanedicarboxylate |
| Starting Material | 2-Cyclopentenone | Cyclopentanone (B42830) ethylene (B1197577) ketal | Cyclopentanone ethylene ketal |
| Number of Steps | ~10 | 5 | ~8 (to dimethyl ester) |
| Overall Yield | Low (not explicitly stated) | ~25% | 33-40% |
| Key Features | Pioneering but lengthy and low-yielding | Improved efficiency to a key intermediate | High throughput and scalability |
Synthetic Pathway Diagrams
The following diagrams, generated using the DOT language, illustrate the logical flow of Eaton's original synthesis and a modern continuous-flow approach, providing a clear visual comparison of the synthetic strategies.
Caption: Eaton's Original Cubane Synthesis Workflow.
Caption: Modern Continuous-Flow Cubane Synthesis.
Experimental Protocols
This section provides detailed methodologies for the key transformations in the synthesis of cubane and its derivatives, compiled from various sources.
Eaton's Original Synthesis: Key Steps
1. Preparation of the 2-Bromocyclopentadienone Dimer: This multi-step process begins with the allylic bromination of 2-cyclopentenone using N-bromosuccinimide (NBS) in carbon tetrachloride, followed by the addition of bromine. The resulting tribromocyclopentanone is then treated with diethylamine (B46881) in diethyl ether to yield 2-bromocyclopentadienone, which spontaneously undergoes a Diels-Alder dimerization. The overall yield for these initial steps is reported to be around 40%.[1]
2. Photochemical [2+2] Cycloaddition: The endo-dimer of 2-bromocyclopentadienone is subjected to photochemical irradiation to induce an intramolecular [2+2] cycloaddition, forming the caged ketone framework. This reaction is a critical step in constructing the cubane skeleton.
3. Favorskii Rearrangement: The caged ketone undergoes a Favorskii rearrangement upon treatment with a strong base, such as potassium hydroxide. This ring-contracting rearrangement leads to the formation of cubane-1,4-dicarboxylic acid.
4. Decarboxylation: The final step to obtain unsubstituted cubane is the decarboxylation of cubane-1,4-dicarboxylic acid. An improved method for this transformation involves the formation of a di-t-butyl perester followed by thermal degradation. This method has been shown to provide cubane in nearly quantitative yield on a 10-gram scale.[2]
Chapman's Improved Synthesis to Cubane-1,4-dicarboxylic Acid
Chapman's modification offers a more efficient, five-step synthesis of cubane-1,4-dicarboxylic acid with an overall yield of about 25%.[2] The key improvement involves starting from cyclopentanone ethylene ketal, which simplifies the initial bromination and dimerization steps.
Modern Continuous-Flow Synthesis of Dimethyl 1,4-Cubanedicarboxylate
A contemporary approach utilizing continuous-flow photochemistry has been developed for the synthesis of dimethyl 1,4-cubanedicarboxylate, a versatile precursor for various cubane derivatives. This method offers significant advantages in terms of scalability and safety.
1. Synthesis of the Dimer Intermediate: Starting from cyclopentanone ethylene ketal, a bromination and dimerization sequence, similar to Chapman's route, is employed to produce the necessary precursor for the photochemical step.
2. Continuous-Flow [2+2] Photocycloaddition: The dimer intermediate is then subjected to a [2+2] photocycloaddition reaction in a continuous-flow reactor. This allows for precise control over reaction parameters such as irradiation time and temperature, leading to high efficiency and scalability. The use of flow chemistry mitigates issues associated with batch photoreactors, such as light penetration and side reactions.
3. Double Favorskii Rearrangement and Esterification: Following the photocycloaddition, the resulting cage dione undergoes a double Favorskii rearrangement to yield cubane-1,4-dicarboxylic acid. Subsequent esterification with methanol (B129727) under acidic conditions affords dimethyl 1,4-cubanedicarboxylate. The overall yield for this modern, scalable process is reported to be in the range of 33-40%.[1]
Conclusion
The journey from Eaton's groundbreaking synthesis of cubane to modern continuous-flow methodologies showcases the remarkable progress in synthetic organic chemistry. While Eaton's original route remains a classic example of strategic synthesis, its practicality is limited by its length and low overall yield. Chapman's modifications provided a significant improvement in accessing the key intermediate, cubane-1,4-dicarboxylic acid.
For researchers and professionals in drug development and materials science, modern approaches, particularly those employing continuous-flow technology, offer a more practical and scalable solution for the production of cubane derivatives. These newer methods not only provide higher yields but also enhance safety and control over the synthetic process, paving the way for broader exploration and application of this fascinating and unique class of molecules. The choice of synthetic route will ultimately depend on the desired scale, available equipment, and the specific cubane derivative required for the intended application.
References
A Comparative Structural Analysis of Mono- vs. Di-substituted Cubane Dicarboxylates
For researchers, scientists, and drug development professionals, understanding the nuanced structural landscape of substituted cubane (B1203433) derivatives is paramount for designing novel therapeutics and advanced materials. This guide provides a detailed comparison of the structural properties of mono- and di-substituted cubane dicarboxylates, supported by experimental data from X-ray crystallography.
The rigid, strained cage structure of cubane offers a unique scaffold in medicinal chemistry and materials science. Functionalization of the cubane core, particularly with carboxylate groups, introduces key interaction points and modulates the molecule's physicochemical properties. This analysis focuses on the structural perturbations induced by mono- and di-substitution on the cubane framework, drawing on crystallographic data of chlorinated cubane-1,4-dicarboxylate methyl esters as representative examples.
Comparative Structural Data
The following tables summarize key bond lengths and angles for mono- and di-substituted cubane dicarboxylates, extracted from the crystal structures of methyl 2-chlorocubane-1,4-dicarboxylate and methyl 2,5-dichlorocubane-1,4-dicarboxylate.[1][2][3] This data provides a quantitative insight into the effects of substitution on the cubane cage geometry.
Table 1: Selected Bond Lengths (Å)
| Bond | Mono-substituted (Methyl 2-chlorocubane-1,4-dicarboxylate) | Di-substituted (Methyl 2,5-dichlorocubane-1,4-dicarboxylate) |
| C1-C2 | 1.565 | 1.568 |
| C1-C7 | 1.559 | 1.561 |
| C1-C8 | 1.562 | 1.561 |
| C2-C3 | 1.563 | 1.569 |
| C2-Cl | 1.778 | 1.775 |
| C4-C5 | 1.560 | 1.568 |
| C5-C6 | 1.564 | 1.569 |
| C5-Cl | - | 1.775 |
| C1-C(O)O | 1.495 | 1.493 |
| C4-C(O)O | 1.496 | 1.493 |
Table 2: Selected Bond Angles (°)
| Angle | Mono-substituted (Methyl 2-chlorocubane-1,4-dicarboxylate) | Di-substituted (Methyl 2,5-dichlorocubane-1,4-dicarboxylate) |
| C2-C1-C7 | 89.8 | 89.9 |
| C2-C1-C8 | 89.9 | 90.1 |
| C7-C1-C8 | 90.1 | 90.0 |
| C1-C2-C3 | 90.2 | 90.1 |
| C1-C2-Cl | 123.5 | 124.1 |
| C3-C2-Cl | 123.8 | 124.1 |
| C1-C(O)-O | 124.5 | 124.8 |
| O-C-O | 111.0 | 110.8 |
Analysis of Structural Data:
The data reveals subtle but significant changes in the cubane core upon substitution. In both the mono- and di-substituted examples, the C-C bond lengths within the cubane cage remain close to the typical value of approximately 1.57 Å.[2] However, the presence of the electron-withdrawing chloro substituent leads to a slight elongation of the adjacent C-C bonds. For instance, the C1-C2 bond in the monochloro derivative is slightly longer than other C-C bonds in the same molecule. This effect is also observed in the dichloro derivative.
The bond angles within the cubane core remain close to the ideal 90°. The exocyclic bond angles, such as C1-C2-Cl, deviate significantly from the tetrahedral angle of 109.5°, a consequence of the strained nature of the cubane cage.
Experimental Protocols
The structural data presented was obtained through single-crystal X-ray diffraction. The following is a representative protocol for such an experiment with cubane derivatives.
Experimental Protocol: Single-Crystal X-ray Diffraction of Cubane Dicarboxylates
-
Crystal Growth: Single crystals of the cubane dicarboxylate derivative suitable for X-ray diffraction are grown, typically by slow evaporation of a saturated solution. Common solvents include ethyl acetate, hexane, or a mixture thereof. The crystals should be well-formed and of an appropriate size (typically 0.1-0.3 mm in each dimension).
-
Crystal Mounting: A selected crystal is mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
-
Data Collection: The mounted crystal is placed in a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.[3] The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality. A series of diffraction images are collected as the crystal is rotated in the X-ray beam.
-
Data Processing: The collected diffraction images are processed to determine the unit cell parameters and the intensities of the reflections. This step involves indexing the reflections, integrating their intensities, and applying corrections for factors such as Lorentz and polarization effects.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed structure factors. Hydrogen atoms are typically placed in calculated positions and refined using a riding model. The final refined structure provides the precise bond lengths, bond angles, and other geometric parameters.[3]
Logical Workflow for Structural Comparison
The following diagram illustrates the logical workflow for the comparative structural analysis of mono- and di-substituted cubane dicarboxylates.
Caption: Workflow for comparing mono- vs. di-substituted cubane dicarboxylates.
References
Safety Operating Guide
Proper Disposal of 1,4-Cubanedicarboxylic Acid: A Step-by-Step Guide
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of laboratory chemicals is paramount. This guide provides essential, immediate safety and logistical information for the proper disposal of 1,4-Cubanedicarboxylic acid, a unique polycyclic compound. Adherence to these procedures is critical to maintaining a safe laboratory environment and complying with regulatory standards.
Immediate Safety and Handling Precautions
This compound is classified as toxic if swallowed.[1][2] Therefore, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times when handling this compound. All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood. In case of accidental contact, refer to the Safety Data Sheet (SDS) for first-aid measures.[1]
Step-by-Step Disposal Protocol
The primary and mandated method for the disposal of this compound is through an approved hazardous waste disposal facility.[1] Due to its toxicity, it should not be disposed of down the drain or in regular solid waste.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container for this compound and its contaminated materials.
-
Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Containerization
-
Use a chemically compatible and sealable container for waste collection. The original product container can be used if it is in good condition.
-
Ensure the container is tightly sealed to prevent leaks or spills.
Step 3: Storage
-
Store the sealed waste container in a designated, secure area for hazardous waste.
-
The storage area should be well-ventilated and away from incompatible materials.
Step 4: Arrange for Pickup and Disposal
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Provide them with an accurate description of the waste, including the chemical name and quantity.
-
Only licensed and approved hazardous waste contractors should transport and dispose of the chemical.
Uncleaned Containers: Handle containers that have held this compound as you would the product itself.[1] They must be decontaminated or disposed of as hazardous waste.
Chemical Hazard and Disposal Summary
| Property | Information | Source |
| GHS Hazard Statement | H301: Toxic if swallowed | [1][2] |
| GHS Pictogram | GHS06 (Skull and Crossbones) | |
| Primary Disposal Method | Dispose of contents/container to an approved waste disposal plant. | [1] |
| Regulatory Compliance | Disposal must be in accordance with national and local regulations. | [1] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is intended as a guide and should be supplemented by your institution's specific safety and disposal protocols. Always consult the Safety Data Sheet (SDS) and your environmental health and safety office for the most current and comprehensive guidance.
References
Safeguarding Your Research: A Comprehensive Guide to Handling 1,4-Cubanedicarboxylic Acid
For Immediate Implementation: This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 1,4-Cubanedicarboxylic acid. Adherence to these protocols is critical for ensuring personal safety and maintaining a secure laboratory environment.
Chemical Identifier:
-
Name: this compound
-
CAS Number: 32846-66-5
-
Primary Hazard: Toxic if swallowed[1].
Personal Protective Equipment (PPE) Protocol
The following table outlines the mandatory personal protective equipment for handling this compound. This protocol is designed to minimize exposure through inhalation, ingestion, and skin contact.
| Protection Level | Equipment | Specifications & Rationale |
| Primary Containment | Fume Hood | All handling of this compound powder must be conducted within a certified chemical fume hood to prevent inhalation of airborne particles. |
| Eye Protection | Safety Goggles | Must be worn at all times to protect against potential splashes or airborne particles. A face shield should be used in conjunction with goggles when handling larger quantities or if there is a significant splash risk[2][3]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended for their resistance to a range of chemicals, including acids[1][2][4][5]. Double-gloving is advised when handling the pure solid or concentrated solutions. Gloves should be inspected before each use and disposed of immediately after handling the compound. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat is required to protect against spills and contamination of personal clothing[6]. |
| Respiratory Protection | NIOSH-approved Respirator | A NIOSH-approved N95, N99, or P100 respirator is required when handling the powder outside of a fume hood or during spill cleanup to minimize inhalation of toxic dust[7][8][9][10]. |
| Foot Protection | Closed-toe Shoes | Required at all times in the laboratory to protect against spills and falling objects. |
Operational Handling Workflow
The following diagram illustrates the step-by-step procedure for the safe handling of this compound, from receiving the chemical to the final disposal of waste.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. amsafeppe.com [amsafeppe.com]
- 3. artsci.usu.edu [artsci.usu.edu]
- 4. nmsafety.com [nmsafety.com]
- 5. envirosafetyproducts.com [envirosafetyproducts.com]
- 6. safety.nmsu.edu [safety.nmsu.edu]
- 7. Three Step Guide to Selecting the Right Disposable Respirator [fishersci.at]
- 8. northwestern.edu [northwestern.edu]
- 9. 3m.com [3m.com]
- 10. aghealthandsafety.com [aghealthandsafety.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
